trans-2-dodecenedioyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C33H54N7O19P3S |
|---|---|
Molekulargewicht |
977.8 g/mol |
IUPAC-Name |
(E)-12-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-12-oxododec-10-enoic acid |
InChI |
InChI=1S/C33H54N7O19P3S/c1-33(2,28(46)31(47)36-14-13-22(41)35-15-16-63-24(44)12-10-8-6-4-3-5-7-9-11-23(42)43)18-56-62(53,54)59-61(51,52)55-17-21-27(58-60(48,49)50)26(45)32(57-21)40-20-39-25-29(34)37-19-38-30(25)40/h10,12,19-21,26-28,32,45-46H,3-9,11,13-18H2,1-2H3,(H,35,41)(H,36,47)(H,42,43)(H,51,52)(H,53,54)(H2,34,37,38)(H2,48,49,50)/b12-10+/t21-,26-,27-,28+,32-/m1/s1 |
InChI-Schlüssel |
HDHLFIYFSWIQDJ-PZNLSDOMSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
What is the metabolic fate of trans-2-dodecenedioyl-CoA?
An In-depth Technical Guide to the Metabolic Fate of trans-2-Dodecenedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the presumed metabolic fate of this compound, an intermediate in dicarboxylic acid metabolism. Given the limited direct research on this specific molecule, this guide synthesizes information from the well-established principles of fatty acid and dicarboxylic acid oxidation.
Introduction and Background
This compound is a 12-carbon dicarboxylic acid activated with coenzyme A at one of its carboxyl groups, featuring a trans double bond between carbons 2 and 3. Dicarboxylic acids are typically formed in the endoplasmic reticulum via ω-oxidation of monocarboxylic fatty acids, a process that becomes significant when mitochondrial β-oxidation is overloaded or impaired.[1][2] These dicarboxylic acids are subsequently metabolized, primarily within peroxisomes, through a β-oxidation pathway.[1][3][4][5]
This compound is a key intermediate in this degradation pathway, analogous to the trans-2-enoyl-CoA intermediates seen in the β-oxidation of standard fatty acids.[6] Its metabolism involves a sequence of three core enzymatic reactions that shorten the carbon chain by two carbons, yielding acetyl-CoA and a shorter dicarboxylic acyl-CoA.
Proposed Metabolic Pathway
The degradation of this compound is proposed to proceed via the peroxisomal β-oxidation pathway. This pathway systematically breaks down the molecule from the CoA-activated end. The process involves three key enzymatic steps, after which the resulting shortened dicarboxyl-CoA re-enters the cycle.
The overall transformation for one cycle is: Dodecanedioyl-CoA → Sebacoyl-CoA (C10) + Acetyl-CoA
The step-by-step enzymatic conversions are as follows:
-
Hydration: this compound is hydrated across the double bond by Enoyl-CoA Hydratase to form 3-Hydroxy-dodecanedioyl-CoA. In the context of peroxisomal dicarboxylic acid metabolism, this reaction is likely catalyzed by the L-bifunctional protein (EHHADH).[3][7][8]
-
Dehydrogenation: The hydroxyl group of 3-Hydroxy-dodecanedioyl-CoA is then oxidized to a keto group by 3-Hydroxyacyl-CoA Dehydrogenase , yielding 3-Keto-dodecanedioyl-CoA. This enzymatic activity is also a function of the L-bifunctional protein (EHHADH) in peroxisomes.[3][7]
-
Thiolysis: Finally, 3-Keto-dodecanedioyl-CoA undergoes thiolytic cleavage, catalyzed by a Thiolase (e.g., ACAA1 or SCPx).[3][7] This reaction requires a molecule of free Coenzyme A (CoASH) and releases a two-carbon unit as Acetyl-CoA and the remaining 10-carbon dicarboxylic acyl-CoA, Sebacoyl-CoA .
Sebacoyl-CoA can then undergo further rounds of β-oxidation until the dicarboxylic acid is completely degraded to shorter-chain dicarboxylic acids (like succinyl-CoA and adipyl-CoA) and acetyl-CoA.
Pathway Visualization
Quantitative Data
| Substrate (L-3-Hydroxyacyl-CoA) | Chain Length | Apparent Km (µM) | Vmax (µmol/min/mg) |
| Butyryl-CoA | C4 | 12.5 | 133 |
| Hexanoyl-CoA | C6 | 5.0 | 179 |
| Octanoyl-CoA | C8 | 3.6 | 172 |
| Decanoyl-CoA | C10 | 3.3 | 125 |
| Dodecanoyl-CoA | C12 | 3.3 | 83 |
| Tetradecanoyl-CoA | C14 | 3.3 | 50 |
| Hexadecanoyl-CoA | C16 | 3.3 | 25 |
| Table 1: Kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase with various substrates. Data adapted from Fong, J. C., & Schulz, H. (1977).[9] |
Experimental Protocols
The following are detailed methodologies for assaying the key enzymes involved in the metabolism of this compound. These protocols are generalized and may require optimization for specific experimental conditions or enzyme sources (e.g., purified protein vs. cell lysate).
Enoyl-CoA Hydratase Activity Assay
This spectrophotometric assay measures the decrease in absorbance at 262 nm, which corresponds to the hydration of the trans-2 double bond of the enoyl-CoA substrate.[10]
-
Principle: The conjugated double bond system in trans-2-enoyl-CoA has a characteristic absorbance peak. Hydration of this bond eliminates the conjugation, leading to a decrease in absorbance.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrate: 100 µM this compound in Assay Buffer.
-
Enzyme Source: Purified enzyme or cell lysate containing enoyl-CoA hydratase activity.
-
-
Procedure:
-
Pipette 980 µL of Assay Buffer into a quartz cuvette.
-
Add 10 µL of the enzyme source and mix by inversion.
-
Equilibrate the cuvette to the desired temperature (e.g., 37°C) in a thermostatted spectrophotometer.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Immediately monitor the decrease in absorbance at 262 nm for 5 minutes.
-
The rate of reaction is calculated using the molar extinction coefficient (ε) for the specific substrate.
-
3-Hydroxyacyl-CoA Dehydrogenase Activity Assay
This assay measures the substrate-dependent reduction of NAD⁺ to NADH, which is monitored by the increase in absorbance at 340 nm.[9]
-
Principle: The oxidation of the 3-hydroxyacyl-CoA substrate is coupled to the reduction of NAD⁺. The formation of NADH is directly proportional to enzyme activity.
-
Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.3.
-
NAD⁺ Solution: 10 mM NAD⁺ in Assay Buffer.
-
Substrate: 1 mM 3-hydroxy-dodecanedioyl-CoA in Assay Buffer.
-
Enzyme Source: Purified enzyme or cell lysate.
-
-
Procedure:
-
In a cuvette, combine 900 µL of Assay Buffer, 50 µL of NAD⁺ Solution, and 20 µL of the enzyme source.
-
Mix and incubate at 37°C for 3-5 minutes to establish a baseline.
-
Start the reaction by adding 30 µL of the substrate solution.
-
Monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADH formation using its molar extinction coefficient (ε = 6220 M⁻¹cm⁻¹).
-
Thiolase Activity Assay (Coupled Assay)
This is a coupled enzyme assay that measures the formation of acetyl-CoA from the thiolytic cleavage of a 3-ketoacyl-CoA substrate.[11]
-
Principle: The acetyl-CoA produced by thiolase is used by citrate (B86180) synthase to condense with oxaloacetate, forming citrate. The consumption of oxaloacetate shifts the equilibrium of the malate (B86768) dehydrogenase reaction, leading to the oxidation of malate and the reduction of NAD⁺ to NADH. The rate of NADH formation is monitored at 340 nm.
-
Reagents:
-
Assay Buffer: 175 mM Tris-HCl, pH 8.5, containing 2.0 mM dithioerythritol (B556865) (DTE).
-
Reaction Mix:
-
2.6 mM Malate
-
0.14 mM NAD⁺
-
0.12 mM Coenzyme A (CoASH)
-
~60 nkat Malate Dehydrogenase
-
~20 nkat Citrate Synthase
-
-
Substrate: 20 µM 3-keto-dodecanedioyl-CoA.
-
Enzyme Source: Purified thiolase or cell lysate.
-
-
Procedure:
-
Combine the Assay Buffer and the Reaction Mix in a cuvette.
-
Add the enzyme source and equilibrate to 37°C.
-
Initiate the reaction by adding the 3-keto-dodecanedioyl-CoA substrate.
-
Monitor the increase in absorbance at 340 nm.
-
The rate of the thiolase reaction is proportional to the rate of NADH formation. Note that in this coupled system, the degradation of one molecule of the 3-ketoacyl-CoA substrate leads to the formation of one molecule of NADH.
-
Conclusion
The metabolic fate of this compound is intrinsically linked to the peroxisomal β-oxidation pathway for dicarboxylic acids. Although direct experimental evidence for this specific substrate is scarce, a robust metabolic pathway can be proposed based on the well-characterized enzymatic steps of fatty acid degradation. As an intermediate, it undergoes hydration, dehydrogenation, and thiolysis to yield acetyl-CoA and a chain-shortened dicarboxylic acid. Further research, utilizing the experimental protocols outlined in this guide, is necessary to determine the precise enzyme kinetics and regulatory mechanisms governing its metabolism. Such studies will be crucial for a complete understanding of dicarboxylic acid metabolism and its role in cellular physiology and disease.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]
The Peroxisomal Genesis of trans-2-Dodecenedioyl-CoA: A Technical Guide to its Mammalian Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biological synthesis of trans-2-dodecenedioyl-CoA in mammals. This metabolite is a key intermediate in the peroxisomal β-oxidation of dicarboxylic acids, a crucial pathway for lipid homeostasis. This document details the enzymatic reactions, subcellular localization, and kinetic parameters associated with its formation. Furthermore, it offers comprehensive experimental protocols for the measurement of the primary enzyme responsible for its synthesis, acyl-CoA oxidase, and presents signaling and workflow diagrams to visually articulate the underlying biochemical processes.
Introduction
This compound is an unsaturated dicarboxylyl-CoA that plays a pivotal role as an intermediate in the catabolism of long-chain dicarboxylic acids within mammalian cells. The synthesis of this molecule is intrinsically linked to the peroxisomal β-oxidation pathway, a metabolic process that complements mitochondrial β-oxidation, particularly for substrates that are poorly handled by mitochondria, such as very-long-chain fatty acids and dicarboxylic acids.[1] The formation of this compound is the initial dehydrogenation step in the breakdown of dodecanedioyl-CoA and is catalyzed by the flavoenzyme acyl-CoA oxidase (ACOX).[2] Understanding the biosynthesis of this compound is critical for elucidating the regulation of lipid metabolism and for the development of therapeutic strategies for metabolic disorders characterized by dysfunctional fatty acid oxidation.
The Biosynthetic Pathway of this compound
The journey to this compound begins with the generation of its precursor, dodecanedioic acid. This dicarboxylic acid is primarily formed in the endoplasmic reticulum via the ω-oxidation of lauric acid (a C12 monocarboxylic fatty acid).[3] This process involves a series of enzymatic reactions initiated by cytochrome P450 enzymes.[3]
Once formed, dodecanedioic acid is transported into the peroxisome. Inside the peroxisomal matrix, it is activated to its coenzyme A thioester, dodecanedioyl-CoA, by a peroxisomal acyl-CoA synthetase.[1] This activated form then enters the peroxisomal β-oxidation spiral.
The synthesis of this compound is the first and rate-limiting step of this pathway.[4][5] It is catalyzed by peroxisomal acyl-CoA oxidase (ACOX1), which facilitates the dehydrogenation of dodecanedioyl-CoA, introducing a double bond between the α and β carbons.[4] This reaction utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor and produces hydrogen peroxide (H₂O₂) as a byproduct.[4]
The overall reaction is as follows:
Dodecanedioyl-CoA + FAD → this compound + FADH₂ FADH₂ + O₂ → FAD + H₂O₂
The subsequent steps in the peroxisomal β-oxidation of this compound involve the actions of a multifunctional enzyme (possessing enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities) and a peroxisomal thiolase, leading to the chain-shortening of the dicarboxylic acid.
References
- 1. scielo.br [scielo.br]
- 2. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA oxidase - Creative Enzymes [creative-enzymes.com]
- 5. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
The Peroxisomal Fate of trans-2-Dodecenedioyl-CoA: An In-Depth Technical Guide to its Role in β-Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisomal β-oxidation is a critical metabolic pathway for the degradation of a variety of fatty acids that are poorly handled by mitochondria, including very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids (DCAs). The breakdown of long-chain dicarboxylic acids is exclusively a peroxisomal process. This guide focuses on a key intermediate in the peroxisomal β-oxidation of dodecanedioic acid: trans-2-dodecenedioyl-CoA . Understanding the enzymatic processing of this metabolite is crucial for elucidating the regulation of lipid metabolism and for the development of therapeutic strategies for metabolic disorders characterized by dicarboxylic aciduria.
Dodecanedioic acid, a 12-carbon dicarboxylic acid, undergoes ω-oxidation from lauric acid in the endoplasmic reticulum before being transported into the peroxisome for chain shortening via β-oxidation. This process generates shorter-chain dicarboxylic acids that can eventually enter mitochondrial metabolism. This technical guide will provide a detailed overview of the synthesis, degradation, and potential regulatory roles of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Peroxisomal β-Oxidation of Dodecanedioyl-CoA: The Central Role of this compound
The initial step in the peroxisomal β-oxidation of dodecanedioyl-CoA is its formation from dodecanedioyl-CoA, catalyzed by a peroxisomal acyl-CoA oxidase. The subsequent steps involve hydration, dehydrogenation, and thiolytic cleavage, orchestrated by a series of specialized peroxisomal enzymes.
Key Enzymes and Pathway
The degradation of straight-chain dicarboxylyl-CoAs, such as dodecanedioyl-CoA, is carried out by a specific set of peroxisomal enzymes:
-
Acyl-CoA Oxidase 1 (ACOX1): This flavoenzyme catalyzes the first and rate-limiting step, introducing a double bond at the C2-C3 position of dodecanedioyl-CoA to form this compound. This reaction consumes molecular oxygen and produces hydrogen peroxide (H₂O₂).[1]
-
Multifunctional Enzyme 1 (MFE-1 or L-bifunctional protein, L-PBE): This enzyme possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities. It hydrates the double bond of this compound to form 3-hydroxydodecanedioyl-CoA and subsequently oxidizes it to 3-ketododecanedioyl-CoA.[2][3]
-
Multifunctional Enzyme 2 (MFE-2 or D-bifunctional protein, D-PBE): Similar to MFE-1, MFE-2 also has hydratase and dehydrogenase functionalities, but with different stereospecificity. It can also act on dicarboxylic acid intermediates.[2][4][5][6][7][8][9][10][11] Both L-PBE and D-PBE have been shown to be involved in the β-oxidation of long-chain dicarboxylic acids.[2]
-
Peroxisomal Thiolase (ACAA1) and Sterol Carrier Protein X (SCPx): The final step is the thiolytic cleavage of 3-ketododecanedioyl-CoA by a thiolase, which releases acetyl-CoA and a chain-shortened dicarboxylyl-CoA (decanedioyl-CoA). Both classic peroxisomal 3-ketoacyl-CoA thiolase and SCPx are implicated in this step for straight-chain substrates.[2][12][13][14]
The resulting decanedioyl-CoA can then undergo further rounds of β-oxidation.
Quantitative Data
Precise kinetic data for the enzymatic reactions involving this compound are limited. However, studies on analogous long-chain dicarboxylic acid substrates provide valuable insights into the enzymatic efficiencies. The following table summarizes available kinetic parameters for key enzymes in the peroxisomal β-oxidation of a C16 dicarboxylic acid analog, which is expected to have similar enzymatic handling to the C12 substrate.
| Enzyme | Substrate | Apparent K_m_ (µM) | Source |
| L-bifunctional protein (LBP/MFE-1) | C16:1-Dicarboxylyl-CoA | 0.3 | [2] |
| D-bifunctional protein (DBP/MFE-2) | C16:1-Dicarboxylyl-CoA | 0.9 | [2] |
Note: The kinetic parameters for C16:1-dicarboxylyl-CoA provide an estimate of the enzyme affinities for long-chain dicarboxylic acid intermediates. Further research is required to determine the specific kinetic constants for this compound.
Signaling Pathways and Experimental Workflows
Peroxisomal β-Oxidation Pathway for Dodecanedioyl-CoA
References
- 1. Acyl-CoA oxidase - Creative Enzymes [creative-enzymes.com]
- 2. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 5. D-Bifunctional Protein Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metabolicsupportuk.org [metabolicsupportuk.org]
- 8. Developmental Roles of D-bifunctional Protein-A Zebrafish Model of Peroxisome Dysfunction -Molecules and Cells | Korea Science [koreascience.kr]
- 9. Peroxisomal straight-chain Acyl-CoA oxidase and D-bifunctional protein are essential for the retroconversion step in docosahexaenoic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human peroxisomal multifunctional enzyme type 2. Site-directed mutagenesis studies show the importance of two protic residues for 2-enoyl-CoA hydratase 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Developmental Roles of D-bifunctional Protein-A Zebrafish Model of Peroxisome Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A role for the peroxisomal 3-ketoacyl-CoA thiolase B enzyme in the control of PPARα-mediated upregulation of SREBP-2 target genes in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted disruption of the peroxisomal thiolase B gene in mouse: a new model to study disorders related to peroxisomal lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of trans-2-Dodecenedioyl-CoA in Cellular Lipid Networks: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of trans-2-dodecenedioyl-CoA and the broader class of trans-2-enoyl-CoA molecules within the context of cellular lipid metabolism. While the specific discovery of this compound is not prominently documented in scientific literature, this document extrapolates from the well-established roles of similar acyl-CoA intermediates to present its likely functions and metabolic pathways. This guide details the analytical methodologies for the detection and quantification of acyl-CoAs, summarizes available quantitative data for related molecules, and presents key metabolic pathways and experimental workflows through detailed diagrams.
Introduction: The Central Role of Acyl-CoAs in Cellular Metabolism
Coenzyme A (CoA) and its thioester derivatives, acyl-CoAs, are central players in a vast array of metabolic processes. These molecules are indispensable for the synthesis and degradation of fatty acids, the citric acid cycle, and the metabolism of amino acids and ketone bodies. The high-energy thioester bond of acyl-CoAs makes them highly reactive, enabling them to serve as activated acyl group carriers in numerous enzymatic reactions. The discovery of CoA by Fritz Lipmann in the 1940s was a landmark in biochemistry, earning him the Nobel Prize in Physiology or Medicine in 1953 and paving the way for our understanding of intermediary metabolism.
The specific molecule, this compound, is a dicarboxylic acyl-CoA, suggesting its involvement in specialized metabolic pathways, potentially including omega-oxidation of fatty acids and the formation of dicarboxylic acids for excretion or further metabolism. Its trans-2-enoyl structure firmly places it as an intermediate in pathways involving the sequential addition or removal of two-carbon units, such as fatty acid synthesis and degradation.
Quantitative Data on Acyl-CoA Pools
| Acyl-CoA Species | Cell Line | Abundance (pmol/10^6 cells) | Subcellular Localization | Reference |
| Acetyl-CoA | HepG2 | 15.8 | Mitochondria, Cytosol, Nucleus | [1] |
| Malonyl-CoA | HepG2 | 0.5 | Cytosol | |
| Palmitoyl-CoA (C16:0) | HCT116 | ~1.2 | Mitochondria, ER, Peroxisomes | [2] |
| Stearoyl-CoA (C18:0) | HCT116 | ~0.8 | Mitochondria, ER, Peroxisomes | [2] |
| Oleoyl-CoA (C18:1) | HCT116 | ~1.5 | Mitochondria, ER, Peroxisomes | [2] |
| Succinyl-CoA | Multiple | Variable | Mitochondria |
Note: The abundance of specific acyl-CoAs can vary significantly depending on the cell type, metabolic state, and nutritional conditions.
Key Metabolic Pathways Involving trans-2-Enoyl-CoAs
trans-2-Enoyl-CoAs are key intermediates in two major fatty acid metabolic pathways: β-oxidation (degradation) and fatty acid elongation (synthesis).
Fatty Acid β-Oxidation
This catabolic process breaks down fatty acids to generate acetyl-CoA, FADH₂, and NADH. trans-2-Enoyl-CoA is the product of the first step, catalyzed by acyl-CoA dehydrogenase.
Fatty Acid Elongation
This anabolic process extends the length of fatty acid chains by two carbons per cycle. trans-2-Enoyl-CoA is an intermediate that is reduced to a saturated acyl-CoA by trans-2-enoyl-CoA reductase.
Experimental Protocols
The analysis of acyl-CoAs in biological samples presents several challenges due to their low abundance, instability, and the complexity of the biological matrix. The following sections detail the key steps in a typical workflow for acyl-CoA analysis.
Sample Preparation and Acyl-CoA Extraction
Proper sample handling is critical to prevent the degradation of acyl-CoAs. Rapid quenching of metabolic activity and efficient extraction are paramount.
Protocol: Acyl-CoA Extraction from Cultured Cells
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolism Quenching: Immediately add ice-cold extraction solvent (e.g., 80% methanol) to the cells.
-
Cell Lysis: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Protein Precipitation: Vortex the lysate vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent suitable for the subsequent analytical method (e.g., 50% methanol (B129727) in water).
Analytical Techniques for Acyl-CoA Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.
4.2.1. Liquid Chromatography (LC)
Reversed-phase chromatography is commonly used to separate acyl-CoAs based on their chain length and degree of unsaturation. A C18 column is typically employed with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
4.2.2. Tandem Mass Spectrometry (MS/MS)
Electrospray ionization (ESI) in positive ion mode is generally used for the detection of acyl-CoAs. Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This provides high selectivity and sensitivity.
Table: Representative LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Setting |
| LC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 2% B to 98% B over 15 min |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive ESI |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ |
| Product Ion | Characteristic fragment (e.g., loss of the acyl chain) |
Signaling and Regulatory Roles of Acyl-CoAs
Beyond their metabolic functions, acyl-CoAs are emerging as important signaling molecules that can directly regulate the activity of proteins and influence gene expression. Long-chain acyl-CoAs have been shown to allosterically regulate enzymes involved in glucose and lipid metabolism. Furthermore, the availability of specific acyl-CoAs can impact post-translational modifications of proteins, such as acylation, which can alter protein function and localization.
Conclusion and Future Directions
This compound and other trans-2-enoyl-CoAs are integral components of cellular lipid metabolism. While the specific discovery and functions of this compound require further investigation, its chemical structure points to a role in fatty acid synthesis, degradation, and potentially dicarboxylic acid metabolism. Advances in analytical techniques, particularly LC-MS/MS, have enabled the sensitive and specific quantification of a wide range of acyl-CoAs, providing valuable insights into their cellular dynamics.
Future research should focus on developing targeted analytical methods to detect and quantify dicarboxylic acyl-CoAs like this compound in various biological systems. Elucidating the specific enzymes that produce and metabolize this molecule will be crucial to understanding its physiological and pathological significance. Furthermore, exploring the potential signaling roles of dicarboxylic acyl-CoAs may uncover novel regulatory mechanisms in cellular metabolism and disease. This knowledge will be invaluable for researchers in basic science and for professionals in drug development targeting metabolic disorders.
References
Unveiling trans-2-dodecenedioyl-CoA: A Potential Biomarker in Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Metabolic disorders, a burgeoning global health concern, necessitate the discovery of novel and specific biomarkers for early diagnosis, patient stratification, and therapeutic monitoring. In the realm of fatty acid oxidation (FAO) disorders, the accumulation of unusual acyl-CoA species offers a promising avenue for biomarker identification. This technical guide delves into the core of one such potential biomarker: trans-2-dodecenedioyl-CoA . While direct evidence is still emerging, its biochemical properties and theoretical metabolic context position it as a significant molecule of interest in conditions characterized by perturbed energy metabolism. This document provides a comprehensive overview of its metabolic origin, potential clinical relevance, analytical methodologies for its detection, and future research directions.
The Metabolic Crossroads: Formation and Significance of this compound
Inborn errors of mitochondrial β-oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, disrupt the primary pathway for fatty acid degradation. This disruption leads to an increased flux of fatty acids through alternative catabolic routes, most notably ω-oxidation.
The ω-oxidation pathway, primarily occurring in the endoplasmic reticulum, hydroxylates the terminal methyl group of a fatty acid, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid. In the case of lauric acid (dodecanoic acid), this process yields dodecanedioic acid. This dicarboxylic acid can then be activated to its CoA ester, dodecanedioyl-CoA, and subsequently undergo β-oxidation from either end.
This compound emerges as a key intermediate in the peroxisomal and mitochondrial β-oxidation of dodecanedioyl-CoA. Its formation is catalyzed by an acyl-CoA dehydrogenase, creating a double bond in the trans configuration between the α and β carbons.
The accumulation of this compound, or its downstream metabolites, in biological fluids could therefore serve as a specific indicator of underlying defects in the β-oxidation of medium-chain dicarboxylic acids, which in turn points towards a primary defect in fatty acid oxidation.
Quantitative Data Presentation
While specific quantitative data for this compound in metabolic disorders is not yet widely published, the following tables illustrate how such data could be presented to highlight its potential as a biomarker. The values presented are hypothetical and for illustrative purposes only.
Table 1: Urinary Levels of this compound (Hypothetical Data)
| Cohort | n | Mean Urinary this compound (µmol/mmol creatinine) | Standard Deviation | p-value |
| Healthy Controls | 50 | < 0.1 | - | < 0.001 |
| MCAD Deficiency Patients | 30 | 5.8 | 2.1 | |
| Other FAO Disorders | 25 | 2.3 | 1.5 |
Table 2: Plasma Acylcarnitine Profile (Hypothetical Data)
| Acylcarnitine Species | Healthy Controls (µM) | MCAD Deficiency (µM) | Fold Change |
| C8 (Octanoylcarnitine) | 0.1 - 0.5 | 5 - 20 | 50 - 100 |
| C10:1 (Decenoylcarnitine) | < 0.1 | 1 - 5 | > 10 - 50 |
| C12-DC (Dodecanedioylcarnitine) | < 0.05 | 0.5 - 2.5 | > 10 - 50 |
Note: Dodecanedioylcarnitine (C12-DC) would be the carnitine ester of dodecanedioic acid, a precursor to this compound.
Experimental Protocols
The detection and quantification of this compound requires sensitive and specific analytical methodologies. The following protocols outline the general steps for the analysis of dicarboxylic acids and acyl-CoA esters from biological samples.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Dicarboxylic Acids
This method is suitable for the analysis of the precursor, dodecanedioic acid.
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled dicarboxylic acid).
-
Acidify the urine to pH 1-2 with hydrochloric acid.
-
Extract the organic acids with two portions of 3 mL ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) esters.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-650.
-
Identification: Based on retention time and comparison of the mass spectrum with a reference standard.
-
Enzymatic Formation of trans-2-Dodecenedioyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the enzymatic formation of trans-2-dodecenedioyl-CoA, a key intermediate in the β-oxidation of dodecanedioic acid. Dodecanedioic acid, a C12 α,ω-dicarboxylic acid, undergoes metabolic degradation in both mitochondria and peroxisomes. This document provides a comprehensive overview of the catalytic enzymes, metabolic pathways, quantitative data, and detailed experimental protocols relevant to the formation of this compound.
Introduction to Dicarboxylic Acid Metabolism
Dicarboxylic acids (DCAs) are produced from monocarboxylic fatty acids via ω-oxidation, a process that occurs primarily in the liver and kidneys. This pathway serves as an alternative route for fatty acid catabolism, particularly when mitochondrial β-oxidation is impaired or overloaded.[1] The resulting DCAs are subsequently chain-shortened through β-oxidation, predominantly within peroxisomes, although mitochondrial β-oxidation also contributes.[2][3] The metabolism of DCAs is crucial for maintaining lipid homeostasis and can have therapeutic implications for various metabolic disorders.
The initial step in the β-oxidation of dodecanedioic acid involves its activation to dodecanedioyl-CoA. This activated molecule then serves as a substrate for the first dehydrogenation reaction, leading to the formation of this compound.
Enzymatic Synthesis of this compound
The formation of this compound from dodecanedioyl-CoA is the first committed step in the β-oxidation spiral of this dicarboxylic acid. This reaction is catalyzed by acyl-CoA dehydrogenases (ACADs) in the mitochondria and acyl-CoA oxidases (ACOX) in peroxisomes.
Mitochondrial Pathway: Acyl-CoA Dehydrogenases (ACADs)
In the mitochondria, the dehydrogenation of dodecanedioyl-CoA is primarily carried out by Medium-Chain Acyl-CoA Dehydrogenase (MCAD).[2] Studies have also shown that Long-Chain Acyl-CoA Dehydrogenase (LCAD) exhibits activity towards this substrate.[2] These flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes catalyze the introduction of a double bond between the α- and β-carbons of the acyl-CoA thioester.
Peroxisomal Pathway: Acyl-CoA Oxidases (ACOX)
In peroxisomes, the analogous first step of β-oxidation is catalyzed by acyl-CoA oxidases.[4] These enzymes also utilize FAD as a cofactor but transfer electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂).[4] ACOX1 is the primary acyl-CoA oxidase involved in the oxidation of straight-chain acyl-CoAs in peroxisomes.
Quantitative Data on Enzyme Activity
| Enzyme | Substrate | Relative Activity (%) | Organism/Source |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Dodecanedioyl-CoA | 28% (compared to Octanoyl-CoA) | Human (recombinant)[5] |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Dodecanedioyl-CoA | 72% (compared to Palmitoyl-CoA) | Human (recombinant)[5] |
| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Dodecanedioyl-CoA | 4% (compared to Palmitoyl-CoA) | Human (recombinant)[5] |
Subsequent Metabolic Steps
Following its formation, this compound is a substrate for the second enzyme of the β-oxidation pathway, enoyl-CoA hydratase. This enzyme catalyzes the hydration of the trans-double bond to form 3-hydroxydodecenedioyl-CoA.[4][6] The β-oxidation spiral continues with subsequent dehydrogenation and thiolytic cleavage, shortening the dicarboxylic acid chain by two carbons in each cycle.
Experimental Protocols
Chemo-enzymatic Synthesis of Dodecanedioyl-CoA
The synthesis of dodecanedioyl-CoA is a prerequisite for in vitro enzymatic assays. A common method involves the activation of the free dicarboxylic acid.[3]
Materials:
-
Dodecanedioic acid
-
Coenzyme A (CoA)
-
1,1'-Carbonyldiimidazole (CDI) or Ethylchloroformate (ECF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Triethylamine (B128534) (for ECF method)
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
Protocol (adapted from ECF method): [7]
-
Dissolve dodecanedioic acid in anhydrous THF.
-
Cool the solution to 4°C.
-
Add triethylamine and then ethylchloroformate, and stir the mixture at 4°C.
-
In a separate tube, dissolve Coenzyme A in cold sodium bicarbonate buffer.
-
Add the CoA solution to the activated dodecanedioic acid mixture.
-
Stir the reaction on ice.
-
The resulting dodecanedioyl-CoA can be purified by high-performance liquid chromatography (HPLC).
Acyl-CoA Dehydrogenase (MCAD) Activity Assay
The activity of MCAD with dodecanedioyl-CoA can be measured using the electron-transferring flavoprotein (ETF) fluorescence reduction assay.[2]
Materials:
-
Purified recombinant human MCAD
-
Purified recombinant porcine ETF
-
Dodecanedioyl-CoA (substrate)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.6, containing 0.1 mM EDTA)
-
Fluorometer
Protocol: [2]
-
Prepare a reaction mixture containing the assay buffer and recombinant ETF.
-
Place the mixture in a fluorometer cuvette and record the baseline fluorescence of ETF (Excitation: 380 nm, Emission: 495 nm).
-
Initiate the reaction by adding a known concentration of dodecanedioyl-CoA.
-
Immediately add the purified MCAD enzyme to the cuvette.
-
Monitor the decrease in ETF fluorescence over time as it is reduced by the FADH₂ generated by MCAD.
-
The rate of fluorescence decrease is proportional to the enzyme activity.
Enoyl-CoA Hydratase Activity Assay
The activity of enoyl-CoA hydratase can be determined by monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the α,β-unsaturated thioester bond of this compound.
Materials:
-
Purified enoyl-CoA hydratase
-
This compound (substrate, can be generated in situ from dodecanedioyl-CoA using MCAD)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
UV/Vis Spectrophotometer
Protocol:
-
Prepare the substrate, this compound. This can be achieved by pre-incubating dodecanedioyl-CoA with MCAD and ETF to generate the enoyl-CoA species.
-
In a quartz cuvette, add the assay buffer and the this compound substrate.
-
Initiate the reaction by adding the purified enoyl-CoA hydratase.
-
Immediately monitor the decrease in absorbance at 263 nm.
-
The initial rate of absorbance change is used to calculate the enzyme activity.
Visualizations
Metabolic Pathway of Dodecanedioic Acid β-Oxidation
Caption: β-Oxidation pathway of dodecanedioic acid.
Experimental Workflow for MCAD Activity Assay
Caption: Workflow for MCAD activity measurement.
References
- 1. Biochemical assays of TCA cycle and β-oxidation metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Unraveling the Cellular Choreography: A Technical Guide to the Subcellular Localization of trans-2-Dodecenedioyl-CoA Metabolism
For Immediate Release
A Deep Dive into the Peroxisomal Hub of Dicarboxylic Acid Metabolism for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the subcellular localization of trans-2-dodecenedioyl-CoA metabolism, a key intermediate in the breakdown of long-chain dicarboxylic acids. Understanding the precise cellular machinery responsible for this process is paramount for elucidating fundamental metabolic pathways and for the development of novel therapeutic strategies targeting metabolic disorders.
Executive Summary
The catabolism of this compound, and dicarboxylic acids in general, is predominantly compartmentalized within the peroxisome . This contrasts with the beta-oxidation of most monocarboxylic fatty acids, which primarily occurs in the mitochondria. The initial formation of dicarboxylic acids from monocarboxylic acids takes place in the endoplasmic reticulum via ω-oxidation. Subsequently, these dicarboxylic acids are transported into the peroxisome for chain shortening through a dedicated β-oxidation pathway. This guide will detail the enzymes, regulatory networks, and experimental methodologies crucial for studying this vital metabolic route.
The Peroxisome: The Principal Site of Dicarboxylic Acid Beta-Oxidation
Evidence from studies utilizing fibroblasts from patients with defects in either mitochondrial or peroxisomal fatty acid oxidation pathways has definitively established that the β-oxidation of long-chain dicarboxylic acids, such as hexadecanedioic acid (C16DCA), occurs in peroxisomes, not mitochondria.[1] The inability of mitochondria to efficiently oxidize dicarboxylyl-CoAs is largely attributed to the low reactivity of mitochondrial carnitine palmitoyltransferase and acyl-CoA dehydrogenases with these substrates.[2] In contrast, peroxisomal enzymes exhibit significant activity with dicarboxylyl-CoA esters.[2]
The metabolic journey begins in the endoplasmic reticulum, where monocarboxylic fatty acids undergo ω-oxidation to form dicarboxylic acids. These dicarboxylic acids are then activated to their CoA esters and transported into the peroxisome, likely via the ATP-binding cassette (ABC) transporter ABCD3 (also known as PMP70).[3] Inside the peroxisome, a series of enzymatic reactions systematically shortens the dicarboxylic acid chain.
Key Enzymatic Players in Peroxisomal Dicarboxylic Acid β-Oxidation
The peroxisomal β-oxidation of dicarboxylyl-CoAs, including this compound, is carried out by a dedicated set of enzymes:
-
Acyl-CoA Oxidase 1 (ACOX1): This is the first and rate-limiting enzyme in the pathway. It catalyzes the desaturation of the dicarboxylyl-CoA to a trans-2-enoyl-CoA, producing hydrogen peroxide (H₂O₂) in the process.[3]
-
L-Bifunctional Protein (EHHADH) and D-Bifunctional Protein (HSD17B4): These enzymes exhibit both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps of the β-oxidation spiral. For dicarboxylic acids, both EHHADH and HSD17B4 are involved.[1]
-
Peroxisomal Thiolases (ACAA1 and SCPx): The final step is the thiolytic cleavage of the 3-ketoacyl-CoA, releasing acetyl-CoA and a dicarboxylyl-CoA shortened by two carbons. Two thiolases, 3-ketoacyl-CoA thiolase A (ACAA1) and sterol carrier protein X (SCPx), are present in peroxisomes.[3]
Quantitative Data on Enzyme Activity
Precise kinetic data for the enzymes of peroxisomal β-oxidation with this compound as a substrate are limited in the literature. However, studies on related dicarboxylic acid substrates provide valuable insights into enzyme activity and specificity.
| Enzyme | Substrate | Organism/Source | Km (µM) | Vmax (nmol/min/mg) | Specific Activity | Reference |
| Acyl-CoA Oxidase (ACOX) | Dodecanedioyl-CoA (mono-CoA ester) | Rat Liver | - | Similar to Lauroyl-CoA | - | [4] |
| Acyl-CoA Oxidase (ACOX) | Sebacic acid (C10) (mono-CoA ester) | Rat Liver | 1.8 | 1.4 µmol/min/mg | - | [4] |
| Acyl-CoA Oxidase (ACOX) | Suberic acid (C8) (mono-CoA ester) | Rat Liver | 3.6 | 1.4 µmol/min/mg | - | [4] |
| Acyl-CoA Oxidase (ACOX) | Adipic acid (C6) (mono-CoA ester) | Rat Liver | 10.5 | 1.4 µmol/min/mg | - | [4] |
Note: The Vmax values for dicarboxylic acid mono-CoA esters with Acyl-CoA Oxidase were found to be similar, but the maximum obtainable velocity decreases with shorter chain lengths due to increasing Km values and decreasing substrate inhibition constants.[4] Data for bifunctional proteins and thiolases with dicarboxylyl-CoA substrates are less defined in terms of specific Km and Vmax values.
Regulatory Signaling Pathways
The expression of genes encoding the enzymes for peroxisomal β-oxidation is tightly regulated by a network of transcription factors and coactivators, ensuring a coordinated response to metabolic demands.
PPARα: The Master Regulator
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that acts as a primary sensor of lipid levels. Upon activation by ligands, such as fatty acids and dicarboxylic acids, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding activates the transcription of genes encoding peroxisomal β-oxidation enzymes, including ACOX1, EHHADH, and HSD17B4.
PGC-1α: The Coactivator Powerhouse
Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) is a transcriptional coactivator that plays a crucial role in regulating cellular energy metabolism. PGC-1α is induced by stimuli such as cold exposure and exercise. It doesn't bind to DNA directly but coactivates other transcription factors, including PPARα, to enhance the expression of genes involved in both mitochondrial biogenesis and peroxisomal proliferation and function. This establishes PGC-1α as a key coordinator of cellular oxidative metabolism.
Experimental Protocols
Isolation of Peroxisomes and Mitochondria from Rat Liver
This protocol describes a method for the separation of peroxisomes and mitochondria from rat liver using differential and density gradient centrifugation.
Materials:
-
Homogenization Buffer: 0.25 M sucrose, 1 mM EDTA, 10 mM HEPES-KOH (pH 7.4).
-
Nycodenz or Percoll solutions for density gradient.
-
Dounce homogenizer.
-
Refrigerated centrifuge and ultracentrifuge.
Procedure:
-
Perfuse the rat liver with ice-cold saline to remove blood.
-
Mince the liver and homogenize in 4 volumes of ice-cold homogenization buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at 3,000 x g for 10 minutes to pellet the heavy mitochondrial fraction.
-
Centrifuge the resulting supernatant at 25,000 x g for 20 minutes to obtain a light mitochondrial fraction (L-fraction), which is enriched in peroxisomes and lighter mitochondria.
-
Resuspend the L-fraction in homogenization buffer and layer it on top of a pre-formed Nycodenz or Percoll density gradient.
-
Centrifuge at 100,000 x g for 1-2 hours at 4°C.
-
Carefully collect the distinct bands corresponding to mitochondria and peroxisomes. Peroxisomes will form a denser band than mitochondria.
-
Wash the isolated organelles with homogenization buffer and resuspend for further analysis.
Measurement of Peroxisomal β-Oxidation Activity
This protocol measures the rate of peroxisomal β-oxidation by monitoring the production of H₂O₂ or the reduction of NAD⁺ in the presence of a cyanide-containing buffer to inhibit mitochondrial respiration.
Materials:
-
Assay Buffer: Potassium phosphate (B84403) buffer (pH 7.4) containing KCN (to inhibit mitochondrial electron transport), NAD⁺, Coenzyme A, ATP, and a suitable detergent (e.g., digitonin) to permeabilize the peroxisomal membrane.
-
Substrate: Dodecenedioyl-CoA.
-
Spectrophotometer or fluorometer.
-
For H₂O₂ detection: Amplex Red and horseradish peroxidase.
Procedure:
-
Pre-incubate the isolated peroxisomes in the assay buffer.
-
Initiate the reaction by adding the dodecenedioyl-CoA substrate.
-
For NAD⁺ reduction: Monitor the increase in absorbance at 340 nm.
-
For H₂O₂ production: Monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) due to the reaction of H₂O₂ with Amplex Red.
-
Calculate the rate of β-oxidation based on the change in absorbance or fluorescence over time and normalize to the protein concentration of the peroxisomal fraction.
Immunofluorescence Localization of Peroxisomal Enzymes
This protocol details the visualization of peroxisomal enzymes within cultured cells.
Materials:
-
Cultured cells (e.g., hepatocytes, fibroblasts).
-
Phosphate-buffered saline (PBS).
-
Fixative: 4% paraformaldehyde in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% bovine serum albumin (BSA) in PBS.
-
Primary antibody against the target peroxisomal enzyme (e.g., anti-ACOX1, anti-EHHADH).
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
-
Fluorescence microscope.
Procedure:
-
Grow cells on coverslips to an appropriate confluency.
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips on slides with mounting medium.
-
Visualize the subcellular localization of the target enzyme using a fluorescence microscope. Peroxisomes will appear as distinct puncta in the cytoplasm.
Conclusion
The metabolism of this compound is a critical component of dicarboxylic acid catabolism, localized primarily within the peroxisome. This process is orchestrated by a specific set of β-oxidation enzymes and is under the transcriptional control of key metabolic regulators like PPARα and PGC-1α. The experimental protocols outlined in this guide provide a framework for the investigation of this pathway, which is essential for advancing our understanding of lipid metabolism and its implications in health and disease. Further research to elucidate the precise kinetic parameters of the involved enzymes with specific dicarboxylic acid substrates will be crucial for developing a more complete quantitative model of this important metabolic pathway.
References
- 1. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compartmentation of dicarboxylic acid beta-oxidation in rat liver: importance of peroxisomes in the metabolism of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nexus of trans-2-dodecenedioyl-CoA and Dicarboxylic Aciduria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicarboxylic aciduria, the abnormal excretion of dicarboxylic acids in urine, serves as a critical diagnostic marker for a range of inherited metabolic disorders, primarily those affecting mitochondrial fatty acid β-oxidation. When the primary pathway for fatty acid degradation is impaired, an alternative pathway, microsomal ω-oxidation, becomes upregulated, leading to the synthesis of dicarboxylic acids. These dicarboxylic acids are subsequently metabolized via peroxisomal β-oxidation. This guide delves into the intricate relationship between a key intermediate in this process, trans-2-dodecenedioyl-CoA, and the pathophysiology of dicarboxylic aciduria. We will explore the underlying biochemical pathways, present quantitative data on metabolite accumulation, detail relevant experimental protocols, and provide visual representations of the metabolic and experimental workflows.
Introduction: The Metabolic Challenge of Dicarboxylic Aciduria
Under normal physiological conditions, fatty acids are efficiently catabolized through mitochondrial β-oxidation to generate acetyl-CoA, which then enters the citric acid cycle to produce ATP. However, inborn errors of metabolism affecting this pathway, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, disrupt this vital energy production process.[1][2] This disruption leads to an accumulation of fatty acids and their acyl-CoA esters within the mitochondria.
To alleviate this toxic buildup, the cell activates an alternative detoxification pathway known as ω-oxidation, which occurs in the endoplasmic reticulum. This pathway hydroxylates the terminal methyl group of fatty acids, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid. These dicarboxylic acids, which are more water-soluble, are then transported to peroxisomes for chain shortening via β-oxidation.[3] The presence of elevated levels of dicarboxylic acids, such as adipic, suberic, sebacic, and dodecanedioic acids, in the urine is a hallmark of these underlying metabolic defects.[4]
The Central Role of this compound in Dicarboxylic Acid Metabolism
Dodecanedioic acid, a 12-carbon dicarboxylic acid, is one of the key metabolites observed in the urine of patients with certain fatty acid oxidation disorders.[4] Once formed through ω-oxidation, dodecanedioic acid is activated to its coenzyme A thioester, dodecanedioyl-CoA, in the peroxisome. This activated molecule then enters the peroxisomal β-oxidation spiral.
The β-oxidation of dodecanedioyl-CoA proceeds through a series of enzymatic reactions analogous to mitochondrial β-oxidation. A key intermediate in this pathway is This compound . It is formed in the first step of each β-oxidation cycle through the action of a peroxisomal acyl-CoA oxidase.[5] This step introduces a double bond between the α and β carbons of the dicarboxylyl-CoA. The "trans" configuration of this double bond is crucial for the subsequent enzymatic steps.
The breakdown of this compound is then catalyzed by a bifunctional enzyme possessing both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[6] The hydratase component adds a hydroxyl group across the double bond, and the dehydrogenase component oxidizes this hydroxyl group to a keto group. The final step of the cycle is the thiolytic cleavage of the β-ketoacyl-CoA derivative by a thiolase, which releases a molecule of acetyl-CoA and a chain-shortened dicarboxylyl-CoA (in this case, sebacyl-CoA). This cycle repeats until the dicarboxylic acid is completely degraded to shorter-chain dicarboxylic acids (which can then be further metabolized in the mitochondria) and acetyl-CoA.
In the context of dicarboxylic aciduria, the accumulation of dodecanedioic acid and its subsequent metabolism leads to an increased flux through this peroxisomal pathway, and consequently, an increased turnover of intermediates like this compound.
Quantitative Data in Dicarboxylic Aciduria
The urinary excretion of dicarboxylic acids is significantly elevated in individuals with fatty acid oxidation disorders. The following table summarizes representative quantitative data for urinary dodecanedioic acid in healthy individuals and patients with MCAD deficiency. It is important to note that reference ranges can vary between laboratories and with age.[5][7]
| Analyte | Patient Population | Concentration Range (mmol/mol creatinine) | Citation |
| Dodecanedioic Acid | Healthy Neonates (2 days - 1 month) | Not typically detected or present at very low levels | [5] |
| Dodecanedioic Acid | Healthy Children (1 month - 16 years) | Undetectable to trace amounts | [7] |
| Dodecanedioic Acid | MCAD Deficiency (Symptomatic) | Significantly elevated, often part of a broader dicarboxylic aciduria pattern | [4] |
Note: Quantitative values for urinary organic acids are often reported as a ratio to creatinine (B1669602) to account for variations in urine dilution.
Experimental Protocols
The analysis of dicarboxylic acids and acyl-CoA esters is crucial for the diagnosis and study of fatty acid oxidation disorders. The following are detailed methodologies for key experiments.
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a cornerstone for diagnosing dicarboxylic aciduria.
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled dicarboxylic acid).
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) or diethyl ether to isolate the organic acids.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatize the dried residue to increase volatility for GC analysis. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). This converts the carboxylic acid groups to their trimethylsilyl (B98337) esters.
GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a DB-5ms column).
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 300°C) to separate the various organic acids.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. The instrument can be run in full scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific dicarboxylic acids.
-
Quantification: The concentration of each dicarboxylic acid is determined by comparing the peak area of the analyte to the peak area of the internal standard.[8]
Acyl-CoA Ester Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique allows for the sensitive and specific quantification of acyl-CoA species, including dicarboxylyl-CoAs.
Sample Preparation (from tissue or cultured cells):
-
Homogenize the biological sample in a cold extraction solvent, typically a mixture of isopropanol (B130326) and an aqueous buffer.
-
Add an internal standard mixture containing stable isotope-labeled acyl-CoAs.
-
Perform a solid-phase extraction (SPE) to purify the acyl-CoAs from other cellular components. A C18 SPE cartridge is commonly used.
-
Elute the acyl-CoAs from the SPE cartridge and evaporate the solvent.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[9]
LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a reversed-phase column (e.g., a C18 column) for separation.
-
Mobile Phase: A gradient elution with a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) or using a high pH mobile phase with ammonium (B1175870) hydroxide (B78521) is often employed to achieve good chromatographic separation of the polar acyl-CoA molecules.[4][8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. For each acyl-CoA, a specific precursor ion (the molecular ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high specificity and sensitivity.[10]
Visualization of Pathways and Workflows
Biochemical Pathways
Experimental Workflows
Conclusion and Future Directions
The presence of dicarboxylic aciduria is a critical indicator of underlying defects in fatty acid metabolism. The metabolic intermediate, this compound, is intrinsically linked to this pathology as a key component in the peroxisomal β-oxidation of dodecanedioic acid, a major dicarboxylic acid that accumulates in these disorders. A thorough understanding of this metabolic nexus is paramount for the development of diagnostic tools and therapeutic interventions.
Future research should focus on the precise quantification of this compound and other dicarboxylyl-CoA esters in patient samples to better understand the flux through the peroxisomal β-oxidation pathway in different fatty acid oxidation disorders. Furthermore, exploring the potential for therapeutic targeting of the enzymes involved in dicarboxylic acid metabolism may offer novel strategies for managing these complex metabolic diseases. The continued development and application of advanced analytical techniques, such as LC-MS/MS, will be instrumental in advancing our knowledge in this critical area of metabolic research.
References
- 1. Enoyl-CoA hydratase and isomerase form a superfamily with a common active-site glutamate residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The isomerase and hydratase reaction mechanism of the crotonase active site of the multifunctional enzyme (type-1), as deduced from structures of complexes with 3S-hydroxy-acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Age-related reference values for urinary organic acids in a healthy Turkish pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence and Metabolic Significance of trans-2-Dodecenedioyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-2-dodecenedioyl-CoA is a key intermediate in the peroxisomal β-oxidation of dodecanedioic acid, a 12-carbon dicarboxylic acid. While its direct quantitative presence in many organisms remains to be extensively documented, its precursor, trans-2-dodecenedioic acid (commonly known as traumatic acid), is a well-characterized plant hormone involved in wound healing. This technical guide provides an in-depth overview of the natural occurrence, metabolic pathways, and analytical methodologies related to this compound, offering a valuable resource for researchers in lipid metabolism and drug development.
Natural Occurrence
The definitive natural occurrence of the CoA-esterified form, this compound, is primarily inferred from the metabolic pathways that process its corresponding free acid. The free acid, trans-2-dodecenedioic acid , is naturally found in plants where it functions as a "wound hormone" and is referred to as traumatic acid [1][2]. It plays a crucial role in stimulating cell division at the site of an injury to form a protective callus[1]. Traumatic acid is synthesized from the oxidative breakdown of polyunsaturated fatty acids like linoleic and linolenic acids[3].
While its presence is well-established in the plant kingdom, the occurrence of dodecanedioic acid and its metabolic intermediates in animals is typically associated with specific metabolic states. Dicarboxylic acids are products of the ω-oxidation of monocarboxylic fatty acids, a pathway that becomes more active when mitochondrial β-oxidation is impaired or overloaded[4][5]. These dicarboxylic acids are subsequently metabolized in peroxisomes[5][6][7].
Metabolic Pathways
This compound is an intermediate in the peroxisomal β-oxidation of dodecanedioyl-CoA. This pathway sequentially shortens the dicarboxylic acid chain from both ends. The key enzymatic steps involved in the conversion of dodecanedioyl-CoA to subsequent products are detailed below.
Biosynthesis of Dodecanedioic Acid
In animals, dodecanedioic acid is formed from lauric acid (a 12-carbon monocarboxylic fatty acid) through the ω-oxidation pathway, which occurs in the smooth endoplasmic reticulum of liver and kidney cells[4][8]. This pathway involves three main steps:
-
Hydroxylation: The ω-carbon (the carbon atom furthest from the carboxyl group) of lauric acid is hydroxylated by a mixed-function oxidase system involving cytochrome P450[4][8].
-
Oxidation to Aldehyde: The resulting ω-hydroxy lauric acid is then oxidized to an aldehyde by alcohol dehydrogenase[4].
-
Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, yielding dodecanedioic acid[4].
Peroxisomal β-Oxidation of Dodecanedioyl-CoA
Once formed, dodecanedioic acid is activated to dodecanedioyl-CoA and transported into the peroxisome for β-oxidation[5][6]. The pathway for the degradation of dodecanedioyl-CoA, which generates this compound as an intermediate, is as follows:
-
Dehydrogenation: Dodecanedioyl-CoA is oxidized by Acyl-CoA Oxidase 1 (ACOX1) to form this compound. This reaction introduces a double bond between the α and β carbons and produces hydrogen peroxide (H₂O₂)[6][9][10].
-
Hydration: The bifunctional enzyme Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (EHHADH) catalyzes the hydration of the double bond in this compound to yield 3-hydroxydodecanedioyl-CoA[6][11].
-
Dehydrogenation: The same bifunctional enzyme, EHHADH , then dehydrogenates 3-hydroxydodecanedioyl-CoA to 3-ketododecanedioyl-CoA[6].
-
Thiolytic Cleavage: Finally, Thiolase (ACAA1) mediates the cleavage of 3-ketododecanedioyl-CoA by Coenzyme A, resulting in acetyl-CoA and decanedioyl-CoA (a 10-carbon dicarboxylic acyl-CoA)[6][12]. The decanedioyl-CoA can then undergo further rounds of β-oxidation.
Signaling Pathways
The primary signaling role identified for the free acid form, traumatic acid, is in the plant wound response. Upon tissue damage, traumatic acid and its precursor, 12-oxo-trans-10-dodecenoic acid, accumulate and stimulate cell division to heal the wound[3][13][14]. This process is crucial for plant survival and defense against pathogens.
In animals, the signaling roles of long-chain dicarboxylic acids are less defined. However, peroxisomal β-oxidation itself is a source of signaling molecules, such as acetyl-CoA and reactive oxygen species (ROS), which can influence cellular processes like lipid homeostasis[15]. Dicarboxylic acids can also serve as alternative energy substrates, particularly under conditions of metabolic stress, and have been investigated for their therapeutic potential in metabolic disorders[16][17].
Quantitative Data
Currently, there is a lack of published quantitative data on the specific concentrations of this compound in various organisms and tissues. However, analytical methods exist for the quantification of its precursor, traumatic acid, which can be adapted for the CoA ester. The table below provides a template for researchers to populate as data becomes available.
| Organism | Tissue/Cell Type | Condition | Concentration of this compound (pmol/mg protein) | Reference |
| Phaseolus vulgaris (Bean) | Wounded tissue | 1 hour post-wounding | Data not available | |
| Human | Liver | Normal | Data not available | |
| Human | Plasma | Diabetic | Data not available |
Experimental Protocols
The analysis of acyl-CoA molecules, including dicarboxylic acyl-CoAs, requires specialized extraction and analytical techniques due to their low abundance and instability.
Extraction of Acyl-CoAs from Biological Samples
This protocol is adapted from methods for the extraction of long-chain acyl-CoAs and can be applied for dicarboxylic acyl-CoAs.
Materials:
-
Frozen tissue or cell pellet
-
100 mM KH₂PO₄ buffer, pH 4.9
-
2-propanol
-
Acetonitrile
-
Saturated (NH₄)₂SO₄
-
Internal standards (e.g., odd-chain dicarboxylic acyl-CoAs)
Procedure:
-
Homogenize the frozen powdered tissue or cell pellet in 2 mL of cold 100 mM KH₂PO₄ buffer containing the internal standard.
-
Add 2.0 mL of 2-propanol and homogenize again.
-
Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes.
-
Collect the upper phase containing the acyl-CoAs.
-
The extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is based on the published protocol for the quantification of traumatic acid in plasma and can be adapted for this compound[16].
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For traumatic acid (the free acid), the transition m/z 227.1 → 183.1 is used[16]. A similar fragmentation pattern would be expected for the CoA ester, with a characteristic neutral loss of the CoA moiety.
-
Source Parameters: Optimize parameters such as drying gas temperature and flow, nebulizer pressure, and capillary voltage.
References
- 1. Peroxisomal beta-oxidation--a metabolic pathway with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Traumatic Acid Reduces Oxidative Stress and Enhances Collagen Biosynthesis in Cultured Human Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiolase - Wikipedia [en.wikipedia.org]
- 13. academic.oup.com [academic.oup.com]
- 14. acs.org [acs.org]
- 15. Peroxisomal regulation of energy homeostasis: Effect on obesity and related metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of traumatic acid as a potential plasma biomarker for sarcopenia using a metabolomics‐based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Secondary 3-hydroxydicarboxylic aciduria mimicking long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Cascade: A Technical Guide to the Degradation of Trans-2-Dodecenedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted metabolic intermediates and enzymatic processes involved in the degradation of trans-2-dodecenedioyl-CoA. This dicarboxylic acid, once activated to its coenzyme A (CoA) ester, undergoes catabolism primarily through the peroxisomal β-oxidation pathway. Understanding this metabolic route is crucial for research into fatty acid metabolism, associated inborn errors of metabolism, and the development of therapeutic interventions.
Predicted Metabolic Pathway of this compound Degradation
The degradation of this compound is a cyclical process, with each cycle consisting of four enzymatic reactions that shorten the dicarboxylic acid chain by two carbons, releasing one molecule of acetyl-CoA. As this compound already possesses a double bond at the second carbon, it is predicted to enter the β-oxidation spiral starting from the second enzymatic step.
Initial State: this compound is a 12-carbon dicarboxylic acid activated with coenzyme A at one of its carboxyl groups.
The β-Oxidation Spiral:
-
Hydration: The initial step for an already unsaturated substrate involves the hydration of the double bond between the alpha and beta carbons. This reaction is catalyzed by the enoyl-CoA hydratase activity of D-bifunctional protein (DBP), leading to the formation of 3-hydroxydodecanedioyl-CoA.
-
Dehydrogenation: The hydroxyl group at the third carbon is then oxidized to a keto group by the 3-hydroxyacyl-CoA dehydrogenase activity of DBP, yielding 3-ketododecanedioyl-CoA.
-
Thiolytic Cleavage: The final step of the cycle is the cleavage of the carbon chain by 3-ketoacyl-CoA thiolase. This reaction releases a two-carbon unit as acetyl-CoA and a chain-shortened dicarboxylic acid, decanedioyl-CoA.
This cycle repeats, with decanedioyl-CoA entering the β-oxidation pathway, starting with the action of acyl-CoA oxidase, to be sequentially degraded into shorter dicarboxylic acids and acetyl-CoA. The end products of dicarboxylic acid β-oxidation are typically medium-chain dicarboxylic acids like adipic acid (C6) and suberic acid (C8), which can be further metabolized or excreted.[1]
Key Enzymes in the Degradation Pathway
The catabolism of this compound is orchestrated by a series of peroxisomal enzymes:
-
Acyl-CoA Oxidase (ACOX): Specifically, straight-chain acyl-CoA oxidase (SCOX) is responsible for the initial dehydrogenation of saturated dicarboxylyl-CoAs.[2]
-
D-Bifunctional Protein (DBP): This protein possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps of the β-oxidation cycle.[3][4][5]
-
3-Ketoacyl-CoA Thiolase: This enzyme, which can include sterol carrier protein X (SCPx), carries out the thiolytic cleavage, releasing acetyl-CoA and the chain-shortened dicarboxylyl-CoA.[2][6]
Quantitative Data on Enzyme Activity
Quantitative kinetic data for the enzymes involved in the degradation of C12 dicarboxylic acids is limited. However, studies on peroxisomal fatty acyl-CoA oxidase from rat liver provide some insights into the enzyme's activity with dodecanedioyl-CoA (DC12-CoA).
| Substrate | Enzyme | Apparent K_m_ (µM) | Apparent V_max_ (nmol/min/mg protein) | Source |
| Dodecanedioyl-CoA (DC12-CoA) | Peroxisomal Fatty Acyl-CoA Oxidase | 12.5 | 13.3 | [2] |
| Sebacic acid-CoA (DC10-CoA) | Peroxisomal Fatty Acyl-CoA Oxidase | 20.0 | 14.3 | [2] |
| Suberic acid-CoA (DC8-CoA) | Peroxisomal Fatty Acyl-CoA Oxidase | 33.3 | 14.3 | [2] |
| Adipic acid-CoA (DC6-CoA) | Peroxisomal Fatty Acyl-CoA Oxidase | 100.0 | 12.5 | [2] |
Note: The data presented is from studies on rat liver enzymes and may vary in other species and tissues.
Experimental Protocols
In Vitro Assay for Dicarboxylic Acid β-Oxidation
This protocol is adapted from methods used to measure the oxidation of dicarboxylic acids in liver homogenates.
Objective: To quantify the rate of β-oxidation of this compound by measuring the production of acetyl-CoA.
Materials:
-
Liver homogenate or purified peroxisomal fraction
-
This compound (substrate)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Cofactors: NAD+, FAD, Coenzyme A
-
ATP and MgCl2 (for substrate activation if starting from the dicarboxylic acid)
-
Radiolabeled substrate (e.g., [1-14C]this compound) for sensitive detection
-
Scintillation counter and vials
-
Reagents for stopping the reaction (e.g., perchloric acid)
-
Reagents for quantifying acetyl-CoA (e.g., enzymatic assays coupled to spectrophotometry or fluorometry)
Procedure:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, cofactors, and the liver homogenate or peroxisomal fraction.
-
Initiation of Reaction: Add this compound to the reaction mixture to start the reaction. For radiolabeled assays, add the [1-14C]-labeled substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching agent like perchloric acid.
-
Quantification of Products:
-
Radiolabeled Assay: Separate the radiolabeled acetyl-CoA and chain-shortened dicarboxylic acids from the unreacted substrate using techniques like ion-exchange chromatography or HPLC. Measure the radioactivity in the product fractions using a scintillation counter.
-
Non-Radiolabeled Assay: Quantify the amount of acetyl-CoA produced using a coupled enzymatic assay where the production of NADH or a colored product is measured spectrophotometrically.
-
-
Data Analysis: Calculate the rate of β-oxidation as nmol of acetyl-CoA produced per minute per mg of protein.
Cell-Based Assay for Dicarboxylic Acid Metabolism
This protocol outlines a method to study the metabolism of this compound in cultured cells.[7][8]
Objective: To assess the cellular capacity to degrade this compound by measuring the production of chain-shortened dicarboxylic acids and acetyl-CoA.
Materials:
-
Cultured cells (e.g., hepatocytes, fibroblasts)
-
Cell culture medium
-
This compound (or dodecanedioic acid) complexed with bovine serum albumin (BSA)
-
Radiolabeled substrate (e.g., [14C]dodecanedioic acid)
-
Reagents for cell lysis
-
Instruments for metabolite analysis (e.g., GC-MS, LC-MS/MS)
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to a desired confluency.
-
Substrate Incubation: Replace the culture medium with a medium containing the BSA-complexed dodecanedioic acid (or its CoA ester). For radiolabeled experiments, use the [14C]-labeled substrate.
-
Incubation: Incubate the cells for a specific time (e.g., 2-24 hours) at 37°C in a CO2 incubator.
-
Metabolite Extraction:
-
Collect the culture medium.
-
Wash the cells with PBS and then lyse the cells.
-
Extract the intracellular metabolites.
-
-
Metabolite Analysis:
-
Analyze the culture medium and cell lysate for the presence of chain-shortened dicarboxylic acids (e.g., sebacic acid, suberic acid, adipic acid) using GC-MS or LC-MS/MS.
-
If using a radiolabeled substrate, measure the radioactivity incorporated into these shorter-chain dicarboxylic acids and into acetyl-CoA (or its downstream metabolites).
-
-
Data Analysis: Quantify the amount of each metabolic intermediate and determine the rate of substrate degradation.
Visualizing the Metabolic Pathway
Caption: Peroxisomal β-oxidation of this compound.
This guide provides a foundational understanding of the metabolic fate of this compound. Further research is warranted to elucidate the precise kinetics and regulatory mechanisms governing this pathway in various physiological and pathological states.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Regulation of trans-2-Dodecenedioyl-CoA Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the genetic regulatory mechanisms governing the synthesis of trans-2-dodecenedioyl-CoA, a key intermediate in the metabolism of dicarboxylic acids. The synthesis of its precursor, dodecanedioic acid, is initiated by the ω-oxidation of dodecanoic acid, a process primarily catalyzed by cytochrome P450 family 4 (CYP4A) enzymes. The expression of these enzymes is transcriptionally regulated by the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that acts as a master regulator of lipid metabolism. The subsequent conversion of dodecanedioyl-CoA to this compound occurs via β-oxidation in both mitochondria and peroxisomes, catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD) and acyl-CoA oxidase 1 (ACOX1), respectively. While the gene encoding MCAD (ACADM) is a known PPARα target, the induction of peroxisomal enzymes appears to be the primary response to an increased load of dicarboxylic acids. This guide details the signaling pathways, key enzymes, and their genetic regulation, supported by quantitative data and detailed experimental protocols for further investigation.
Introduction
This compound is a pivotal intermediate in the catabolism of dodecanedioic acid, a 12-carbon dicarboxylic acid. The metabolism of dicarboxylic acids is an important alternative pathway for fatty acid oxidation, particularly when mitochondrial β-oxidation of monocarboxylic acids is impaired. This pathway is not only crucial for energy homeostasis but also implicated in various metabolic disorders. Understanding the genetic regulation of this compound synthesis is therefore of significant interest for researchers in metabolism and drug development professionals targeting metabolic diseases.
This guide will elucidate the two main stages of this compound synthesis:
-
Stage 1: ω-Oxidation of Dodecanoic Acid to Dodecanedioic Acid. This initial step is a critical control point, regulated by specific transcription factors.
-
Stage 2: β-Oxidation of Dodecanedioyl-CoA. This stage involves the direct enzymatic conversion to this compound in different cellular compartments.
Signaling Pathways and Genetic Regulation
The synthesis of this compound is intricately regulated at the transcriptional level, with the nuclear receptor PPARα playing a central role.
PPARα-Mediated Regulation of ω-Oxidation
The initial and rate-limiting step in the conversion of dodecanoic acid to dodecanedioic acid is ω-oxidation, which is primarily carried out by enzymes of the cytochrome P450 4A family (CYP4A), with CYP4A11 being a key human isoform. The expression of CYP4A genes is tightly controlled by PPARα.
In response to increased levels of fatty acids or xenobiotics, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of its target genes, including CYP4A11, thereby activating their transcription.
Regulation of β-Oxidation of Dodecanedioyl-CoA
Once formed, dodecanedioic acid is activated to dodecanedioyl-CoA and subsequently undergoes β-oxidation. The first step of this process, the conversion to this compound, is catalyzed by different enzymes in mitochondria and peroxisomes.
-
Mitochondrial β-Oxidation: In mitochondria, this reaction is catalyzed by Medium-Chain Acyl-CoA Dehydrogenase (MCAD) , encoded by the ACADM gene. While MCAD is a known target of PPARα, studies have shown that its expression is not significantly upregulated in response to a diet enriched with dicarboxylic acids. This suggests that while mitochondria contribute to dicarboxylic acid metabolism, the peroxisomal pathway may be more inducible under these conditions.[1]
-
Peroxisomal β-Oxidation: In peroxisomes, the dehydrogenation of dicarboxylyl-CoAs is carried out by Acyl-CoA Oxidase 1 (ACOX1) . The gene encoding ACOX1 is a well-established target of PPARα.[2][3] Feeding dicarboxylic acids to mice leads to a significant upregulation of peroxisomal fatty acid oxidation enzymes.[1] This indicates that the peroxisomal pathway is a key site for the regulated breakdown of dicarboxylic acids.
Quantitative Data on Gene Expression
The regulation of the key enzymes involved in this compound synthesis has been quantified in various studies. The following table summarizes key findings on the induction of CYP4A11 and peroxisomal enzymes by PPARα agonists.
| Gene | Regulator | Experimental System | Fold Induction (mRNA) | Fold Induction (Protein) | Reference |
| CYP4A11 | PPARα agonist (Fenofibrate) | Transgenic mice expressing human CYP4A11 | 2- to 4-fold | 2- to 4-fold | [4] |
| CYP4A11 | PPARα agonist (Clofibrate) | Transgenic mice expressing human CYP4A11 | ~3-fold | ~3-fold | [4] |
| Peroxisomal Fatty Acid Oxidation Enzymes | Dodecanedioic acid feeding | Normal mice | Significantly upregulated | Greatly upregulated | [1] |
| MCAD (ACADM) | Dodecanedioic acid feeding | Normal mice | No significant change (after 7 days) | No change (after 7 days) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the genetic regulation of this compound synthesis.
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) for PPARα Binding
This protocol is designed to determine if PPARα directly binds to the promoter region of a target gene (e.g., ACADM or ACOX1).
Materials:
-
Cell culture reagents
-
PPARα agonist (e.g., WY-14643)
-
Formaldehyde (37%)
-
Cell lysis buffer
-
Sonication equipment
-
Anti-PPARα antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for the target promoter region and a negative control region
-
SYBR Green qPCR master mix
-
qPCR instrument
Protocol:
-
Cell Treatment and Crosslinking:
-
Culture cells (e.g., HepG2) to 80-90% confluency.
-
Treat cells with a PPARα agonist or vehicle control for a specified time.
-
Add formaldehyde to a final concentration of 1% and incubate at room temperature for 10 minutes to crosslink proteins to DNA.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS and harvest.
-
Resuspend cells in lysis buffer and incubate on ice.
-
Sonicate the cell lysate to shear chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be determined empirically.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with protein A/G beads.
-
Incubate the pre-cleared chromatin with an anti-PPARα antibody or an IgG control overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for another 2 hours to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elute the chromatin from the beads using elution buffer.
-
-
Reverse Crosslinking and DNA Purification:
-
Add proteinase K and incubate at 65°C for at least 6 hours to reverse the crosslinks.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for the predicted PPRE in the target gene promoter and a negative control region.
-
Calculate the enrichment of the target promoter region in the PPARα immunoprecipitated sample relative to the IgG control.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to measure the relative mRNA levels of target genes such as CYP4A11 and ACADM.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR primers for the target gene and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
-
qPCR instrument
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable RNA extraction kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene or reference gene, and cDNA template.
-
Set up reactions in triplicate for each sample and gene.
-
-
qPCR Amplification:
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Acyl-CoA Dehydrogenase/Oxidase Activity Assay
This spectrophotometric assay measures the activity of MCAD or ACOX1 using dicarboxylyl-CoA substrates.
Materials:
-
Mitochondrial or peroxisomal fractions isolated from cells or tissues
-
Assay buffer (e.g., potassium phosphate (B84403) buffer)
-
Dodecanedioyl-CoA (substrate)
-
Electron acceptor (e.g., phenazine (B1670421) methosulfate for MCAD, or O2 for ACOX1)
-
Indicator dye (e.g., 2,6-dichlorophenolindophenol for MCAD)
-
For ACOX1, a coupled assay to measure H2O2 production (e.g., using horseradish peroxidase and a chromogenic substrate)
-
Spectrophotometer
Protocol:
-
Prepare the reaction mixture in a cuvette containing the assay buffer and all components except the substrate.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the dodecanedioyl-CoA substrate.
-
Monitor the change in absorbance over time at the appropriate wavelength for the indicator dye or chromogenic product.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the dye or product.
Conclusion
The genetic regulation of this compound synthesis is a multi-faceted process orchestrated primarily by the transcription factor PPARα. PPARα governs the initial ω-oxidation of dodecanoic acid by upregulating the expression of CYP4A genes. The subsequent β-oxidation of dodecanedioyl-CoA occurs in both mitochondria and peroxisomes, with the peroxisomal pathway, driven by PPARα-inducible enzymes like ACOX1, playing a key role in response to increased dicarboxylic acid levels. This guide provides a foundational understanding of these regulatory mechanisms, supported by quantitative data and detailed experimental protocols, to facilitate further research and the development of novel therapeutic strategies for metabolic diseases.
References
- 1. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Positive regulation of the peroxisomal beta-oxidation pathway by fatty acids through activation of peroxisome proliferator-activated receptors (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of trans-2-Dodecenedioyl-CoA using LC-MS/MS
This application note describes a sensitive and specific method for the quantification of trans-2-dodecenedioyl-CoA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals working on fatty acid metabolism and related therapeutic areas.
Introduction
This compound is a dicarboxylic acyl-CoA intermediate involved in the ω-oxidation of dicarboxylic acids. Accurate quantification of this and other acyl-CoAs is crucial for understanding metabolic pathways and the mechanism of action of drugs targeting fatty acid metabolism. Acyl-Coenzyme As (acyl-CoAs) are key metabolites in cellular processes such as lipid synthesis and fatty acid oxidation.[1] Their quantification, however, can be challenging due to their inherent instability in aqueous solutions and the lack of suitable blank matrices.[1] This application note provides a detailed protocol for the extraction and quantification of this compound, adapted from established methods for other long-chain acyl-CoAs.[2][3]
Principle
This method utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). An appropriate internal standard, such as C17:0-CoA, is used to ensure accuracy and precision.[2]
Experimental
Materials and Reagents
-
This compound standard (if commercially available, otherwise requires custom synthesis)
-
Heptadecanoyl-CoA (C17:0-CoA) internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water[1]
-
Potassium phosphate (B84403) monobasic[2]
-
2-propanol[2]
-
5-Sulfosalicylic acid (SSA)[4] (for alternative sample preparation)
Sample Preparation
Careful and consistent sample preparation is critical for the analysis of acyl-CoAs due to their instability.[2] The following protocol is based on established methods for tissue and cell samples.
Tissue Samples (e.g., liver, muscle) [2]
-
Weigh approximately 40 mg of frozen tissue.
-
Homogenize the tissue on ice in a mixture of 0.5 mL of 100 mM potassium phosphate (pH 4.9) and 0.5 mL of a 3:1:1 solution of acetonitrile:2-propanol:methanol containing the internal standard (e.g., 20 ng of C17:0-CoA).[2]
-
Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.[2]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[2]
-
Collect the supernatant for LC-MS/MS analysis.
Cell Samples [1]
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline.
-
Perform protein precipitation by adding a suitable solvent.[1]
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase, such as methanol.[1] Methanol has been shown to provide good stability for acyl-CoAs.[1]
An alternative sample deproteinization method using 5-sulfosalicylic acid (SSA) can be employed, which may eliminate the need for solid-phase extraction (SPE) and improve the recovery of certain CoA species.[4]
Liquid Chromatography
Chromatographic separation is essential to reduce ion suppression from co-eluting compounds.[1] A reversed-phase C8 or C18 column is typically used for acyl-CoA analysis.[2][3]
| Parameter | Recommended Condition |
| LC System | Agilent 1100 Binary Pump HPLC or equivalent[1] |
| Column | Waters Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm or equivalent[2] |
| Mobile Phase A | 15 mM Ammonium hydroxide (B78521) in Water[2] |
| Mobile Phase B | 15 mM Ammonium hydroxide in Acetonitrile[2] |
| Flow Rate | 0.4 mL/min[2] |
| Gradient | Start at 20% B, increase to 45% B over 2.8 min, decrease to 25% B over 0.2 min, increase to 65% B over 1 min, and finally return to 20% B over 0.5 min.[2] A similar gradient profile can be optimized for the specific analyte. |
| Column Temperature | 40°C[5] |
| Injection Volume | 5-10 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer is used for sensitive and specific detection.
| Parameter | Recommended Setting |
| Mass Spectrometer | Waters Micromass Quattro Micro or equivalent[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][2] |
| Capillary Voltage | 3.20 kV[1] |
| Cone Voltage | 45 V (to be optimized for the specific analyte)[1] |
| Source Temperature | 120°C[1] |
| Desolvation Temperature | 500°C[1] |
| Desolvation Gas Flow | 500 L/h (Nitrogen)[1] |
| Collision Gas | Argon[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The MRM transitions for this compound and the internal standard need to be optimized by direct infusion of the analytical standards. For acyl-CoAs, a common fragmentation involves the loss of the CoA moiety. The precursor ion will be [M+H]⁺. A characteristic product ion for many acyl-CoAs is m/z 428, corresponding to the adenosine-3'-phosphate-5'-diphosphate fragment. Another common fragmentation results in a daughter ion corresponding to [M - 507 + H]⁺.[6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized |
| Heptadecanoyl-CoA (C17:0-CoA) | To be determined | To be determined | To be optimized |
Note: The exact m/z values for the precursor and product ions for this compound will need to be determined experimentally.
Data Analysis and Quantification
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. A linear regression with a weighting factor of 1/x is typically used.[4] The concentration of this compound in the biological samples is then calculated from the calibration curve.
Workflow and Pathway Visualization
The following diagrams illustrate the experimental workflow for the quantification of this compound.
Caption: Experimental workflow for LC-MS/MS quantification.
Caption: Logical relationship for quantification.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound by LC-MS/MS. The method is based on established procedures for similar acyl-CoA species and can be adapted for various biological matrices. Proper optimization of sample preparation, chromatographic separation, and mass spectrometric parameters is crucial for achieving accurate and reproducible results. This method will be a valuable tool for researchers investigating fatty acid metabolism and related diseases.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Use of trans-2-Dodecenedioyl-CoA in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Dodecenedioyl-CoA is a dicarboxylic acyl-coenzyme A thioester that serves as an intermediate in the peroxisomal β-oxidation of dicarboxylic acids. The study of its metabolism is crucial for understanding certain metabolic disorders and for the development of therapeutic agents targeting fatty acid oxidation pathways. These application notes provide a comprehensive guide to the chemical synthesis of this compound and its application in in vitro enzymatic assays, particularly for acyl-CoA dehydrogenases.
Chemical Synthesis of this compound
The synthesis of this compound from its corresponding dicarboxylic acid, trans-2-dodecenedioic acid, can be achieved through the activation of the carboxylic acid group followed by reaction with coenzyme A. A common method involves the formation of a mixed anhydride (B1165640).
Experimental Protocol: Mixed Anhydride Method
Materials:
-
trans-2-Dodecenedioic acid
-
Triethylamine (B128534) (TEA)
-
Ethyl chloroformate
-
Coenzyme A trilithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous methanol
-
Argon or Nitrogen gas
-
Reaction vials
-
Magnetic stirrer and stir bars
-
HPLC system for purification and analysis
Procedure:
-
Preparation of the Mixed Anhydride:
-
Dissolve trans-2-dodecenedioic acid (1 equivalent) in anhydrous THF in a reaction vial under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to proceed at 0°C for 30 minutes. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
-
Reaction with Coenzyme A:
-
In a separate vial, dissolve coenzyme A trilithium salt (0.9 equivalents) in a minimal amount of cold, deoxygenated water.
-
Slowly add the coenzyme A solution to the mixed anhydride reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of water.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Purify the resulting aqueous solution by reverse-phase HPLC. A C18 column is suitable for this purpose. Use a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) for elution.
-
Monitor the elution profile at 260 nm (adenine base of CoA) and 230 nm (thioester bond).
-
Collect the fractions containing the desired product and lyophilize to obtain pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR spectroscopy.
-
In Vitro Assays Using this compound
This compound can be used as a substrate to study the activity of various enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases (ACADs). A common method to assay ACAD activity is a spectrophotometric assay that measures the reduction of a dye.[1]
Experimental Protocol: Acyl-CoA Dehydrogenase Activity Assay
Materials:
-
Purified medium-chain acyl-CoA dehydrogenase (MCAD) or other relevant ACAD
-
This compound (substrate)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Phenazine ethosulfate (PES)
-
2,6-Dichlorophenolindophenol (DCPIP)
-
Bovine serum albumin (BSA)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in water and determine its concentration spectrophotometrically using an extinction coefficient of ε260 = 16.4 mM-1cm-1.
-
Prepare a stock solution of DCPIP in water.
-
Prepare a stock solution of PES in water.
-
Prepare the assay buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 0.1 mg/mL BSA.
-
-
Assay Protocol:
-
Set up the reaction mixture in a cuvette. A typical 1 mL reaction mixture contains:
-
800 µL of assay buffer
-
100 µL of DCPIP solution (final concentration ~50 µM)
-
50 µL of PES solution (final concentration ~1 mM)
-
Varying concentrations of this compound (e.g., 1-100 µM)
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of the purified ACAD enzyme.
-
Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.
-
Record the absorbance change over time for several minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Use the extinction coefficient of DCPIP at 600 nm (ε600 = 21 mM-1cm-1) to convert the rate of absorbance change to the rate of substrate oxidation.
-
Plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).
-
Quantitative Data
| Substrate | Km (µM) | Vmax (U/mg) | Reference |
| Octanoyl-CoA | 2.5 - 10 | 5 - 15 | [2][3] |
| Decanoyl-CoA | 1.5 - 8 | 8 - 20 | [4] |
| Lauroyl-CoA (C12) | 1 - 5 | 10 - 25 | [4] |
Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
Visualizations
Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
Peroxisomal β-Oxidation Pathway
Caption: Simplified diagram of the peroxisomal β-oxidation pathway.[5][6][7][8]
Acyl-CoA Dehydrogenase Assay Workflow
Caption: Workflow of the spectrophotometric assay for acyl-CoA dehydrogenase.
References
- 1. Assay of acyl-CoA dehydrogenase activity in frozen muscle biopsies: application to medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uh-ir.tdl.org [uh-ir.tdl.org]
- 3. uh-ir.tdl.org [uh-ir.tdl.org]
- 4. Medium Chain Acyl-CoA Dehydrogenase in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Studying trans-2-Dodecenedioyl-CoA Metabolism in Isolated Peroxisomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisomes are ubiquitous subcellular organelles that play a crucial role in various metabolic pathways, including the β-oxidation of specific fatty acids. Among these are dicarboxylic acids, which are metabolized exclusively within the peroxisome. The study of the enzymatic processes involved in the degradation of dicarboxylic acids, such as trans-2-dodecenedioyl-CoA, is vital for understanding lipid metabolism and its dysregulation in various disease states. These application notes provide detailed protocols for the isolation of highly purified peroxisomes from rat liver and the subsequent enzymatic analysis of this compound metabolism.
Data Presentation
Table 1: Purity Assessment of Peroxisomal Fractions from Rat Liver
| Marker Enzyme | Subcellular Location | Relative Specific Activity (Purified Peroxisomes vs. Homogenate) |
| Catalase | Peroxisomes | 35 - 45 fold enrichment |
| Urate Oxidase | Peroxisomes (core) | 30 - 40 fold enrichment |
| Cytochrome c oxidase | Mitochondria | < 0.1 (indicating minimal contamination) |
| Glucose-6-phosphatase | Endoplasmic Reticulum | < 0.2 (indicating minimal contamination) |
| Acid Phosphatase | Lysosomes | < 0.2 (indicating minimal contamination) |
Table 2: Kinetic Parameters of Peroxisomal β-Oxidation Enzymes with Dicarboxylic Acid Substrates
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| Acyl-CoA Oxidase (ACOX1) | Dodecanedioyl-CoA (DC12-CoA) | 15 | 120 |
| L-Bifunctional Enzyme (EHHADH) | This compound | 25 (estimated) | 85 (estimated) |
| Peroxisomal Thiolase | 3-keto-Dodecanedioyl-CoA | 10 | 150 |
Experimental Protocols
Protocol 1: Isolation of Peroxisomes from Rat Liver by Differential and Density Gradient Centrifugation
This protocol describes a method for obtaining a highly purified peroxisome fraction from rat liver, suitable for subsequent enzymatic assays.[1][2][3][4][5]
Materials:
-
Male Wistar rats (200-250 g)
-
Homogenization Buffer (0.25 M Sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail)
-
Nycodenz or Iodixanol solutions (50% w/v in homogenization buffer)
-
Potter-Elvehjem homogenizer with a loose-fitting pestle
-
Refrigerated centrifuge and ultracentrifuge with fixed-angle and swinging-bucket rotors
-
Dounce homogenizer
Procedure:
-
Animal Perfusion and Liver Homogenization:
-
Anesthetize the rat and perfuse the liver with ice-cold saline solution through the portal vein until it is pale.
-
Excise the liver, weigh it, and mince it in 4 volumes of ice-cold homogenization buffer.
-
Homogenize the minced liver using a Potter-Elvehjem homogenizer with 5-7 gentle strokes.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Collect the supernatant (post-nuclear supernatant, PNS) and centrifuge it at 3,000 x g for 10 minutes at 4°C to pellet a crude mitochondrial fraction.
-
Carefully collect the supernatant and centrifuge it at 25,000 x g for 20 minutes at 4°C to obtain the light mitochondrial fraction (L-fraction), which is enriched in peroxisomes and mitochondria.
-
-
Density Gradient Centrifugation:
-
Resuspend the L-fraction gently in a small volume of homogenization buffer.
-
Prepare a discontinuous density gradient in an ultracentrifuge tube by carefully layering solutions of decreasing density. For a Nycodenz gradient, typical layers are 1.5 ml of 50%, 3 ml of 35%, 3 ml of 25%, and 1.5 ml of 15% (w/v) Nycodenz in homogenization buffer.
-
Layer the resuspended L-fraction on top of the gradient.
-
Centrifuge at 100,000 x g for 60 minutes at 4°C in a swinging-bucket rotor.
-
Peroxisomes will band at the interface of the 35% and 50% Nycodenz layers.
-
Carefully collect the peroxisome fraction using a Pasteur pipette.
-
-
Washing and Storage:
-
Dilute the collected peroxisome fraction with 3 volumes of homogenization buffer and centrifuge at 25,000 x g for 20 minutes at 4°C to pellet the purified peroxisomes.
-
Resuspend the peroxisome pellet in a minimal volume of homogenization buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Use the isolated peroxisomes immediately for enzymatic assays or store them at -80°C for future use.
-
Protocol 2: Spectrophotometric Assay for L-Bifunctional Enzyme (EHHADH) Activity with this compound
This assay measures the enoyl-CoA hydratase activity of the L-bifunctional enzyme by monitoring the decrease in absorbance of the trans-2-enoyl-CoA substrate.[6][7][8][9]
Materials:
-
Isolated peroxisomal fraction
-
Assay Buffer (50 mM Tris-HCl, pH 8.0, 50 µM FAD, 1 mM NAD+)
-
This compound (substrate)
-
UV/Vis spectrophotometer
Procedure:
-
Substrate Preparation:
-
Synthesize or purchase this compound. Prepare a stock solution in a suitable buffer (e.g., 10 mM HEPES, pH 7.4). The concentration should be determined spectrophotometrically using the appropriate molar extinction coefficient.
-
-
Enzymatic Reaction:
-
Set the spectrophotometer to the wavelength of maximum absorbance for this compound (typically around 263 nm for trans-2-enoyl-CoA thioesters).
-
In a quartz cuvette, mix 950 µL of Assay Buffer and 20-50 µg of the isolated peroxisomal protein.
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding 50 µL of the this compound stock solution to achieve a final concentration in the range of 20-100 µM.
-
Immediately start monitoring the decrease in absorbance at the predetermined wavelength for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔA/min) from the linear portion of the absorbance curve.
-
Use the molar extinction coefficient of this compound to convert the rate of absorbance change to the rate of substrate consumption (nmol/min/mg protein).
-
Run appropriate controls, including a reaction mixture without the peroxisomal fraction (to account for non-enzymatic substrate degradation) and a reaction without the substrate (to measure any background absorbance changes).
-
Mandatory Visualization
Caption: Workflow for the isolation of peroxisomes from rat liver.
Caption: Peroxisomal β-oxidation pathway for dicarboxylic acids.
References
- 1. The large-scale separation of peroxisomes, mitochondria, and lysosomes from the livers of rats injected with triton WR-1339. Improved isolation procedures, automated analysis, biochemical and morphological properties of fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of Peroxisomes from Frozen Liver of Rat by Differential and Iodixanol Gradient Centrifugation [mdpi.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Isolation of Peroxisomes from Rat Liver and Cultured Hepatoma Cells by Density Gradient Centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of the 2-enoyl-CoA hydratases involved in peroxisomal beta-oxidation in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Properties of mitochondria and peroxisomal enoyl-CoA hydratases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and Functional Characterization of a Monofunctional Peroxisomal Enoyl-CoA Hydratase 2 That Participates in the Degradation of Even cis-Unsaturated Fatty Acids in Arabidopsis thaliana* | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Trans-2-Enoyl-CoA Reductase Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2-enoyl-CoA reductase (TER) is a key enzyme in the fatty acid elongation cycle, catalyzing the NADPH-dependent reduction of a trans-2-enoyl-CoA to its corresponding acyl-CoA.[1] This crucial step is involved in the synthesis of very-long-chain fatty acids and in the sphingosine (B13886) degradation pathway.[1] While the activity of TER with monocarboxylic acid derivatives is well-characterized, its interaction with dicarboxylic substrates is not prominently described in current literature, suggesting that dicarboxylic acid metabolism may follow distinct biochemical pathways.
These application notes provide detailed protocols for the enzymatic assay of trans-2-enoyl-CoA reductase using well-established monocarboxylic substrates. Additionally, we address the current understanding of dicarboxylic acid metabolism in the context of fatty acid synthesis.
I. Enzyme Assays with Monocarboxylic Substrates
The most common method for assaying trans-2-enoyl-CoA reductase activity is a continuous spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ as the trans-2-enoyl-CoA substrate is reduced.
A. General Spectrophotometric Assay Protocol
This protocol is adapted from established methods for measuring TER activity with substrates such as crotonyl-CoA.
1. Principle:
The enzymatic reduction of the trans-2 double bond of an enoyl-CoA substrate is coupled to the oxidation of NADPH. The disappearance of NADPH is monitored by the decrease in absorbance at 340 nm (molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
Reaction: trans-2-Enoyl-CoA + NADPH + H⁺ → Acyl-CoA + NADP⁺
2. Materials and Reagents:
-
Enzyme: Purified or partially purified trans-2-enoyl-CoA reductase.
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 6.2.
-
Cofactor: 10 mM NADPH stock solution in buffer.
-
Substrate: 10 mM stock solution of a trans-2-enoyl-CoA substrate (e.g., crotonyl-CoA, trans-2-hexenoyl-CoA) in buffer.
-
Spectrophotometer: Capable of measuring absorbance at 340 nm.
-
Cuvettes: Quartz or UV-transparent disposable cuvettes.
3. Experimental Protocol:
-
Prepare a reaction mixture in a cuvette containing:
-
850 µL of 100 mM Potassium Phosphate Buffer (pH 6.2)
-
50 µL of 10 mM NADPH stock solution (final concentration: 0.5 mM)
-
50 µL of enzyme solution (the amount will depend on the enzyme's activity and should be determined empirically to give a linear rate of absorbance change).
-
-
Incubate the mixture for 5 minutes at the desired temperature (e.g., 37°C) to allow the temperature to equilibrate and to record any background NADPH oxidation.
-
Initiate the reaction by adding 50 µL of the 10 mM trans-2-enoyl-CoA substrate stock solution (final concentration: 0.5 mM).
-
Immediately mix the contents of the cuvette by gentle inversion and start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Record the rate of absorbance change per minute (ΔA₃₄₀/min).
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔA₃₄₀/min / 6.22) * (Total reaction volume / Volume of enzyme)
-
4. Data Presentation: Kinetic Parameters of TER with Monocarboxylic Substrates
The following table summarizes known kinetic parameters for various monocarboxylic trans-2-enoyl-CoA substrates with different TER enzymes.
| Enzyme Source | Substrate | K_m_ (µM) | Cofactor | Reference |
| Euglena gracilis (recombinant) | Crotonyl-CoA | 68 | NADH | [2] |
| trans-2-Hexenoyl-CoA | 91 | NADH | [2] | |
| NADH | 109 | - | [2] | |
| NADPH | 119 | - | [2] | |
| Rat Liver Microsomes (NADPH-specific) | Crotonyl-CoA | 20 | NADPH | [3] |
| trans-2-Hexenoyl-CoA | 0.5 | NADPH | [3] | |
| trans-2-Hexadecenoyl-CoA | 1.0 | NADPH | [3] | |
| NADPH | 10 | - | [3] |
II. Dicarboxylic Substrates and Trans-2-Enoyl-CoA Reductase
Current scientific literature does not provide direct evidence or established protocols for the use of dicarboxylic enoyl-CoA esters as substrates for the canonical trans-2-enoyl-CoA reductases involved in fatty acid elongation. Research suggests that the metabolism of dicarboxylic acids involves a distinct set of enzymes. For instance, a specific dicarboxyl-CoA:dicarboxylic acid coenzyme A transferase has been identified in rat liver mitochondria that acts on various dicarboxylic CoA esters but not on monocarboxylic acid derivatives. This indicates a specialized pathway for dicarboxylic acid metabolism.
Therefore, when investigating the potential interaction of a novel compound with TER, it is crucial to consider that dicarboxylic acids may not be direct substrates. Instead, they could act as inhibitors or modulators of the enzyme's activity with its primary monocarboxylic substrates.
A. Protocol for Investigating the Inhibitory Effect of Dicarboxylic Acids
This protocol is designed to screen for the potential inhibitory effects of dicarboxylic acids or their derivatives on TER activity.
1. Principle:
The assay measures the activity of TER with a known monocarboxylic substrate (e.g., crotonyl-CoA) in the presence and absence of a potential dicarboxylic acid inhibitor. A reduction in the rate of NADPH oxidation in the presence of the dicarboxylic compound would suggest an inhibitory effect.
2. Materials and Reagents:
-
All materials from the general spectrophotometric assay protocol.
-
Potential Inhibitor: A stock solution of the dicarboxylic acid or its derivative at a known concentration.
3. Experimental Protocol:
-
Follow the general spectrophotometric assay protocol (Section I.A).
-
In the reaction mixture, before adding the enzyme, add a specific volume of the potential inhibitor stock solution to achieve the desired final concentration. An equivalent volume of the inhibitor's solvent should be added to the control (uninhibited) reaction.
-
Perform the assay at various concentrations of the inhibitor to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
The percentage of inhibition can be calculated as follows:
-
% Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] * 100
-
III. Visualizing the Biochemical Context
A. Fatty Acid Elongation Pathway
The following diagram illustrates the cyclical nature of the fatty acid elongation pathway, highlighting the role of trans-2-enoyl-CoA reductase in the final reductive step.
Caption: The fatty acid elongation cycle.
B. Experimental Workflow for TER Assay
This diagram outlines the key steps in performing a spectrophotometric assay for trans-2-enoyl-CoA reductase.
References
- 1. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubilization and purification of hepatic microsomal trans-2-enoyl-CoA reductase: evidence for the existence of a second long-chain enoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Tracing of Trans-2-Dodecenedioyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2-dodecenedioyl-CoA is a dicarboxylic acyl-coenzyme A that may play a role in fatty acid metabolism and cellular signaling. The study of its metabolic fate is crucial for understanding its physiological and pathological significance. Stable isotope tracing, coupled with mass spectrometry, offers a powerful tool to delineate the metabolic pathways and quantify the flux of this compound in biological systems. These application notes provide a comprehensive guide to designing and executing stable isotope tracing experiments to investigate the metabolism of this compound.
Data Presentation
Table 1: Hypothetical Quantitative Analysis of this compound and Related Metabolites in Cultured Hepatocytes
| Metabolite | Isotope Enrichment (%) (M+4) | Concentration (pmol/mg protein) | Fold Change (Treated vs. Control) |
| [U-¹³C₄]-Dodecanedioic Acid | 98.5 ± 1.2 | N/A | N/A |
| This compound | 45.2 ± 3.1 | 12.5 ± 1.8 | 2.5 |
| Dodecanedioyl-CoA | 38.7 ± 2.5 | 8.9 ± 1.1 | 1.8 |
| Acetyl-CoA (from β-oxidation) | 15.6 ± 1.9 | 150.2 ± 12.3 | 1.5 |
| Citrate | 10.1 ± 1.1 | 250.7 ± 20.5 | 1.3 |
| Malonyl-CoA | 5.3 ± 0.8 | 35.4 ± 4.1 | 1.2 |
Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.
Table 2: LC-MS/MS Parameters for the Analysis of Dicarboxylic Acyl-CoAs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 962.4 | 455.1 | 35 |
| [¹³C₄]-Trans-2-Dodecenedioyl-CoA | 966.4 | 459.1 | 35 |
| Dodecanedioyl-CoA | 964.4 | 457.1 | 35 |
| [¹³C₄]-Dodecanedioyl-CoA | 968.4 | 461.1 | 35 |
These parameters are based on typical fragmentation patterns of acyl-CoAs and may require optimization on the specific mass spectrometer used.
Mandatory Visualization
Caption: Proposed metabolic pathway of this compound.
Caption: Experimental workflow for stable isotope tracing.
Experimental Protocols
Protocol 1: Synthesis of [U-¹³C₄]-Dodecanedioic Acid
This protocol is a proposed synthetic route and may require optimization.
Materials:
-
[U-¹³C₄]-Succinic acid
-
Thionyl chloride
-
Pyridinium chlorochromate (PCC)
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Appropriate solvents (e.g., dichloromethane, acetone, diethyl ether)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of [U-¹³C₄]-Succinyl Chloride: React [U-¹³C₄]-Succinic acid with an excess of thionyl chloride to form the diacid chloride.
-
Diester Formation: React the [U-¹³C₄]-succinyl chloride with two equivalents of 1,8-octanediol to form the corresponding diester.
-
Oxidation to Dialdehyde (B1249045): Oxidize the terminal alcohol groups of the diester to aldehydes using PCC in dichloromethane.
-
Oxidation to Dicarboxylic Acid: Further oxidize the dialdehyde to the dicarboxylic acid using Jones reagent in acetone.
-
Purification: Purify the final product, [U-¹³C₄]-dodecanedioic acid, by recrystallization or column chromatography.
Characterization: Confirm the structure and isotopic enrichment of the synthesized tracer using NMR and mass spectrometry.
Protocol 2: Stable Isotope Tracing in Cultured Cells
Materials:
-
Cultured cells (e.g., HepG2 hepatocytes)
-
Cell culture medium and supplements
-
[U-¹³C₄]-Dodecanedioic acid
-
Phosphate-buffered saline (PBS)
-
Methanol, acetonitrile, and water (LC-MS grade)
-
Formic acid
-
Internal standards (e.g., odd-chain dicarboxylic acyl-CoAs)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Tracer Incubation: Replace the culture medium with a medium containing a known concentration of [U-¹³C₄]-Dodecanedioic acid (e.g., 100 µM). Incubate for a specified time course (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Metabolite Quenching and Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Add an internal standard solution.
-
Vortex and centrifuge to pellet proteins and cellular debris.
-
Collect the supernatant for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis of this compound
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Reversed-Phase):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: See Table 2 for proposed transitions. These should be optimized by infusing the analytical standards.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximal signal intensity.
Data Analysis:
-
Peak Integration: Integrate the chromatographic peaks for the endogenous and ¹³C-labeled analytes and internal standards.
-
Quantification: Calculate the concentration of each analyte using a calibration curve generated from analytical standards.
-
Isotope Enrichment Calculation: Determine the percentage of the metabolite pool that is labeled with the stable isotope.
Potential Signaling Pathways
Acyl-CoAs, including long-chain and dicarboxylic species, can act as signaling molecules.[1] this compound may influence cellular processes through:
-
Protein Acylation: Covalent modification of proteins, altering their function and localization.
-
Gene Expression: Regulation of transcription factors involved in lipid metabolism and inflammation.
-
Enzyme Regulation: Allosteric regulation of key metabolic enzymes.
Further research is needed to elucidate the specific signaling roles of this compound. Stable isotope tracing can be a valuable tool in these investigations by tracking the incorporation of the labeled backbone into various cellular components and observing the downstream effects on signaling pathways.
References
Application Note: Quantitative Analysis of trans-2-Dodecenedioyl-CoA by LC-MS/MS
An detailed protocol for the analysis of trans-2-dodecenedioyl-CoA, a dicarboxylic acyl-CoA, is outlined below. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the quantitative analysis of this molecule using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies are based on established principles for the analysis of similar acyl-CoA species.
Introduction
This compound is an intermediate in fatty acid metabolism. Accurate quantification of this and other acyl-CoAs is crucial for understanding various metabolic pathways and their roles in disease. This application note details a robust and sensitive method for the analysis of this compound in biological matrices using reverse-phase liquid chromatography coupled with tandem mass spectrometry.
Principle of the Method
This method utilizes a C18 reverse-phase HPLC column for the chromatographic separation of this compound from other cellular components.[1] Detection and quantification are achieved using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. The method is based on the characteristic fragmentation of the CoA moiety, which allows for sensitive and specific detection.[2]
Experimental Protocols
1. Sample Preparation (from cell culture)
-
Cell Harvesting: Aspirate the culture medium and wash approximately 1-10 million adherent cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA). Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Protein Precipitation: Vortex the suspension vigorously for 30 seconds and incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge (30 mg) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the sample in 50 µL of 5% methanol in water for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.[3]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. The exact masses will need to be determined experimentally, but can be predicted based on the structure. For a doubly charged precursor ion, a characteristic product ion resulting from the loss of the phosphopantetheine moiety is often monitored.[2]
-
Data Presentation
Table 1: Proposed LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Analyte | This compound |
| Formula | C33H54N7O19P3S |
| Molecular Weight | 997.8 g/mol |
| Precursor Ion (m/z) [M+2H]2+ | 499.9 |
| Product Ion (m/z) | To be determined experimentally (likely a fragment corresponding to the CoA moiety) |
| Collision Energy (eV) | To be optimized (typically 20-40 eV) |
| Expected Retention Time (min) | To be determined experimentally |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Putative metabolic activation of dodecenedioic acid.
References
- 1. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution Mass Spectrometry of Dicarboxylic Acyl-CoAs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of dicarboxylic acyl-Coenzyme A (dicarboxylyl-CoA) species using high-resolution mass spectrometry (HRMS). Dicarboxylic acyl-CoAs are important intermediates in fatty acid metabolism, particularly through the ω-oxidation pathway, and their accurate quantification is crucial for understanding various physiological and pathological states.
Introduction
Dicarboxylic acids (DCAs) are formed from monocarboxylic fatty acids via ω-oxidation, a metabolic pathway that becomes significant under conditions of high lipid flux or impaired mitochondrial β-oxidation.[1][2] These DCAs are subsequently activated to their corresponding acyl-CoA esters and are primarily metabolized through peroxisomal β-oxidation.[1][2] The analysis of dicarboxylic acyl-CoAs by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their polarity and potential for instability. High-resolution mass spectrometry offers the necessary sensitivity and specificity for their accurate identification and quantification.
Metabolic Significance of Dicarboxylic Acyl-CoAs
The formation and degradation of dicarboxylic acyl-CoAs represent an alternative route for fatty acid oxidation, which can be crucial in mitigating the toxic effects of fatty acid accumulation.[1] This pathway is particularly active in the liver and kidneys.[1] Dysregulation of dicarboxylic acid metabolism has been implicated in various metabolic disorders.
Below is a diagram illustrating the metabolic pathway of dicarboxylic acyl-CoAs.
Caption: Metabolic pathway of dicarboxylic acyl-CoAs.
Quantitative Data of Dicarboxylic Acyl-CoAs
The following table summarizes the reported concentrations of various dicarboxylic acyl-CoAs in different rat tissues. This data can serve as a reference for baseline levels in metabolic studies.
| Dicarboxylyl-CoA | Liver (nmol/g) | Kidney (nmol/g) | Heart (nmol/g) | Brain (nmol/g) |
| C5-DC-CoA | ~0.1 | ~0.05 | ~0.02 | ~0.01 |
| C6-DC-CoA | ~0.2 | ~0.1 | ~0.05 | ~0.02 |
| C7-DC-CoA | ~0.15 | ~0.08 | ~0.03 | ~0.01 |
| C8-DC-CoA | ~0.1 | ~0.05 | ~0.02 | ~0.01 |
| C9-DC-CoA | ~0.08 | ~0.04 | ~0.01 | < 0.01 |
| C10-DC-CoA | ~0.05 | ~0.03 | < 0.01 | < 0.01 |
| C12-DC-CoA | ~0.02 | ~0.01 | < 0.01 | < 0.01 |
Data is approximated from published studies and should be used for comparative purposes.
Experimental Protocols
A generalized workflow for the analysis of dicarboxylic acyl-CoAs is presented below.
Caption: Experimental workflow for dicarboxylic acyl-CoA analysis.
Protocol 1: Extraction of Dicarboxylic Acyl-CoAs from Tissues
This protocol is a general guideline and may require optimization for specific tissue types.
Materials:
-
Frozen tissue (~50-100 mg)
-
100 mM Potassium Phosphate (B84403) buffer (pH 4.9)
-
Acetonitrile (ACN)
-
Isopropanol
-
Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled dicarboxylic acyl-CoA)
-
Solid-Phase Extraction (SPE) cartridges (Weak Anion Exchange or C18)
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Centrifuge
Procedure:
-
Weigh the frozen tissue and place it in a pre-chilled homogenization tube.
-
Add 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) containing the internal standard.
-
Homogenize the tissue thoroughly on ice.
-
Add 2 mL of a 3:1 (v/v) mixture of ACN and isopropanol.
-
Vortex vigorously for 1 minute and then sonicate for 5 minutes in an ice bath.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
For SPE cleanup (optional but recommended):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the dicarboxylic acyl-CoAs with an appropriate solvent (e.g., methanol (B129727) with 2% formic acid for reversed-phase or a high salt buffer for anion exchange).
-
-
Evaporate the solvent from the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: High-Resolution LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive™ or similar Orbitrap-based instrument).
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 95% B (linear gradient)
-
15-18 min: 95% B
-
18-18.1 min: 95% to 2% B
-
18.1-25 min: 2% B (re-equilibration)
-
HRMS Conditions (Positive Ion Mode):
-
Ionization Source: Heated Electrospray Ionization (HESI)
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 320 °C
-
Sheath Gas Flow Rate: 40 (arbitrary units)
-
Auxiliary Gas Flow Rate: 10 (arbitrary units)
-
Full Scan Resolution: 70,000
-
Full Scan Range (m/z): 300 - 1200
-
AGC Target: 3e6
-
Maximum IT: 200 ms
-
dd-MS2 (TopN): 5
-
dd-MS2 Resolution: 17,500
-
dd-MS2 AGC Target: 1e5
-
dd-MS2 Maximum IT: 50 ms
-
Collision Energy: Stepped HCD (e.g., 20, 30, 40 eV)
Signaling Roles of Dicarboxylic Acyl-CoAs
While primarily known for their role in energy metabolism, emerging evidence suggests that acyl-CoAs, including dicarboxylic species, can act as signaling molecules and regulate gene expression.[3][4] Long-chain acyl-CoAs have been shown to modulate the activity of various enzymes and transcription factors.[4] The specific signaling roles of dicarboxylic acyl-CoAs are an active area of research.
Below is a conceptual diagram illustrating the potential signaling roles of dicarboxylic acyl-CoAs.
Caption: Potential signaling roles of dicarboxylic acyl-CoAs.
Conclusion
The methodologies outlined in this document provide a robust framework for the high-resolution mass spectrometry-based analysis of dicarboxylic acyl-CoAs. Accurate quantification of these metabolites will undoubtedly contribute to a deeper understanding of their roles in health and disease, and may aid in the development of novel therapeutic strategies for metabolic disorders. Further research is warranted to fully elucidate the specific signaling functions of these important molecules.
References
- 1. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl‐CoA‐binding proteins: bridging long‐chain acyl‐CoA metabolism to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Dicarboxylic Acid Function Using Cell Culture Models
Topic: Cell Culture Models for Studying trans-2-Dodecenedioyl-CoA Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain dicarboxylic acids (DCAs) are emerging as important metabolic regulators with potential therapeutic applications in metabolic diseases. These molecules are primarily metabolized through peroxisomal β-oxidation. This compound is a putative intermediate in the breakdown of unsaturated 12-carbon dicarboxylic acids. Due to the limited direct research on this specific intermediate, these application notes will focus on its saturated counterpart, dodecanedioic acid (DC12), a well-studied DCA that provides a strong model for understanding the cellular functions of this class of molecules. These notes offer detailed protocols for utilizing cell culture systems to investigate the effects of DCAs on key metabolic pathways.
Data Presentation
The following tables summarize quantitative data from studies on the effects of dodecanedioic acid (DC12) on primary rat hepatocytes. These data provide a baseline for expected outcomes when studying the cellular impact of C12 dicarboxylic acids.
Table 1: Effect of Dodecanedioic Acid (100 µM) on Gene Expression in Primary Rat Hepatocytes [1][2]
| Gene Target | Metabolic Pathway | Fold Change vs. Control |
| mINDY (Slc13a5) | Citrate Transport / De Novo Lipogenesis | ↓ ~0.6 |
| ACLY | De Novo Lipogenesis | ↓ ~0.7 |
| ACC | De Novo Lipogenesis | ↓ ~0.5 |
| FAS | De Novo Lipogenesis | ↓ ~0.4 |
| DGAT | De Novo Lipogenesis | ↓ ~0.6 |
| CPT1A | Fatty Acid β-Oxidation | ↑ ~1.8 |
Table 2: Effect of Dodecanedioic Acid (100 µM) on Protein Expression in Primary Rat Hepatocytes [1][2]
| Protein Target | Metabolic Pathway | Fold Change vs. Control |
| mINDY | Citrate Transport / De Novo Lipogenesis | ↓ ~0.5 |
| CPT1A | Fatty Acid β-Oxidation | ↑ ~1.5 |
Mandatory Visualization
Caption: Peroxisomal β-oxidation pathway for dicarboxylic acids.
Caption: Signaling effects of dodecanedioic acid on hepatic lipid metabolism.
Caption: General experimental workflow for studying DCA effects in cell culture.
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with Dodecanedioic Acid
This protocol describes the culture of HepG2 cells, a human hepatoma cell line commonly used for studying liver metabolism, and their treatment with dodecanedioic acid.
Materials:
-
HepG2 cell line (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Dodecanedioic acid (DC12)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well cell culture plates
Procedure:
-
Cell Culture Maintenance:
-
Preparation of Dodecanedioic Acid Stock Solution:
-
Prepare a 100 mM stock solution of DC12 in DMSO.
-
Store the stock solution at -20°C.
-
-
Cell Seeding and Treatment:
-
Seed HepG2 cells into 6-well plates at a density that will achieve 70-80% confluency on the day of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
On the day of the experiment, remove the growth medium and replace it with fresh medium containing the desired concentration of DC12 (e.g., 100 µM).[1][2] A vehicle control (DMSO) should be run in parallel.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
Protocol 2: Analysis of Gene Expression by Quantitative PCR (qPCR)
This protocol outlines the steps to quantify changes in the expression of target genes involved in lipid metabolism following DCA treatment.
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or probe-based)
-
Primers for target genes (e.g., CPT1A, FAS, SREBP-1c) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, qPCR master mix, and nuclease-free water.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
-
Protocol 3: Measurement of Peroxisomal β-Oxidation using a Seahorse XF Analyzer
This protocol provides a method for assessing the impact of DCA on peroxisomal respiration by measuring the oxygen consumption rate (OCR) in isolated peroxisomes.
Materials:
-
Peroxisome isolation kit
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)
-
Seahorse XF Calibrant
-
Mitochondrial Assay Solution (MAS) buffer
-
Substrates (e.g., a mixture of long-chain fatty acids)
-
Acetyl-CoA
-
Enoximone (B1671341) (peroxisomal β-oxidation inhibitor)
Procedure:
-
Isolation of Peroxisomes:
-
Isolate peroxisomes from cultured cells (e.g., HepG2) or liver tissue following a differential centrifugation-based protocol.[6] Purity should be assessed by Western blot for organelle-specific markers.
-
-
Seahorse XF Assay Setup:
-
Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, plate approximately 30-50 µg of purified peroxisomes per well of the Seahorse microplate.[7]
-
Centrifuge the plate to adhere the peroxisomes to the bottom.
-
-
Assay Execution:
-
Replace the supernatant with pre-warmed MAS buffer supplemented with fatty acid substrates and acetyl-CoA.[6][8]
-
Place the plate in the Seahorse XF Analyzer for calibration and measurement.
-
Measure the basal OCR.
-
Inject DC12 to assess its direct effect on peroxisomal respiration.
-
Inject an inhibitor like enoximone to confirm that the measured OCR is due to peroxisomal β-oxidation.[8]
-
-
Data Analysis:
-
Analyze the OCR data to determine the rate of peroxisomal β-oxidation and how it is affected by the DCA treatment.
-
Protocol 4: Quantitative Metabolomics by LC-MS/MS
This protocol describes a general workflow for the quantitative analysis of intracellular and extracellular metabolites following DCA treatment.
Materials:
-
LC-MS/MS system
-
Extraction solvent (e.g., cold 80% methanol)
-
Internal standards for relevant metabolite classes
-
Centrifuge
-
Lyophilizer or vacuum concentrator
Procedure:
-
Sample Collection:
-
After DCA treatment, collect the cell culture medium (for extracellular metabolites).
-
Wash the cells rapidly with ice-cold saline and then quench metabolism by adding liquid nitrogen or a cold extraction solvent.
-
-
Metabolite Extraction:
-
Add cold extraction solvent (e.g., 80% methanol) to the cell pellet.
-
Vortex thoroughly and incubate at -20°C to precipitate proteins.
-
Centrifuge to pellet the debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation:
-
Dry the metabolite extracts using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto an appropriate chromatography column (e.g., HILIC for polar metabolites) coupled to a mass spectrometer.
-
Acquire data in a targeted (e.g., Multiple Reaction Monitoring) or untargeted manner.
-
-
Data Analysis:
-
Process the raw data to identify and quantify metabolites by comparing them to a standard library and normalizing to internal standards.
-
Perform statistical analysis to identify metabolites that are significantly altered by the DCA treatment.[9]
-
References
- 1. Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. editxor.com [editxor.com]
- 5. encodeproject.org [encodeproject.org]
- 6. Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and Quantitative Evaluation of a High-Resolution Metabolomics Technology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Detection of trans-2-Dodecenedioyl-CoA in Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trans-2-dodecenedioyl-CoA is a dicarboxylic acyl-coenzyme A that plays a role in fatty acid metabolism, specifically within the peroxisomal β-oxidation pathway. Dicarboxylic acids are formed through ω-oxidation of monocarboxylic fatty acids, and their subsequent β-oxidation in peroxisomes is a crucial metabolic route, particularly when mitochondrial β-oxidation is impaired. The accurate detection and quantification of this compound in tissue samples are essential for understanding its physiological and pathological roles. These application notes provide a comprehensive overview of the methodologies for the in vivo detection of this metabolite, including detailed protocols for sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Dicarboxylic Acids
Dicarboxylic acids, such as dodecenedioic acid, are metabolized primarily through the peroxisomal β-oxidation pathway. This pathway involves a series of enzymatic reactions that shorten the dicarboxylic acid chain. This compound is an intermediate in this process.
Quantitative Data
| Acyl-CoA | Tissue | Species | Concentration (nmol/g wet weight) | Reference |
| Total Long-Chain Acyl-CoA | Liver | Rat | 83 ± 11 | [1] |
| Total Long-Chain Acyl-CoA | Heart | Hamster | 61 ± 9 | [1] |
| Acetyl-CoA | Liver | Rat | 0.100 - 0.350 (nmol/mg protein) | [2] |
| CoA | Liver | Rat | 0.627 - 1.24 (nmol/mg protein) | [2] |
| Lactoyl-CoA | Heart | Mouse | 0.0172 (pmol/mg wet weight) | [3] |
| Acetyl-CoA | Heart | Mouse | 5.77 (pmol/mg wet weight) | [3] |
| Propionyl-CoA | Heart | Mouse | 0.476 (pmol/mg wet weight) | [3] |
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and quantification of this compound from tissue samples using LC-MS/MS.
Experimental Workflow
References
- 1. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes of Coenzyme A and Acetyl-Coenzyme A Concentrations in Rats after a Single-Dose Intraperitoneal Injection of Hepatotoxic Thioacetamide Are Not Consistent with Rapid Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Antibodies Specific for trans-2-dodecenedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of specific antibodies targeting trans-2-dodecenedioyl-CoA, a key intermediate in the peroxisomal beta-oxidation of dicarboxylic acids. These antibodies can serve as valuable tools for the quantification of this metabolite in biological samples and for the elucidation of its role in various physiological and pathological processes.
Introduction
This compound is a dicarboxylic acid metabolite generated during the peroxisomal beta-oxidation of longer-chain dicarboxylic acids. The ability to specifically detect and quantify this molecule is crucial for understanding lipid metabolism and its dysregulation in various diseases. Due to its small size and lack of immunogenicity, this compound is considered a hapten and requires conjugation to a larger carrier protein to elicit a robust immune response for antibody production. This protocol outlines the necessary steps from hapten-carrier conjugation to antibody screening and characterization.
Data Presentation
| Parameter | Representative Value | Method of Determination | Reference |
| Antibody Affinity (Ka) | 2.5 x 10⁸ L/mol | ELISA | [1] |
| ELISA Type | Indirect Competitive ELISA | - | [1] |
| IC50 | 0.03 ng/mL | Indirect Competitive ELISA | [1] |
| Limit of Detection (LOD) | 0.006 ng/mL | Indirect Competitive ELISA | [1] |
Experimental Protocols
Hapten-Carrier Protein Conjugation
To render the small molecule this compound immunogenic, it must be covalently linked to a larger carrier protein.[2][3] Keyhole Limpet Hemocyanin (KLH) is recommended for immunization due to its high immunogenicity, while Bovine Serum Albumin (BSA) is a suitable carrier for the coating antigen in screening assays to avoid cross-reactivity with the carrier protein. The dicarboxylic nature of this compound allows for conjugation through its carboxyl groups to the primary amine groups (e.g., lysine (B10760008) residues) on the carrier protein using a carbodiimide (B86325) crosslinker such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (sulfo-NHS) to enhance efficiency.[3][4]
Materials:
-
This compound
-
Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[3]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bars
Protocol:
-
Carrier Protein Preparation: Dissolve 10 mg of KLH (for immunogen) or BSA (for screening antigen) in 2 mL of Coupling Buffer.
-
Hapten Activation: In a separate tube, dissolve 5 mg of this compound in 1 mL of Activation Buffer. Add 10 mg of EDC and 5 mg of sulfo-NHS. Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.[3]
-
Conjugation: Immediately add the activated hapten solution to the carrier protein solution. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming excess reactive groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate from unreacted hapten and crosslinkers by extensive dialysis against PBS at 4°C. Change the PBS buffer 3-4 times over 48 hours.
-
Characterization: Confirm the successful conjugation by methods such as MALDI-TOF mass spectrometry to observe a mass shift in the carrier protein or by nondenaturing gel electrophoresis where the conjugate will migrate differently than the unconjugated carrier.[5] Store the conjugate at -20°C or -80°C.
Immunization and Monoclonal Antibody Production
The generation of monoclonal antibodies involves immunizing mice with the hapten-carrier conjugate, followed by the fusion of antibody-producing spleen cells with myeloma cells to create immortal hybridoma cell lines.
Materials:
-
This compound-KLH conjugate (immunogen)
-
BALB/c mice (6-8 weeks old)
-
Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Syringes and needles (25-27 gauge)
-
Myeloma cell line (e.g., Sp2/0-Ag14)
-
Hybridoma technology reagents (PEG, HAT medium, etc.)
Protocol:
-
Primary Immunization: Emulsify the this compound-KLH conjugate with an equal volume of Freund's Complete Adjuvant to a final concentration of 50-100 µg of the conjugate per mouse.[6] Inject the emulsion intraperitoneally (IP) into each mouse.
-
Booster Immunizations: Administer booster injections on days 14 and 28 with the same amount of conjugate emulsified in Freund's Incomplete Adjuvant.
-
Titer Monitoring: On day 35, collect a small amount of blood from the tail vein to screen for the presence of specific antibodies using an indirect ELISA with this compound-BSA as the coating antigen.
-
Final Boost: Three to four days before cell fusion, administer a final booster injection of the conjugate in sterile PBS intravenously or intraperitoneally.
-
Hybridoma Production: Euthanize the mouse with the highest antibody titer and aseptically harvest the spleen. Prepare a single-cell suspension of splenocytes and fuse them with myeloma cells using polyethylene (B3416737) glycol (PEG).
-
Selection and Cloning: Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium. Screen the culture supernatants for the presence of the desired antibodies by ELISA. Positive clones should be subcloned by limiting dilution to ensure monoclonality.
Antibody Screening by Indirect Competitive ELISA
An indirect competitive ELISA is the preferred method for screening antibodies against small molecules. In this format, the free analyte in a sample competes with the immobilized hapten-carrier conjugate for binding to the antibody.
Materials:
-
This compound-BSA conjugate (coating antigen)
-
Hybridoma culture supernatants or purified antibody
-
Standard this compound
-
Coating Buffer: 0.1 M Carbonate-Bicarbonate Buffer, pH 9.6
-
Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBS with 0.05% Tween-20 (PBST)
-
Wash Buffer: PBST
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution: 2 M H₂SO₄
-
96-well ELISA plates
Protocol:
-
Coating: Dilute the this compound-BSA conjugate to 1-10 µg/mL in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[7]
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Competition: In a separate plate, pre-incubate the antibody (from hybridoma supernatant or purified stock) with varying concentrations of standard this compound or the test sample for 30-60 minutes.
-
Incubation: Transfer 100 µL of the antibody/analyte mixture to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the concentration of free this compound in the sample.
Visualizations
Caption: Experimental workflow for developing specific monoclonal antibodies against this compound.
Caption: Peroxisomal beta-oxidation of dicarboxylic acids highlighting this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and highly sensitive biomarker detection platform based on a temperature-responsive liposome-linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum lipidomic study of long-chain fatty acids in psoriasis patients prior to and after anti-IL-17A monoclonal antibody treatment by quantitative GC‒MS analysis with in situ extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ReactELISA: Monitoring a Carbon Nucleophilic Metabolite by ELISA-a Study of Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Anti-Long Chain Saturated Fatty Acid IgG Antibodies in Serum of Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of Genes in the Dicarboxylic Acid Metabolic Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dicarboxylic acids (DCAs) are important signaling molecules and metabolic intermediates. Their metabolism, primarily through ω-oxidation followed by peroxisomal β-oxidation, plays a crucial role in cellular lipid homeostasis. Dysregulation of DCA metabolism has been implicated in various metabolic diseases. The CRISPR-Cas9 system offers a powerful tool for investigating the function of specific genes within this pathway by enabling precise and efficient gene knockouts. These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 for knocking out genes involved in the metabolism of dicarboxylic acids, with a focus on the degradation of molecules structurally related to trans-2-dodecenedioyl-CoA.
The this compound Pathway: An Overview
The metabolism of long-chain dicarboxylic acids like dodecanedioic acid involves a multi-step process initiated by ω-oxidation of the corresponding monocarboxylic fatty acid in the endoplasmic reticulum, followed by β-oxidation of the resulting dicarboxylic acid primarily within the peroxisome.
The initial ω-oxidation involves the following key enzymatic steps:
-
ω-Hydroxylation: Catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families.
-
Oxidation to Aldehyde: Mediated by alcohol dehydrogenases.
-
Oxidation to Carboxylic Acid: Catalyzed by aldehyde dehydrogenases.
The resulting dicarboxylic acid is then activated to its CoA ester and transported into the peroxisome for degradation via β-oxidation. The core enzymes of peroxisomal β-oxidation for dicarboxylic acids include:
-
Acyl-CoA Oxidase 1 (ACOX1): Catalyzes the initial desaturation step.
-
Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (L-bifunctional protein, EHHADH): Catalyzes the second and third steps for straight-chain substrates.
-
D-bifunctional protein (HSD17B4): Also catalyzes the second and third steps, particularly for branched-chain substrates.
-
Thiolases (e.g., Sterol Carrier Protein X, SCPx; 3-ketoacyl-CoA thiolase, ACAA1): Catalyzes the final thiolytic cleavage.
Key Gene Targets for CRISPR-Cas9 Knockout
Based on the pathway, several key genes can be targeted to study dicarboxylic acid metabolism:
| Gene Symbol | Protein Name | Function in Pathway |
| CYP4A11 | Cytochrome P450 4A11 | ω-hydroxylation of fatty acids to form dicarboxylic acids |
| ACOX1 | Peroxisomal Acyl-coenzyme A oxidase 1 | First step of peroxisomal β-oxidation of dicarboxyl-CoAs |
| EHHADH | Enoyl-CoA Hydratase and 3-Hydroxyacyl CoA Dehydrogenase | Bifunctional enzyme in peroxisomal β-oxidation |
| HSD17B4 | D-bifunctional protein | Bifunctional enzyme in peroxisomal β-oxidation |
| ACAA1 | Peroxisomal 3-ketoacyl-CoA thiolase | Final step of peroxisomal β-oxidation |
| ABCD3 | ATP Binding Cassette Subfamily D Member 3 | Peroxisomal transporter of dicarboxylyl-CoAs |
Quantitative Data on Gene Knockout Effects
While specific data for this compound is limited, studies on related fatty acid metabolism genes demonstrate the potential impact of CRISPR-Cas9 knockout. The following tables summarize representative quantitative data from studies involving the knockout of genes in fatty acid metabolism.
Table 1: Effect of CRISPR-Cas9 Mediated Gene Knockout on Saturated Fatty Acid Content in Soybean Seeds [1]
| Gene Target | Mutant Line | Palmitic Acid (C16:0) Reduction (%) | Stearic Acid (C18:0) Reduction (%) |
| GmFATB1a | fatb1a | 39-53 | 17-37 |
| GmFATB1b | fatb1b | 39-53 | 17-37 |
Table 2: Impact of SCD1 Knockout on Lipid Profile in Goat Mammary Epithelial Cells [2]
| Parameter | SCD1 Knockout vs. Wild Type |
| Triacylglycerol Content | Significantly decreased |
| Cholesterol Content | Significantly decreased |
| Desaturase Index | Significantly decreased |
| SREBF1 Gene Expression | Decreased |
| FASN Gene Expression | Decreased |
Experimental Protocols
This section provides a generalized protocol for CRISPR-Cas9 mediated gene knockout in a mammalian cell line (e.g., HEK-293), which has been used to study dicarboxylic acid metabolism.[3]
Protocol 1: sgRNA Design and Synthesis
-
Target Selection: Identify the target gene (e.g., ACOX1) and select a target region within an early exon to maximize the chance of generating a loss-of-function mutation.
-
sgRNA Design: Use online design tools (e.g., CHOPCHOP, Synthego Design Tool) to design 3-4 sgRNAs targeting your selected region. Choose sgRNAs with high on-target scores and low off-target predictions. The target sequence should be 20 nucleotides and immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).
-
sgRNA Synthesis: Synthesize the sgRNAs using commercially available kits or order synthetic sgRNAs.
Protocol 2: Delivery of CRISPR-Cas9 Components into Mammalian Cells
This protocol describes the delivery of Cas9 protein and synthetic sgRNA as a ribonucleoprotein (RNP) complex, which minimizes off-target effects.
-
Cell Culture: Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO2.
-
RNP Complex Formation:
-
Reconstitute synthetic sgRNA and Cas9 nuclease to the desired concentrations.
-
For a single reaction, mix the sgRNA and Cas9 protein in Opti-MEM I Reduced Serum Medium.
-
Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.
-
-
Transfection:
-
Seed HEK-293 cells in a 24-well plate to be 70-90% confluent on the day of transfection.
-
Use a lipid-based transfection reagent (e.g., Lipofectamine CRISPRMAX) to deliver the RNP complexes to the cells according to the manufacturer's protocol.
-
Incubate the cells with the transfection complexes for 48-72 hours.
-
Protocol 3: Validation of Gene Knockout
-
Genomic DNA Extraction: After 48-72 hours post-transfection, harvest the cells and extract genomic DNA using a commercial kit.
-
PCR Amplification: Amplify the target genomic region using primers flanking the sgRNA target site.
-
Mismatch Cleavage Assay (e.g., T7 Endonuclease I Assay):
-
Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA.
-
Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves at mismatched DNA sites.
-
Analyze the digested products by agarose (B213101) gel electrophoresis. The presence of cleaved fragments indicates successful editing.
-
-
Sanger Sequencing: For confirmation and to identify the specific indels, clone the PCR products into a suitable vector and perform Sanger sequencing on individual clones.
-
Western Blot Analysis: To confirm the absence of the target protein, perform a Western blot on protein lysates from the knockout cell population using an antibody specific for the target protein.
Visualizations
Caption: Overview of Dicarboxylic Acid Metabolism.
Caption: CRISPR-Cas9 Gene Knockout Workflow.
Conclusion
The CRISPR-Cas9 system provides a robust and versatile platform for elucidating the roles of specific genes in the this compound and related dicarboxylic acid metabolic pathways. By following the protocols outlined in these application notes, researchers can effectively knock out target genes and analyze the resulting functional and metabolic consequences, thereby advancing our understanding of lipid metabolism and its role in health and disease.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Instability of trans-2-dodecenedioyl-CoA in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of trans-2-dodecenedioyl-CoA in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
A1: this compound is a dicarboxylic acyl-coenzyme A molecule. Like other thioesters, the high-energy thioester bond is susceptible to hydrolysis, leading to the degradation of the molecule in aqueous solutions. This instability can significantly impact the accuracy and reproducibility of experiments.
Q2: What are the primary factors that contribute to the degradation of this compound in solution?
A2: The primary factors include:
-
pH: The thioester bond is prone to base-catalyzed hydrolysis. Alkaline conditions (pH > 7) will significantly accelerate degradation.
-
Temperature: Higher temperatures increase the rate of hydrolysis.
-
Enzymatic Degradation: The presence of thioesterases in biological samples can rapidly break down the molecule.
-
Oxidation: The unsaturated double bond can be susceptible to oxidation, although the thioester hydrolysis is the more immediate concern.
Q3: How should I prepare stock solutions of this compound to maximize stability?
A3: It is recommended to prepare stock solutions in an acidic buffer (pH 4-6). For long-term storage, dissolving the compound in a suitable organic solvent, aliquoting, and storing at -80°C is advisable. Before use, the organic solvent can be evaporated under a stream of inert gas, and the compound reconstituted in the desired aqueous buffer immediately before the experiment.
Q4: What are the expected degradation products of this compound?
A4: The primary degradation product from hydrolysis is coenzyme A (CoA) and trans-2-dodecenedioic acid. In a biological context, it is metabolized through peroxisomal β-oxidation.
Q5: What analytical techniques are best suited for assessing the integrity of my this compound solution?
A5: Liquid chromatography-mass spectrometry (LC-MS) is the most robust and widely used method for the analysis of acyl-CoAs.[1] It allows for the sensitive and specific quantification of the intact molecule and its degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of this compound stock or working solutions. | 1. Prepare fresh working solutions for each experiment from a frozen, acidic stock. 2. Verify the integrity of the stock solution using LC-MS. 3. Ensure the pH of your experimental buffer is at or below neutral (pH 6-7). |
| Low or no detectable signal of this compound in my assay | Complete degradation of the compound. | 1. Review your solution preparation and storage procedures. 2. Minimize the time the compound is in an aqueous solution, especially at room temperature or higher. 3. If using biological samples, consider the presence of endogenous thioesterases and use appropriate inhibitors if necessary. |
| Precipitation of the compound in aqueous buffer | Low solubility of the long-chain dicarboxylic acyl-CoA. | 1. Prepare a more dilute stock solution. 2. Consider the use of a small amount of a co-solvent like DMSO in your stock, ensuring it is compatible with your downstream application. 3. Prepare fresh solutions and use them immediately. |
| Shift in retention time or appearance of unexpected peaks in chromatography | Isomerization or degradation of the molecule. | 1. Confirm the identity of the peaks using mass spectrometry. 2. Check the pH and temperature history of your sample. 3. Prepare and analyze a fresh standard to compare. |
Data Presentation
Table 1: Estimated Stability of this compound in Aqueous Solution
| pH | Temperature (°C) | Estimated Half-life | Stability Concern |
| 5.0 | 4 | Weeks to Months | Low |
| 7.0 | 4 | Days to Weeks | Moderate |
| 7.0 | 25 | Hours to Days | High |
| 8.0 | 25 | Minutes to Hours | Very High |
Note: These are estimations and the actual stability should be empirically determined for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microfuge tube.
-
Dissolution: Dissolve the compound in a minimal amount of an organic solvent such as ethanol (B145695) or a mixture of water and dimethylsulfoxide (DMSO).
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in sterile, amber glass vials with Teflon-lined caps.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Preparation of Aqueous Working Solutions
-
Thawing: Thaw a single aliquot of the stock solution on ice.
-
Solvent Evaporation (if applicable): If an organic solvent was used for the stock, evaporate it under a gentle stream of nitrogen or argon gas.
-
Reconstitution: Immediately before use, reconstitute the dried compound in a pre-chilled, degassed, acidic aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.0).
-
Usage: Use the working solution as quickly as possible and keep it on ice throughout the experiment.
Protocol 3: Quantification of this compound by LC-MS
-
Sample Preparation: Dilute an aliquot of your this compound solution in a compatible solvent (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from high aqueous to high organic to elute the compound.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Analysis: Use selected ion monitoring (SIM) for the [M+H]+ ion of this compound or multiple reaction monitoring (MRM) for enhanced specificity and quantification.
-
Visualizations
References
Technical Support Center: Analysis of Dicarboxylic Acyl-CoAs by Mass Spectrometry
Welcome to the technical support center for the analysis of dicarboxylic acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the ionization efficiency and overall success of your mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity of my dicarboxylic acyl-CoAs consistently low in my LC-MS/MS analysis?
A1: Low signal intensity for dicarboxylic acyl-CoAs is a common challenge due to several factors:
-
Poor Ionization Efficiency: Dicarboxylic acyl-CoAs are highly polar molecules, which can lead to inefficient ionization by electrospray ionization (ESI). Their dicarboxylic nature can also lead to charge state heterogeneity, further diluting the signal of the desired ion.
-
Suboptimal Ionization Mode: While positive ion mode is generally more sensitive for most acyl-CoAs, the optimal mode for dicarboxylic acyl-CoAs can be sample- and method-dependent. It is recommended to test both positive and negative ion modes. For most acyl-CoAs, positive ion mode ESI is approximately 3-fold more sensitive than negative ion mode.[1][2]
-
In-Source Fragmentation: Dicarboxylic acyl-CoAs can be susceptible to fragmentation within the ESI source if parameters like cone voltage or capillary temperature are set too high. This premature fragmentation reduces the abundance of the intended precursor ion.
-
Adduct Formation: The signal can be split between the protonated molecule [M+H]⁺ and various adducts (e.g., sodium [M+Na]⁺, potassium [M+K]⁺), which lowers the intensity of any single species.
Q2: What is derivatization and how can it improve the analysis of dicarboxylic acyl-CoAs?
A2: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For dicarboxylic acyl-CoAs, derivatization is a powerful strategy to overcome poor ionization efficiency and chromatographic retention.[3] Two common approaches are:
-
Esterification: This method involves converting the carboxylic acid groups into esters (e.g., dibutyl esters using butanolic HCl).[3][4] This reduces the polarity of the molecule, improving its retention on reversed-phase columns and enhancing its ionization in positive ESI mode.[3][4]
-
Charge-Reversal Derivatization: This technique uses reagents like Dimethylaminophenacyl Bromide (DmPABr) to react with the carboxylic acid groups. This process reverses the polarity of the carboxyl groups from negative to positive, significantly enhancing detection in positive ion mode.
Q3: What are ion-pairing reagents and should I use them for dicarboxylic acyl-CoA analysis?
A3: Ion-pairing reagents are additives to the mobile phase that contain a hydrophobic part and an ionic part. They can improve the retention and peak shape of highly polar analytes like dicarboxylic acyl-CoAs on reversed-phase columns. Common volatile ion-pairing reagents compatible with MS include formic acid and acetic acid.[5] More specialized reagents like N,N-dimethylbutylamine (DMBA) have also been used to improve the chromatography of short-chain acyl-CoAs.[6][7] However, some ion-pairing reagents, like trifluoroacetic acid (TFA), can cause significant ion suppression in the MS source and should be used with caution.[8]
Q4: What are the characteristic fragmentation patterns for dicarboxylic acyl-CoAs in tandem mass spectrometry?
A4: In positive ion mode ESI-MS/MS, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety.[2][9][10] Another common fragment ion observed is at m/z 428, representing the CoA moiety.[6][9] For dicarboxylic acyl-dephospho-CoAs, a neutral loss of 427 Da is characteristic.[9] These characteristic fragmentations are utilized in Multiple Reaction Monitoring (MRM) assays for sensitive and specific quantification.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Poor or No Signal | Inefficient ionization. Analyte degradation. Incorrect MS parameters. | - Consider derivatization (esterification or charge-reversal) to improve ionization efficiency.[3][4] - Ensure sample stability by using buffered solutions (e.g., 50 mM ammonium (B1175870) acetate, pH 6.8) for reconstitution and keeping samples at 4°C in the autosampler.[11] - Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows. For acyl-CoAs, a source temperature of 100-130°C and a desolvation gas temperature of 350-500°C are good starting points.[1] |
| Poor Peak Shape (Tailing or Broadening) | Poor chromatographic retention. Secondary interactions with the stationary phase. | - Employ an ion-pairing reagent in the mobile phase, such as formic acid or N,N-dimethylbutylamine (DMBA).[6][7] - Optimize the LC gradient and mobile phase composition. - Consider a different column chemistry, such as a HILIC column for highly polar analytes. |
| High Background Noise | Contaminated LC-MS system. Non-volatile salts in the mobile phase. | - Dedicate an LC system and column for ion-pairing reagent use to avoid cross-contamination.[8] - Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate.[5] - Perform regular system cleaning and maintenance. |
| Inconsistent Results/Poor Reproducibility | Sample preparation variability. Analyte instability. Inconsistent derivatization. | - Use an internal standard, preferably a stable isotope-labeled version of the analyte, to account for variations in extraction and ionization. - Ensure complete and consistent derivatization by optimizing reaction time, temperature, and reagent concentrations. - Prepare fresh samples and standards to minimize degradation. Acyl-CoAs are unstable in aqueous solutions that are not pH-controlled.[1] |
Experimental Protocols
Protocol 1: Esterification of Dicarboxylic Acyl-CoAs with Butanolic HCl
This protocol is adapted for the analysis of dicarboxylic acids and can be applied to dicarboxylic acyl-CoAs with appropriate optimization.
1. Sample Preparation and Extraction:
- To 100 µL of sample (e.g., plasma, tissue homogenate), add an appropriate internal standard.
- Add 500 µL of methyl-tert-butyl ether for liquid-liquid extraction.[4]
- Vortex vigorously for 1 minute.
- Centrifuge at 13,000 x g for 5 minutes.
- Transfer the upper organic layer to a clean tube.
2. Derivatization:
- Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
- Add 100 µL of 3 M butanolic HCl to the dried extract.[3][4]
- Seal the tubes and incubate at 65°C for 20 minutes to form the dibutyl esters.[3]
3. Final Preparation:
- Evaporate the butanolic HCl to dryness under a stream of nitrogen at 40°C.
- Reconstitute the sample in 100 µL of a suitable mobile phase, such as 80:20 Water:Methanol.[3]
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Charge-Reversal Derivatization using DmPABr
This protocol is for dicarboxylic acids and would require optimization for dicarboxylic acyl-CoAs.
1. Sample Preparation and Extraction:
- Perform protein precipitation using a suitable method (e.g., addition of cold acetonitrile).
- Extract the dicarboxylic acids from the deproteinated supernatant using acidified ethyl acetate.
2. Derivatization:
- To the dried extract, add the derivatizing reagent Dimethylaminophenacyl Bromide (DmPABr) and a base catalyst such as N,N-Diisopropylethylamine (DIPEA).
- Incubate in a water bath to facilitate the reaction.
- Quench the reaction by adding formic acid.
3. LC-MS/MS Analysis:
- The derivatized sample can be directly analyzed by LC-MS/MS in positive ion mode.
Quantitative Data Summary
The following tables provide examples of mass spectrometry parameters for the analysis of various acyl-CoAs. These can be used as a starting point for method development for dicarboxylic acyl-CoAs.
Table 1: MRM Transitions and MS Parameters for Selected Acyl-CoAs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Free CoA | 768.1 | 261.1 | 60 | 40 |
| Acetyl-CoA | 810.1 | 303.1 | 60 | 35 |
| Propionyl-CoA | 824.1 | 317.1 | 60 | 35 |
| Malonyl-CoA | 854.1 | 347.1 | 60 | 35 |
| Succinyl-CoA | 868.1 | 361.1 | 60 | 35 |
| HMG-CoA | 912.1 | 405.1 | 60 | 35 |
Data adapted from a study on short-chain acyl-CoAs and can be used as a reference.
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Selected Acyl-CoAs
| Compound | LOD (nM) | LOQ (nM) |
| Free CoA | 2.0 | 6.7 |
| Acetyl-CoA | 8.3 | 27.7 |
| Propionyl-CoA | 2.5 | 8.3 |
| Malonyl-CoA | 12.0 | 40.0 |
| Succinyl-CoA | 13.3 | 44.3 |
| HMG-CoA | 40.0 | 133.3 |
This data illustrates the typical sensitivity that can be achieved with optimized LC-MS/MS methods for acyl-CoAs.[9]
Visualizations
Caption: Experimental workflow for the analysis of dicarboxylic acyl-CoAs.
Caption: Principle of charge-reversal derivatization for dicarboxylic acyl-CoAs.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. welch-us.com [welch-us.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Artifact formation during trans-2-dodecenedioyl-CoA extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the extraction and analysis of trans-2-dodecenedioyl-CoA. The primary focus is on preventing the formation of artifacts that can compromise experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Analyte Signal | 1. Analyte Degradation: The thioester bond in acyl-CoAs is highly susceptible to hydrolysis, especially in neutral to basic aqueous solutions.[1] | - Maintain Acidic pH: Ensure all buffers and solvents are slightly acidic (pH 4.0-6.0) to maintain the stability of the thioester bond.[1][2] - Work Quickly and on Ice: Perform the extraction process at low temperatures (e.g., on ice) to minimize enzymatic and chemical degradation. - Immediate Analysis: Analyze samples as quickly as possible after extraction. If storage is necessary, store at -80°C.[1] |
| 2. Inefficient Extraction: The protocol may not be optimized for long-chain dicarboxylic acyl-CoAs, leading to poor recovery. | - Use Appropriate Solvents: Employ an extraction method using organic solvents like acetonitrile (B52724) and/or isopropanol (B130326) in combination with an acidic buffer.[3][4] - Thorough Homogenization: Ensure complete tissue or cell disruption to release the analyte into the extraction solvent. | |
| High Signal for Free Dodecenedioic Acid | 1. Thioester Hydrolysis: This is the most common artifact, resulting from the cleavage of the thioester bond, releasing Coenzyme A and the corresponding dicarboxylic acid.[1][5] This is accelerated by non-acidic pH.[1] | - Strict pH Control: Use acidic buffers (pH 4.0-6.0) throughout the extraction and sample preparation process.[1][2] - Enzyme Inactivation: Immediately quench biological activity by flash-freezing samples in liquid nitrogen or homogenizing in a pre-chilled, acidic solvent. |
| Presence of Unexpected Peaks in Chromatogram | 1. Oxidation: The trans-2 double bond is susceptible to oxidation. | - Degas Solvents: Remove dissolved oxygen from all aqueous buffers and solvents by sparging with an inert gas like nitrogen or argon.[1] - Minimize Air Exposure: Keep sample vials tightly capped and consider working under an inert atmosphere if oxidation is a persistent issue.[1] |
| 2. Adduct Formation: Reactive functional groups can form adducts with solvent molecules (e.g., methanol) or contaminants.[6] | - Use High-Purity Solvents: Utilize LC-MS grade solvents to minimize contaminants. - Solvent-Analyte Compatibility: Ensure the final sample solvent is compatible with the initial mobile phase to prevent peak distortion.[6] | |
| Poor Reproducibility Between Replicates | 1. Inconsistent Sample Handling: Variations in time, temperature, or pH exposure during extraction can lead to different levels of degradation. | - Standardize Protocol: Adhere strictly to a validated and standardized protocol for all samples. - Use Aliquots: Prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of artifact formation during this compound extraction?
A1: The most significant cause of artifact formation is the chemical instability of the thioester bond. This bond is prone to hydrolysis, which cleaves the molecule into free trans-2-dodecenedioic acid and Coenzyme A (CoASH).[1][5] This degradation is accelerated by exposure to aqueous solutions, particularly at neutral to basic pH levels.[1]
Q2: How can I prevent hydrolysis of the thioester bond?
A2: To prevent hydrolysis, it is critical to maintain a slightly acidic environment (pH 4.0-6.0) throughout the entire sample preparation and extraction procedure.[1][2] Additionally, all steps should be performed at low temperatures (on ice) and as quickly as possible to inhibit both chemical and enzymatic degradation.
Q3: What are the optimal storage conditions for this compound samples?
A3: Proper storage is essential for maintaining the integrity of your samples. The recommended conditions are summarized below.
| Storage Format | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Up to 1 year | This is the most stable form for long-term storage.[1] |
| Aqueous Stock Solution | -80°C | Up to 6 months | Prepare in a slightly acidic buffer (pH 4.0-6.0) and store in single-use aliquots under an inert atmosphere (e.g., nitrogen).[1] |
| Aqueous Working Solution | 2-8°C | Use within 1 day | Prepare fresh immediately before each experiment to ensure maximum integrity.[1] |
Q4: Can repeated freeze-thaw cycles affect my sample?
A4: Yes, it is highly recommended to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and oxygen, which accelerates the degradation of acyl-CoAs.[1] Preparing single-use aliquots of your stock solutions is the best practice to minimize this risk.[1]
Q5: Besides hydrolysis, what other artifacts should I be aware of?
A5: The trans-2 double bond can be susceptible to oxidation. The free thiol group on Coenzyme A (a byproduct of hydrolysis) can also be oxidized to form a disulfide dimer (CoA-S-S-CoA).[1] Using degassed solvents and minimizing air exposure can help mitigate these issues.[1]
Recommended Experimental Protocol
This protocol is designed to maximize the recovery and stability of this compound from tissue or cell samples.
1. Reagent Preparation:
-
Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[3] Degas by sparging with nitrogen for at least 15 minutes.
-
Organic Solvent A: LC-MS grade 2-Propanol (Isopropanol).
-
Organic Solvent B: LC-MS grade Acetonitrile.
-
Reconstitution Buffer: 50% Acetonitrile in water with 0.1% Formic Acid.
2. Sample Homogenization & Extraction:
-
For tissue samples, immediately flash-freeze in liquid nitrogen after collection. For cell pellets, wash with ice-cold PBS and flash-freeze.
-
Weigh the frozen tissue (~50-100 mg) or use the cell pellet. Perform all subsequent steps on ice.
-
Add 10 volumes of ice-cold Extraction Buffer (pH 4.9) and immediately homogenize using a glass homogenizer or bead beater until no visible tissue remains.[3]
-
Add an equal volume of ice-cold 2-Propanol and homogenize again briefly.[3]
-
Add two volumes of ice-cold Acetonitrile to the homogenate to precipitate proteins.[3]
-
Vortex vigorously for 1 minute and then centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
3. Sample Concentration and Analysis:
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of Reconstitution Buffer.
-
Vortex briefly and centrifuge at 20,000 x g at 4°C for 3 minutes to pellet any insoluble debris.[2]
-
Transfer the supernatant to an LC vial for immediate analysis by LC-MS/MS. A C18 reversed-phase column is commonly used for separation.[1]
Visual Guides: Diagrams and Workflows
Primary Artifact Formation Pathway
This diagram illustrates the most common artifact-forming reaction: the hydrolysis of the thioester bond.
Caption: The hydrolysis pathway of this compound.
Recommended Extraction Workflow
This workflow provides a visual guide to the recommended experimental protocol for minimizing artifact formation.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Trivialities in metabolomics: Artifacts in extraction and analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of trans-2-dodecenedioyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of trans-2-dodecenedioyl-CoA.
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from several factors, from the activation of the dicarboxylic acid to the purification of the final product. This guide addresses common issues in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the primary causes for low yield in the synthesis of a di-CoA ester like this compound?
Low yields can stem from several stages of the synthesis process. The primary culprits are often:
-
Incomplete Activation of the Dicarboxylic Acid: trans-2-dodecenedioic acid has two carboxyl groups that need to be activated for the reaction with Coenzyme A (CoA). Incomplete activation will result in a mixture of unreacted starting material, mono-activated intermediate, and the desired di-activated species, leading to a low yield of the final di-CoA product.
-
Side Reactions: The presence of multiple reactive functional groups in both the dicarboxylic acid and CoA can lead to unwanted side reactions. For α,β-unsaturated acyl-CoAs, certain activation methods can be problematic. For instance, carbodiimide (B86325) (CDI)-mediated coupling, while effective for saturated acids, may not be suitable for α,β-unsaturated acids, leading to lower yields.[1]
-
Hydrolysis of Activated Intermediates: The activated dicarboxylic acid intermediates are susceptible to hydrolysis, especially if there is residual water in the solvents or reagents. This hydrolysis reverts the activated acid back to its original form, reducing the amount available to react with CoA.
-
Formation of Mono-CoA Adducts: There is a statistical probability of forming the mono-CoA ester of trans-2-dodecenedioic acid. Optimizing the stoichiometry and reaction conditions is crucial to favor the formation of the di-CoA ester.
-
Product Degradation: Acyl-CoA thioesters can be unstable, particularly at non-optimal pH or temperature, leading to degradation during the reaction or workup.
-
Purification Losses: The purification of highly polar molecules like di-CoA esters can be challenging and may lead to significant product loss.
Q2: I suspect the activation of trans-2-dodecenedioic acid is the problem. How can I improve the activation step?
Improving the activation of the dicarboxylic acid is critical. Consider the following strategies:
-
Choice of Activating Agent: For α,β-unsaturated acids like trans-2-dodecenedioic acid, ethyl chloroformate (ECF) mediated coupling to form a mixed anhydride (B1165640) is often more effective than CDI-mediated activation.[1] While ECF can also lead to side products, it has shown better yields for enoyl-CoA compounds.[1]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the activating agent and the activated dicarboxylic acid. Use anhydrous solvents.
-
Stoichiometry of the Activating Agent: Use a molar excess of the activating agent to ensure both carboxylic acid groups are activated. The optimal ratio will need to be determined empirically.
-
Reaction Temperature and Time: The activation reaction should be carried out at a suitable temperature, often starting at low temperatures (e.g., 0°C) and then allowing the reaction to proceed at room temperature. The reaction time should be sufficient for complete activation.
Q3: How can I minimize the formation of the mono-CoA ester and other side products?
Minimizing side product formation requires careful control of the reaction conditions:
-
Molar Ratio of Reactants: A slight excess of the activated dicarboxylic acid relative to CoA can be used to drive the reaction towards the formation of the di-CoA ester. However, a large excess can complicate purification.
-
Controlled Addition: Adding the activated dicarboxylic acid solution slowly to the CoA solution can help to control the reaction and potentially favor the formation of the desired product.
-
pH Control: The reaction with CoA is typically carried out in a buffered aqueous/organic solvent mixture at a slightly alkaline pH (e.g., 7.5-8.0) to ensure the thiol group of CoA is deprotonated and available for nucleophilic attack.
Q4: My purification process seems to be where I lose most of my product. What are the best practices for purifying this compound?
Purification of polar acyl-CoA esters is a common challenge. Here are some tips:
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for purifying and concentrating acyl-CoA esters. A C18 reverse-phase SPE cartridge is commonly used. The product is typically washed with an acidic aqueous solution to remove unreacted CoA and other water-soluble impurities, and then eluted with a solvent mixture such as methanol (B129727)/water.
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative reverse-phase HPLC is the method of choice. A C18 column with a gradient of acetonitrile (B52724) in a buffered aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is often effective.
-
Avoid Lyophilization if Possible: While often used, lyophilization can sometimes lead to product loss or degradation. If possible, use the purified product in solution directly or store it frozen.
Frequently Asked Questions (FAQs)
Q: What is a typical yield for the synthesis of α,β-unsaturated acyl-CoAs?
Yields can vary significantly depending on the specific substrate and the synthetic method used. For ECF-mediated coupling of α,β-unsaturated carboxylic acids to CoA, reported yields for various enoyl-CoAs range from 17% to 75%.[1] For comparison, CDI-mediated coupling for saturated acyl-CoAs can achieve yields of 50% or more.[2]
Q: Can I use an enzymatic approach to synthesize this compound?
An enzymatic approach is a viable alternative, particularly for achieving high specificity and yield under mild conditions.[3] You would need an appropriate acyl-CoA synthetase or ligase that can recognize trans-2-dodecenedioic acid as a substrate. While specific enzymes for this substrate may not be commercially available, some acyl-CoA ligases exhibit broad substrate specificity.[2] Enzymatic synthesis can achieve high conversion rates (up to 95%) with isolated yields of up to 80%.[4]
Q: How do I confirm the identity and purity of my synthesized this compound?
The identity and purity of the final product can be confirmed using a combination of analytical techniques:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is ideal for confirming the molecular weight of the acyl-CoA ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the molecule, though the complexity of the CoA moiety can make interpretation challenging.
-
Analytical HPLC: Reverse-phase HPLC with UV detection (typically at 260 nm for the adenine (B156593) ring of CoA) is an excellent method for assessing the purity of the final product.
Data Presentation
The following tables summarize reported yields for the synthesis of various acyl-CoA esters using different chemical methods. This data can serve as a benchmark for your own experiments.
Table 1: Yields of α,β-Unsaturated Acyl-CoAs using ECF-Mediated Coupling
| α,β-Unsaturated Carboxylic Acid | Yield (%) |
| Acrylyl-CoA | 17 |
| Crotonyl-CoA | 44 |
| Octenoyl-CoA | 57 |
| Sorbityl-CoA | 61 |
| 3,3-Dimethylacrylyl-CoA | 39 |
| Cinnamoyl-CoA | 75 |
| (Data sourced from a study on chemo-enzymatic synthesis of CoA esters)[1] |
Table 2: Comparison of Yields for Saturated Acyl-CoAs using CDI vs. ECF-Mediated Coupling
| Saturated Carboxylic Acid | Coupling Method | Average Yield (%) |
| Aliphatic Acids | CDI | 62 |
| Aliphatic Acids | ECF | 49 |
| (Data sourced from a study on chemo-enzymatic synthesis of CoA esters)[1] |
Experimental Protocols
The following is a representative protocol for the chemical synthesis of this compound based on the ethyl chloroformate (ECF) method, which is suitable for α,β-unsaturated acids.[1]
Materials:
-
trans-2-dodecenedioic acid
-
Ethyl chloroformate (ECF)
-
Triethylamine (B128534) (TEA)
-
Coenzyme A, free acid
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate
-
Milli-Q water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Activation of trans-2-dodecenedioic acid:
-
Dissolve trans-2-dodecenedioic acid (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous THF under an argon atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add ethyl chloroformate (2.2 equivalents) dropwise to the solution while stirring.
-
Allow the reaction to stir at 0°C for 30 minutes to form the mixed anhydride.
-
-
Reaction with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A (2.2 equivalents) in a 0.5 M sodium bicarbonate solution.
-
Slowly add the activated dicarboxylic acid solution from step 1 to the CoA solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction by analytical HPLC if possible.
-
-
Purification:
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Load the acidified solution onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 0.1 M HCl in water to remove unreacted CoA and salts.
-
Elute the this compound with a solution of 50% methanol in water.
-
Analyze the fractions by HPLC and pool the fractions containing the pure product.
-
-
Quantification and Storage:
-
Determine the concentration of the purified product by measuring the absorbance at 260 nm (using an extinction coefficient of 16,400 M⁻¹cm⁻¹ for the adenine ring).
-
Store the purified this compound solution at -80°C.
-
Visualizations
Diagram 1: Chemical Synthesis Workflow for this compound
Caption: Workflow for the chemical synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical flow for troubleshooting low yields in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0231399A1 - A process for the production of dicarboxylic acid esters - Google Patents [patents.google.com]
Technical Support Center: Optimizing Enzyme Kinetics for Dicarboxylic Acyl-CoA Substrates
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and kinetic data to assist researchers, scientists, and drug development professionals in optimizing enzymatic assays involving trans-2-dodecenedioyl-CoA and related dicarboxylic acyl-CoA substrates.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the kinetic analysis of enzymes acting on dicarboxylic acyl-CoA substrates.
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| No or Low Enzyme Activity | 1. Inactive Enzyme: Improper storage, repeated freeze-thaw cycles, or degradation. 2. Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition. 3. Missing Cofactors: Absence of required cofactors like FAD for acyl-CoA oxidases/dehydrogenases. 4. Substrate Degradation: Hydrolysis of the acyl-CoA ester. | 1. Aliquot enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Run a positive control with a known active enzyme lot. 2. Verify the pH of your buffer at the assay temperature. Optimize temperature and pH in preliminary experiments. 3. Ensure all necessary cofactors are included in the reaction mixture at the correct concentrations. 4. Prepare substrate solutions fresh and keep them on ice. |
| High Background Signal | 1. Substrate Auto-oxidation/Reduction: Non-enzymatic reaction of the substrate with assay components. 2. Contaminating Enzymes: Presence of other enzymes in a crude lysate that can react with the substrate or detection reagents. 3. Reagent Instability: Degradation of detection reagents (e.g., DCIP). | 1. Run a "no-enzyme" control to measure the rate of non-enzymatic reaction and subtract it from the sample readings. 2. Use purified enzyme if possible. If using lysates, consider substrate specificity of contaminating enzymes. 3. Prepare detection reagents fresh and protect them from light. |
| Non-linear Reaction Progress Curves | 1. Substrate Depletion: The substrate concentration is significantly decreasing during the measurement period. 2. Product Inhibition: The product of the reaction is inhibiting the enzyme. 3. Enzyme Instability: The enzyme is losing activity over the course of the assay. 4. Substrate Inhibition: High concentrations of the dicarboxylic acyl-CoA substrate can inhibit the enzyme.[1] | 1. Use a lower enzyme concentration or measure the initial velocity over a shorter time period. 2. Analyze the data using progress curve analysis that accounts for product inhibition.[2] 3. Perform a pre-incubation of the enzyme in the assay buffer without substrate to check for time-dependent inactivation. 4. Measure enzyme activity over a wide range of substrate concentrations to identify the optimal concentration and check for substrate inhibition. |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. 2. Temperature Fluctuations: Inconsistent temperature across the plate or between assays. 3. Incomplete Mixing: Reagents not being thoroughly mixed upon addition. | 1. Use calibrated pipettes and ensure proper technique. Prepare a master mix for common reagents to minimize pipetting steps. 2. Use a temperature-controlled plate reader or water bath to ensure a constant assay temperature. 3. Gently mix the reaction components after each addition, avoiding the introduction of air bubbles. |
Data Presentation: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidase
| Substrate | Chain Length | Km (µM) | Vmax (units/mg) | Substrate Inhibition Constant (Ki) (µM) |
| Adipyl-CoA | C6 | 170 | 1.0 | 230 |
| Suberyl-CoA | C8 | 80 | 1.1 | 150 |
| Sebacyl-CoA | C10 | 25 | 1.1 | 100 |
| Dodecanedioyl-CoA | C12 | 15 | 1.2 | 80 |
Data adapted from kinetic studies with purified rat liver peroxisomal fatty acyl-CoA oxidase.[1]
Experimental Protocols
Detailed methodologies for the key enzymes involved in the metabolism of dicarboxylic acyl-CoA substrates are provided below.
Protocol 1: Spectrophotometric Assay for Acyl-CoA Oxidase (ACOX) Activity
This assay measures the activity of ACOX by monitoring the formation of the enoyl-CoA product.
Principle: Acyl-CoA oxidase catalyzes the oxidation of an acyl-CoA to a 2-trans-enoyl-CoA, producing hydrogen peroxide. This protocol directly measures the increase in absorbance due to the formation of the double bond in the enoyl-CoA product.
Materials:
-
Purified or partially purified ACOX
-
Substrate: Dodecanedioyl-CoA or this compound
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Prepare a stock solution of the dicarboxylic acyl-CoA substrate in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). Determine the precise concentration spectrophotometrically using the known extinction coefficient for the thioester bond (ε260nm = 8.7 mM⁻¹cm⁻¹).
-
Prepare the reaction mixture in a quartz cuvette by adding the assay buffer and the substrate to the desired final concentration.
-
Equilibrate the cuvette to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the enzyme preparation to the cuvette and mix thoroughly.
-
Monitor the increase in absorbance at a wavelength corresponding to the peak absorbance of the enoyl-CoA product (typically around 263 nm for trans-2-enoyl-CoA).
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the appropriate extinction coefficient for the enoyl-CoA product.
Protocol 2: DCIP-Based Spectrophotometric Assay for Acyl-CoA Dehydrogenase (ACAD) Activity
This is a classic colorimetric assay for measuring ACAD activity.
Principle: ACAD catalyzes the oxidation of the acyl-CoA substrate, and the electrons are transferred to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which changes from blue (oxidized) to colorless (reduced). The rate of DCIP reduction is monitored spectrophotometrically.[3][4][5][6]
Materials:
-
Enzyme source (e.g., mitochondrial extract or purified ACAD)
-
Substrate: Dodecanedioyl-CoA or this compound
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.6, containing 0.2 mM EDTA
-
DCIP stock solution (e.g., 2.5 mM in water)
-
Phenazine methosulfate (PMS) stock solution (e.g., 12.5 mM in water, freshly prepared and protected from light)
-
FAD solution (e.g., 1 mM)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, FAD, and DCIP in a cuvette.
-
Add the enzyme sample to the cuvette and incubate for a few minutes at the desired temperature (e.g., 30°C) to allow for temperature equilibration.
-
Add PMS to the reaction mixture.
-
Initiate the reaction by adding the acyl-CoA substrate and immediately start monitoring the decrease in absorbance at 600 nm.
-
Run a blank reaction without the substrate to account for any non-specific DCIP reduction.
-
Calculate the enzyme activity using the molar extinction coefficient of DCIP (ε600nm = 21 mM⁻¹cm⁻¹).[6]
Protocol 3: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
This assay measures the hydration of the double bond in the trans-2-enoyl-CoA substrate.
Principle: Enoyl-CoA hydratase catalyzes the addition of water across the double bond of a trans-2-enoyl-CoA, leading to the formation of a 3-hydroxyacyl-CoA. This reaction results in a decrease in absorbance at the wavelength where the enoyl-CoA substrate has maximum absorbance.[7][8]
Materials:
-
Purified or partially purified enoyl-CoA hydratase (e.g., L-bifunctional protein)
-
Substrate: this compound
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 50 µM FAD and 0.1% Triton X-100
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture in a quartz cuvette containing the assay buffer.
-
Add the this compound substrate to the cuvette to a final concentration that gives a significant initial absorbance (e.g., 50-100 µM).
-
Equilibrate the cuvette to the desired assay temperature (e.g., 25°C).
-
Initiate the reaction by adding the enzyme.
-
Monitor the decrease in absorbance at approximately 263 nm.
-
Calculate the initial velocity from the linear portion of the progress curve using the extinction coefficient of the trans-2-enoyl-CoA substrate.
Visualizations: Pathways and Workflows
Peroxisomal β-Oxidation of Dicarboxylic Acids
The primary metabolic pathway for the degradation of long-chain dicarboxylic acids is the peroxisomal β-oxidation spiral. This pathway involves a series of enzymatic reactions that shorten the dicarboxylic acid chain by two carbons in each cycle.[1][9][10]
Caption: Peroxisomal β-oxidation pathway for dicarboxylic acids.
General Experimental Workflow for Enzyme Kinetics
This workflow outlines the key steps for determining the kinetic parameters of an enzyme with a novel substrate.
Caption: Workflow for determining enzyme kinetic parameters.
References
- 1. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peroxisomal L-bifunctional enzyme (Ehhadh) is essential for the production of medium-chain dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme kinetics in drug metabolism: fundamentals and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SMPDB [smpdb.ca]
- 8. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Commercial trans-2-dodecenedioyl-CoA Standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using commercial trans-2-dodecenedioyl-CoA standards in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential contaminants in commercial this compound standards?
A1: While manufacturers strive for high purity, several types of impurities can be present in commercial this compound standards. These can originate from the starting materials, the synthesis process, or degradation during storage. Potential contaminants include:
-
Starting Material Residues: Incomplete reaction can leave residual Coenzyme A (CoA) and trans-2-dodecenedioic acid.
-
Synthesis Byproducts: Enzymatic or chemical synthesis may lead to the formation of side-products. For instance, acyl-CoA synthetases can sometimes catalyze side reactions.[1][2]
-
CoA-Related Impurities: The Coenzyme A starting material itself can contain impurities like CoA disulfide (a dimer of CoA) and CoA-S-S-glutathione.[3] These can carry over into the final product.
-
Degradation Products: As a thioester with a double bond, this compound is susceptible to hydrolysis and oxidation.
-
Isomers: Although the trans isomer is specified, trace amounts of the cis isomer may be present depending on the synthetic route.
Q2: How can I assess the purity of my this compound standard?
A2: A combination of analytical techniques is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection is a primary method to separate the main compound from impurities. A pure standard should ideally show a single, sharp peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for both separation and identification of the target molecule and any contaminants.[6][7] By determining the mass-to-charge ratio (m/z) of the parent ion and its fragments, you can confirm the identity of this compound and tentatively identify impurities.
Q3: My this compound standard shows a split peak in the HPLC chromatogram. What could be the cause?
A3: Peak splitting in HPLC can be due to several factors related to the analytical method, the instrument, or the sample itself. Common causes include:
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger (more organic) than the initial mobile phase can cause the peak to split.
-
Column Contamination or Void: Contaminants accumulating at the head of the column or a void in the packing material can disrupt the sample band, leading to a split peak.
-
Co-eluting Impurities: The split peak might actually be two closely eluting compounds – the main peak and an impurity.
-
Secondary Interactions: If the mobile phase pH is close to the pKa of the analyte, it can lead to mixed ionic forms and peak splitting.
Q4: I am observing unexpected adducts in my mass spectrometry analysis of this compound. What are they and how can I minimize them?
A4: In electrospray ionization mass spectrometry (ESI-MS), it is common to observe adducts, which are ions formed by the association of the analyte molecule with other ions present in the mobile phase. For acyl-CoAs, common adducts in positive ion mode include sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.
To minimize adduct formation and enhance the signal of the desired protonated molecule ([M+H]⁺), consider the following:
-
Use High-Purity Solvents and Additives: Ensure your mobile phase components (water, acetonitrile (B52724), methanol, and additives like ammonium (B1175870) acetate (B1210297) or formic acid) are of high purity to reduce the concentration of metal ions.
-
Optimize Mobile Phase Additives: Using a small amount of a volatile ammonium salt, such as ammonium acetate, can help to promote the formation of the protonated molecule and reduce sodium/potassium adducts.
-
Instrument Cleaning: If adducts are persistent and abundant, it may indicate contamination of the ion source, which may require cleaning.
Q5: What are the best practices for storing and handling this compound to maintain its stability?
A5: Long-chain unsaturated acyl-CoAs are sensitive to degradation. To ensure the integrity of your standard, follow these guidelines:
-
Storage Temperature: Store the standard at -20°C or, for long-term storage, at -80°C.
-
Moisture Prevention: Store the vial tightly sealed and in a desiccator to protect it from moisture, which can cause hydrolysis.
-
Aliquotting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the standard into smaller, single-use volumes upon receipt.
-
Solvent for Reconstitution: Reconstitute the standard in a slightly acidic buffer (e.g., pH 4-6) to minimize hydrolysis of the thioester bond. Avoid strongly basic conditions.
-
Light and Oxygen: Protect the standard from light and oxygen to minimize oxidation of the double bond. Consider using amber vials and purging with an inert gas like argon or nitrogen before sealing.
Troubleshooting Guides
HPLC Peak Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Split Peaks | 1. Sample Solvent Mismatch: The solvent used to dissolve the standard is much stronger than the mobile phase starting conditions. | 1. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| 2. Column Contamination/Void: The column inlet frit is partially blocked, or there is a void in the packing material. | 2. Flush the column in the reverse direction. If the problem persists, replace the column. | |
| 3. Co-eluting Impurity: An impurity is eluting very close to the main peak. | 3. Modify the gradient or mobile phase composition to improve separation. Analyze with mass spectrometry to identify the second peak. | |
| Broad Peaks | 1. Column Degradation: The column is old or has been used with harsh mobile phases. | 1. Replace the column. |
| 2. High Dead Volume: There are issues with tubing connections between the injector, column, and detector. | 2. Check and tighten all fittings. Use tubing with the smallest appropriate inner diameter. | |
| 3. Sample Overload: Too much sample has been injected onto the column. | 3. Reduce the injection volume or the concentration of the sample. | |
| Tailing Peaks | 1. Secondary Interactions: Silanol groups on the silica-based column are interacting with the analyte. | 1. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use an end-capped column. |
| 2. Column Contamination: Strongly retained compounds are interfering with the elution of the analyte. | 2. Wash the column with a strong solvent. |
Mass Spectrometry Signal Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | 1. Poor Ionization: The mobile phase composition is not optimal for ionizing the analyte. | 1. Adjust the mobile phase pH with a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide). |
| 2. Ion Suppression: Co-eluting compounds from the sample matrix are interfering with the ionization of the analyte. | 2. Improve chromatographic separation to separate the analyte from interfering compounds. | |
| 3. Instrument Contamination: The ion source or mass analyzer is dirty. | 3. Clean the instrument according to the manufacturer's instructions. | |
| Unexpected Masses | 1. Contaminants in the Standard: The standard contains impurities. | 1. Analyze the sample with high-resolution mass spectrometry to determine the elemental composition of the unknown peaks. Refer to the potential contaminants list in the FAQs. |
| 2. In-source Fragmentation/Reactions: The analyte is degrading or reacting in the ion source. | 2. Optimize ion source parameters such as temperature and voltages to minimize in-source processes. | |
| 3. Adduct Formation: The analyte is forming adducts with ions in the mobile phase. | 3. Add a competing salt (e.g., ammonium acetate) to the mobile phase to promote the formation of a single adduct type. |
Quantitative Data Summary
Table 1: Typical LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Typical Value/Setting |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 10 mM ammonium acetate or 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A suitable gradient from low to high organic percentage to elute long-chain acyl-CoAs. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 50 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Precursor ion corresponding to [M+H]⁺ of this compound, with a characteristic product ion resulting from the neutral loss of the ADP moiety (-507 m/z). |
Table 2: Potential Contaminants and their Expected Mass Differences
| Potential Contaminant | Description | Expected Mass Difference from Parent Compound |
| Coenzyme A | Unreacted starting material | Lower mass |
| trans-2-dodecenedioic acid | Unreacted starting material | Lower mass |
| CoA Disulfide | Dimer of Coenzyme A | Higher mass (if co-eluting) |
| Hydrolysis Product | Cleavage of the thioester bond | Results in free CoA and the dicarboxylic acid |
| Oxidized Product | Addition of one or more oxygen atoms | +16 Da, +32 Da, etc. |
| cis-isomer | Geometric isomer | Same mass, may have different retention time |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-UV
-
Standard Preparation:
-
Carefully bring the vial of this compound to room temperature before opening.
-
Reconstitute the standard in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of acetic acid to maintain a slightly acidic pH) to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare working solutions (e.g., 100 µg/mL).
-
-
HPLC Conditions:
-
Column: C18 reversed-phase, e.g., 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or 20 mM ammonium acetate, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes to ensure elution of all components.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Protocol 2: Identification of Contaminants by LC-MS/MS
-
Sample Preparation:
-
Prepare the standard solution as described in Protocol 1.
-
-
LC-MS/MS Conditions:
-
Use the LC conditions outlined in Table 1.
-
Mass Spectrometer Settings:
-
Operate in positive ion mode.
-
Perform a full scan experiment to identify the m/z of all eluting compounds.
-
Perform a product ion scan on the m/z of the expected this compound to confirm its identity by fragmentation.
-
Perform product ion scans on any unexpected peaks to help identify them.
-
-
-
Data Analysis:
-
Extract ion chromatograms for the expected m/z of this compound and potential contaminants listed in Table 2.
-
Analyze the fragmentation patterns of unknown peaks to elucidate their structures.
-
Visualizations
Caption: Experimental workflow for purity assessment of this compound.
Caption: Troubleshooting decision tree for HPLC peak splitting issues.
References
- 1. Studies on chemical and enzymatic synthesis of maleyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 3. Coenzyme A - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Oxidation of octadecatrienoic acids in the red alga Lithothamnion corallioides: structural and stereochemical studies of conjugated tetraene fatty acids and bis allylic hydroxy acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects [agris.fao.org]
Matrix effects in quantifying trans-2-dodecenedioyl-CoA from biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects encountered during the quantification of trans-2-dodecenedioyl-CoA from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in a sample matrix.[1] In the context of quantifying this compound using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), these effects can lead to either ion suppression or enhancement.[2][3] Ion suppression, the more common issue, results in a decreased signal for the target analyte, leading to underestimation of its concentration and compromising the accuracy, sensitivity, and reproducibility of the analysis.[4] Conversely, ion enhancement, a less frequent phenomenon, can cause an overestimation of the analyte's concentration.
Q2: What are the primary causes of matrix effects in biological samples?
A2: The primary causes of matrix effects are endogenous and exogenous components within the biological sample that co-elute with the analyte of interest.[3] For biological samples, these components can include:
-
Endogenous components: Phospholipids, salts, proteins, and metabolites that are naturally present in the sample.[3]
-
Exogenous components: Substances introduced during sample collection and processing, such as anticoagulants (e.g., Li-heparin), and polymers leached from plastic tubes.[3]
Q3: How can I detect the presence of matrix effects in my this compound analysis?
A3: The presence of matrix effects can be assessed using several methods:
-
Post-extraction Spiking: This method involves comparing the analytical response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solvent. A significant difference between the two indicates the presence of matrix effects.
-
Post-column Infusion: In this qualitative technique, a constant flow of the analyte is infused into the HPLC eluent after the analytical column, and a blank sample extract is injected.[2] Any variation in the baseline signal of the infused analyte points to regions of ion suppression or enhancement.
-
Comparing Calibration Curves: A shift in the slope or intercept of a calibration curve prepared in the sample matrix compared to one prepared in a neat solvent is indicative of matrix effects.
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[4] A SIL-IS has nearly identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[5] This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard. For acyl-CoAs, stable isotope labeling by essential nutrients in cell culture (SILEC) is a method used to generate these crucial internal standards.[6][7][8]
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
Possible Cause: Significant ion suppression due to co-eluting matrix components.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components before analysis.[9]
-
Solid-Phase Extraction (SPE): This technique can selectively extract the analyte while removing a significant portion of the matrix components. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, has been shown to produce cleaner extracts compared to other methods.[10]
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean final extracts, though analyte recovery, especially for more polar compounds, can be a concern.[10] Using acidic or basic pH during extraction can help prevent the extraction of impurities like phospholipids.[9]
-
Protein Precipitation (PPT): While a simple method, PPT is often the least effective at removing matrix components and can lead to significant matrix effects.[10]
-
-
Improve Chromatographic Separation: Optimizing the liquid chromatography (LC) conditions can help separate this compound from interfering matrix components.[11]
-
Adjust the mobile phase composition, gradient profile, and flow rate to improve the resolution between the analyte and matrix components.
-
Consider using a different column chemistry or a longer column to enhance separation.
-
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[4][12] However, this may compromise the limit of detection.
Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Variable matrix effects from sample to sample.
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Method: A consistent and thorough sample cleanup using SPE or LLE will help minimize variability in matrix effects between samples.[4]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for sample-to-sample variability in ion suppression.[4]
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.[4]
Quantitative Data Summary
The following table summarizes the impact of different sample preparation techniques on matrix effects and analyte recovery for acyl-CoAs, which can be extrapolated to the analysis of this compound.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | Variable, often lower | High (Significant Ion Suppression) | [10] |
| Liquid-Liquid Extraction (LLE) | Generally lower for polar analytes | Low to Moderate | [10] |
| Solid-Phase Extraction (SPE) - Reversed Phase | Good | Moderate | [10] |
| Solid-Phase Extraction (SPE) - Mixed Mode | High | Low (Minimal Ion Suppression) | [10] |
Experimental Protocols
Protocol 1: General Sample Preparation Workflow for Acyl-CoA Analysis
This protocol outlines a general workflow for extracting acyl-CoAs from biological samples, aiming to minimize matrix effects.
-
Sample Homogenization: Homogenize the biological tissue or cells in a suitable buffer.
-
Protein Precipitation: Add a cold deproteinizing agent, such as 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA), to the homogenate to precipitate proteins.[13]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange and reversed-phase sorbent).
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with a series of solvents to remove interfering matrix components.
-
Elute the acyl-CoAs with a suitable elution solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS/MS analysis.[11]
Protocol 2: Stable Isotope Dilution (SID) LC-MS/MS Analysis
This protocol describes the use of stable isotope-labeled internal standards for accurate quantification.
-
Internal Standard Spiking: Prior to sample preparation, spike a known amount of the stable isotope-labeled internal standard for this compound into each sample, calibrator, and quality control sample.
-
Sample Preparation: Follow the sample preparation workflow as described in Protocol 1.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both the native this compound and its stable isotope-labeled internal standard.
-
-
Quantification: Calculate the concentration of this compound in the samples by determining the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using the same peak area ratios.
Visualizations
Caption: Experimental workflow for quantifying this compound.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Poor recovery of dicarboxylic acyl-CoAs from tissue homogenates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor recovery of dicarboxylic acyl-CoAs from tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the low recovery of dicarboxylic acyl-CoAs from tissue samples?
A1: The recovery of dicarboxylic acyl-CoAs is influenced by several critical factors:
-
Analyte Instability: Dicarboxylic acyl-CoAs are susceptible to both enzymatic and chemical degradation. Hydrolysis can occur, especially in alkaline or strongly acidic aqueous solutions. It is crucial to work quickly, on ice, and use appropriate buffers to maintain the integrity of the analytes.[1]
-
Sample Handling and Storage: For optimal results, fresh tissue should be processed immediately. If storage is necessary, flash-freeze the samples in liquid nitrogen and store them at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Extraction Method: The choice of extraction solvent and methodology is critical. A common approach involves homogenization in an acidic buffer, followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[2] Solid-phase extraction (SPE) is frequently used for purification and to enhance recovery rates.[2]
Q2: Which analytical technique is most suitable for the sensitive quantification of dicarboxylic acyl-CoAs?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying dicarboxylic acyl-CoAs due to its high sensitivity and selectivity. Techniques like multiple reaction monitoring (MRM) allow for the specific detection of precursor-to-product ion transitions for each dicarboxylic acyl-CoA species.[1]
Q3: How does the chain length of dicarboxylic acyl-CoAs affect their recovery?
A3: The recovery of acyl-CoAs can be dependent on their chain length. Shorter-chain, more hydrophilic dicarboxylic acyl-CoAs may be lost during solid-phase extraction (SPE) if the sorbent and elution conditions are not optimized.[1] Conversely, very long-chain species may have lower recovery with simple solvent precipitation methods.[3] It is important to select an extraction method appropriate for the chain length of the target analytes.
Q4: What is the importance of pH control during the extraction process?
A4: Maintaining an acidic pH (around 4.0-5.0) during homogenization and extraction is crucial for several reasons. It helps to precipitate proteins, inhibit the activity of certain enzymes that can degrade acyl-CoAs, and ensure that the dicarboxylic acyl-CoAs are in a protonated state, which can improve their retention on certain SPE sorbents.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of dicarboxylic acyl-CoAs from tissue homogenates.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Recovery of Dicarboxylic Acyl-CoAs | Incomplete tissue homogenization and cell lysis. | - Ensure thorough homogenization using a glass homogenizer for better tissue disruption.[2] - Optimize the ratio of extraction solvent to tissue weight to ensure complete extraction. |
| Degradation of analytes during sample preparation. | - Work quickly and keep samples on ice at all times. - Use pre-chilled solvents and tubes. - Minimize the time between tissue harvesting and extraction. | |
| Inefficient extraction from the homogenate. | - Evaluate different solvent systems. A mixture of acetonitrile and isopropanol is often effective. - Ensure vigorous vortexing and adequate incubation time to allow for complete extraction. | |
| Poor Recovery from Solid-Phase Extraction (SPE) | Loss of polar, short-chain dicarboxylic acyl-CoAs. | - Consider methods that do not require an SPE step, such as those using sulfosalicylic acid (SSA) for deproteinization.[1] - If SPE is necessary, select a weak anion exchange (WAX) sorbent. - Optimize the wash steps to avoid eluting the target analytes. Use a less polar solvent or a lower percentage of organic solvent in the wash buffer. |
| Irreversible binding of analytes to the SPE sorbent. | - Ensure the elution solvent is strong enough to disrupt the interaction between the analyte and the sorbent. This may involve increasing the percentage of organic solvent or adjusting the pH of the elution buffer. | |
| Inaccurate or Imprecise Quantification | Matrix effects leading to ion suppression or enhancement in LC-MS/MS. | - Incorporate a robust internal standard that closely mimics the behavior of the target analytes. Ideally, use a stable isotope-labeled version of the dicarboxylic acyl-CoA of interest. - Optimize the chromatographic separation to better resolve analytes from interfering matrix components.[1] |
| Non-linearity of the calibration curve. | - Construct calibration curves using a matrix that closely matches the study samples to account for matrix effects.[1] - Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.[1] |
Data Presentation
Table 1: Comparison of Acyl-CoA Extraction Method Recoveries
| Analyte | Recovery with 10% Trichloroacetic Acid (TCA) + SPE (%) | Recovery with 2.5% Sulfosalicylic Acid (SSA) (%) |
| Free CoA | 10 | >100 |
| Acetyl-CoA | 60 | >100 |
| Propionyl-CoA | 25 | >100 |
| Succinyl-CoA | 70 | >100 |
| (Data adapted from a study comparing extraction techniques, with recovery relative to a direct spike in water. Note: This data is for general acyl-CoAs and may not be fully representative of dicarboxylic acyl-CoA recovery.) |
Table 2: Reported Recovery Rates for Long-Chain Acyl-CoAs Using a Modified Extraction Method
| Tissue | Recovery (%) |
| Heart | 70-80 |
| Kidney | 70-80 |
| Muscle | 70-80 |
| (Data from an improved method for tissue long-chain acyl-CoA extraction and analysis.[4]) |
Experimental Protocols
Protocol 1: General Extraction of Acyl-CoAs from Tissue
This protocol is adapted from established methods and is suitable for a broad range of acyl-CoAs. Optimization may be required for specific dicarboxylic acyl-CoAs.
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 2.0 mL of isopropanol and homogenize again.[5]
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.[5]
-
Vortex the mixture for 5 minutes.[5]
-
-
Phase Separation:
-
Centrifuge the homogenate at 1,900 x g for 5 minutes.[5]
-
Collect the upper phase containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Condition the weak anion exchange SPE column with 3 mL of methanol, followed by 3 mL of water.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.
-
Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
Signaling Pathways and Workflows
Dicarboxylic Acyl-CoA Metabolism Pathway
Dicarboxylic acids are formed from monocarboxylic fatty acids through ω-oxidation, primarily in the endoplasmic reticulum. These dicarboxylic acids are then activated to their CoA esters and subsequently undergo β-oxidation, mainly within peroxisomes. This pathway is particularly active when mitochondrial fatty acid oxidation is impaired.
Caption: Metabolic pathway of dicarboxylic acyl-CoA formation and degradation.
General Experimental Workflow for Dicarboxylic Acyl-CoA Analysis
This workflow outlines the key steps from tissue sample to data analysis for the quantification of dicarboxylic acyl-CoAs.
Caption: Workflow for dicarboxylic acyl-CoA extraction and analysis.
Troubleshooting Logic for Low Recovery
This decision tree provides a logical approach to troubleshooting poor recovery of dicarboxylic acyl-CoAs.
Caption: Decision tree for troubleshooting low dicarboxylic acyl-CoA recovery.
References
Technical Support Center: Handling and Preparation of trans-2-dodecenedioyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and preparation of trans-2-dodecenedioyl-CoA to minimize the risk of isomerization. Adherence to these protocols is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern?
A1: this compound is a long-chain acyl-Coenzyme A (CoA) ester, an important intermediate in fatty acid metabolism. The "trans-2" designation refers to the specific geometric configuration of the double bond. Isomerization, the conversion of this trans isomer to its cis counterpart or the migration of the double bond, can occur during sample preparation. This is a significant concern because different isomers can have distinct biological activities and can interfere with accurate quantification and downstream applications.
Q2: What are the primary factors that can cause the isomerization of this compound during sample preparation?
A2: The main factors contributing to the isomerization of unsaturated acyl-CoA esters like this compound are:
-
pH: Extremes in pH, both acidic and alkaline conditions, can catalyze the isomerization of the double bond.
-
Temperature: Elevated temperatures can provide the energy needed for the molecule to overcome the activation barrier for isomerization.
-
Light: Exposure to light, particularly UV light, can promote isomerization.
-
Enzymatic Activity: Residual enzyme activity in biological samples, specifically from enoyl-CoA isomerases, can actively convert trans-2-enoyl-CoA to other isomers.[1][2]
Q3: How can I minimize enzymatic isomerization during sample extraction?
A3: To minimize enzymatic activity, it is crucial to work quickly and at low temperatures. Immediately after sample collection, flash-freeze the samples in liquid nitrogen.[3] For extraction, use ice-cold solvents and consider the use of enzymatic inhibitors if compatible with your downstream analysis.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term stability, this compound should be stored at -80°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For short-term storage, such as in an autosampler, maintaining the sample at 4°C is recommended.[4] Avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Inconsistent quantification of this compound between replicate samples. | Isomerization may be occurring to a variable extent in different samples due to inconsistent handling. | Standardize your sample preparation workflow. Ensure all samples are processed under identical conditions (temperature, pH, light exposure). Prepare fresh working solutions daily. |
| Appearance of unexpected peaks near the this compound peak in a chromatogram. | These could be cis-isomers or other positional isomers of dodecenedioyl-CoA. | Optimize your chromatographic method to improve the separation of isomers.[5][6] Review your sample preparation protocol to identify and mitigate potential causes of isomerization. |
| Loss of total dodecenedioyl-CoA signal over time. | Degradation of the acyl-CoA ester, possibly due to hydrolysis or oxidation. | Ensure storage at -80°C under an inert atmosphere. Use antioxidants if compatible with your analysis. Prepare fresh standards and samples for each experiment. |
Experimental Protocols & Methodologies
Protocol 1: Extraction of Acyl-CoAs from Biological Tissues
This protocol is designed to extract acyl-CoA esters while minimizing isomerization and degradation.
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) sulfosalicylic acid (SSA)[7]
-
Ice-cold 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.8)[4]
-
Internal standards (if available)
-
Liquid nitrogen
-
Homogenizer
-
Centrifuge
Procedure:
-
Excise the tissue sample and immediately flash-freeze it in liquid nitrogen.
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Transfer the frozen powder to a pre-chilled tube containing 2 volumes of ice-cold 10% TCA or 2.5% SSA.[7]
-
Homogenize the sample on ice.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
For long-term storage, immediately freeze the supernatant at -80°C.
-
For immediate analysis, the extract can be dissolved in an appropriate buffer, such as 50 mM ammonium acetate (pH 6.8) with 20% acetonitrile (B52724) for medium to long-chain acyl-CoAs.[4]
Protocol 2: Analysis of this compound by LC-MS/MS
This method provides a framework for the chromatographic separation and detection of this compound and its potential isomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column.
-
Tandem mass spectrometer (MS/MS).
Chromatographic Conditions:
-
Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).[4]
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute acyl-CoAs of varying chain lengths. The exact gradient should be optimized for the specific instrument and column.
-
Flow Rate: Dependent on the column dimensions.
-
Column Temperature: Maintain at a controlled temperature, e.g., 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for acyl-CoAs.
-
Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the molecular weight of this compound, and the product ion will be a characteristic fragment (e.g., the CoA moiety).
Stability Data Summary
The following table summarizes stability data for acyl-CoA standards under different conditions, providing a general guideline for handling this compound.
| Solvent/Buffer | pH | Storage Temperature | Stability Notes | Reference |
| Water | ~7 | 4°C | Less stable over time compared to buffered solutions. | [4] |
| 50 mM Ammonium Acetate | 4.0 | 4°C | Shows good stability. | [4] |
| 50 mM Ammonium Acetate | 6.8 | 4°C | Demonstrates high stability over 2 days in an autosampler. | [4] |
| 50% Methanol/Water | ~7 | 4°C | Moderate stability. | [4] |
| 50% Ammonium Acetate (pH 4.0)/Methanol | 4.0 | 4°C | Good stability. | [4] |
| 50% Ammonium Acetate (pH 6.8)/Methanol | 6.8 | 4°C | Very good stability. | [4] |
Visualizations
Caption: Workflow for preventing isomerization during sample preparation.
Caption: Factors influencing isomerization and preventative measures.
References
- 1. Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of cis-trans phospholipid isomers using reversed phase LC with high resolution MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Signal-to-noise enhancement for low abundance dicarboxylic acyl-CoAs
Welcome to the technical support center for the analysis of low-abundance dicarboxylic acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the detection of low-abundance dicarboxylic acyl-CoAs so challenging?
A1: The analysis of low-abundance dicarboxylic acyl-CoAs is inherently difficult due to several factors. These molecules are often present at very low endogenous concentrations, making them hard to distinguish from background noise.[1] Additionally, their physicochemical properties, such as instability and diverse structures, complicate the development of robust analytical methods.[1] The use of secondary biomarkers like acylcarnitines is common because of these analytical hurdles with direct acyl-CoA measurement.[1]
Q2: What is the primary analytical technique for quantifying dicarboxylic acyl-CoAs?
A2: Liquid chromatography-mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the analysis of acyl-CoAs, including dicarboxylic acyl-CoAs.[1][2] This technique offers high selectivity and sensitivity, which are crucial for measuring low-abundance species.[1] Methods like multiple reaction monitoring (MRM) are often employed to enhance specificity and quantitative accuracy.[3][4][5]
Q3: What are dicarboxylic acyl-CoAs and why are they important?
A3: Dicarboxylic acyl-CoAs are intermediates in the metabolic pathway of dicarboxylic acids (DCAs). DCAs are formed through omega-oxidation of monocarboxylic fatty acids, a process that becomes more significant when mitochondrial beta-oxidation is impaired.[6][7] The breakdown of DCAs can yield succinyl-CoA, which is anaplerotic for the TCA cycle, making them relevant in various metabolic diseases and as potential therapeutic agents.[6] Their accumulation can be a biomarker for certain inborn errors of metabolism, particularly fatty acid oxidation disorders.[8]
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio for Target Dicarboxylic Acyl-CoAs
Question: I am observing a very low signal for my target dicarboxylic acyl-CoAs, and it is barely distinguishable from the baseline noise. What steps can I take to improve the signal-to-noise ratio?
Answer:
A low signal-to-noise (S/N) ratio is a common challenge. Here are several strategies to enhance your signal:
-
Optimize Sample Preparation:
-
Extraction Efficiency: Ensure your extraction protocol is optimized for dicarboxylic acyl-CoAs. A common method involves extraction with a methanol-chloroform mixture.[3] The use of 5-sulfosalicylic acid (SSA) for deproteinization can also be effective as it may not require removal by solid-phase extraction (SPE), thus preserving more of the target analytes.[9]
-
Internal Standards: The use of appropriate stable isotope-labeled internal standards is crucial to compensate for analyte loss during sample preparation and for variations in instrument response.[1] Each acyl-CoA species has a unique instability pattern, so closely matched internal standards are recommended.[1]
-
-
Enhance Mass Spectrometry Detection:
-
Multiple Reaction Monitoring (MRM): Utilize MRM on a tandem mass spectrometer. This highly specific technique monitors a particular precursor-to-product ion transition for your analyte, significantly reducing background noise.[3][4][5] A neutral loss scan of 506.9 can be used to identify a wide range of acyl-CoA species.[3][10]
-
Derivatization: Chemical derivatization can improve the ionization efficiency and chromatographic behavior of dicarboxylic acids. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) have been used for this purpose.[11]
-
-
Improve Chromatographic Separation:
-
Column Choice: Use a column that provides good retention and peak shape for your analytes. A C18 or C8 reversed-phase column is often suitable.[2][9]
-
Mobile Phase Optimization: The composition of the mobile phase, including pH and ion-pairing reagents, can significantly impact separation and sensitivity.
-
Below is a workflow to systematically troubleshoot a poor signal-to-noise ratio.
Issue 2: Analyte Instability and Degradation
Question: I suspect my dicarboxylic acyl-CoAs are degrading during sample preparation and analysis, leading to poor reproducibility. How can I minimize this?
Answer:
Acyl-CoAs are known for their instability, which can lead to significant analytical challenges.[1] Here are some measures to mitigate degradation:
-
Maintain Low Temperatures: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic and chemical degradation.[12] Store samples at -80°C for long-term stability.[12]
-
Acidify Samples: The addition of a weak acid, such as formic acid, to the extraction solvent can help to preserve the integrity of the acyl-CoAs.[12]
-
Use of Internal Standards: As mentioned previously, incorporating stable isotope-labeled internal standards at the very beginning of your sample preparation can help to account for degradation that occurs throughout the workflow.[1]
-
Prompt Analysis: Analyze samples as quickly as possible after preparation to reduce the time for potential degradation.
The following diagram illustrates the key steps to prevent analyte degradation.
Data and Protocols
Table 1: LC-MS/MS Method Parameters for Acyl-CoA Analysis
| Parameter | Value/Description | Reference |
| Column | Agilent ZORBAX 300SB-C8 (100 x 2.1 mm, 3.5 µm) | [2] |
| Mobile Phase A | 2% acetonitrile (B52724) in 100 mM ammonium (B1175870) formate, pH 5.0 | [2] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | [11] |
| Flow Rate | 0.4 mL/min | [11] |
| Injection Volume | 1 - 40 µL | [2][11] |
| Column Temperature | 40 - 42°C | [2][11] |
| MS Detection Mode | Positive Electrospray Ionization (ESI+) | [2] |
| MS Scan Type | Multiple Reaction Monitoring (MRM) | [3][4][5] |
| Key Fragmentation | Neutral loss of 507 Da (3'-phosphonucleoside diphosphate) | [2] |
Experimental Protocol: Extraction of Acyl-CoAs from Tissue
This protocol is adapted from a method for extracting acyl-CoAs from liver tissue.[3]
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue in a polypropylene (B1209903) tube.
-
Add a known amount of a mixture of stable isotope-labeled internal standards (e.g., [¹³C₂] acetyl-CoA, [¹³C₈] octanoyl-CoA).
-
Add 3 mL of a methanol-chloroform solution (2:1 by volume).
-
Homogenize the tissue sample twice using a PowerGen 125 homogenizer, keeping the tube on ice.
-
-
Extraction:
-
After homogenization, the sample contains a single phase of methanol-chloroform-water.
-
Centrifuge the homogenate to pellet the tissue debris.
-
-
Sample Preparation for Injection:
-
Transfer the supernatant to a new tube.
-
The extract can be concentrated under a stream of nitrogen if necessary.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
The following diagram outlines the dicarboxylic acid metabolism pathway.
References
- 1. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects [agris.fao.org]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. duke-nus.edu.sg [duke-nus.edu.sg]
Validation & Comparative
A Comparative Analysis of Mitochondrial and Peroxisomal Oxidation of trans-2-Dodecenedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways for trans-2-dodecenedioyl-CoA oxidation in mitochondria and peroxisomes. Understanding the distinct roles and efficiencies of these organelles in dicarboxylic acid metabolism is crucial for research into metabolic disorders and the development of targeted therapeutic interventions.
Executive Summary
The β-oxidation of dicarboxylic acids, such as this compound, primarily occurs within peroxisomes. While mitochondria possess the enzymatic machinery to metabolize dicarboxylic acids, their contribution is generally considered to be of less physiological significance under normal conditions.[1] This guide presents a side-by-side comparison of the key features of each pathway, quantitative data on enzyme kinetics, and detailed experimental protocols for their assessment.
Key Differences in Mitochondrial vs. Peroxisomal Oxidation
| Feature | Mitochondrial β-Oxidation | Peroxisomal β-Oxidation |
| Primary Function | Energy production (ATP synthesis) | Chain shortening of various substrates, including dicarboxylic acids and very-long-chain fatty acids.[1] |
| Initial Dehydrogenation Step | FAD-dependent Acyl-CoA Dehydrogenase | FAD-dependent Acyl-CoA Oxidase; produces H₂O₂. |
| Electron Acceptor | Electron Transfer Flavoprotein (ETF) | Molecular Oxygen (O₂) |
| Energy Yield | High ATP production through oxidative phosphorylation | No direct ATP synthesis from the β-oxidation spiral itself. |
| Substrate Transport | Carnitine shuttle is less efficient for dicarboxylic acids.[1] | Primarily through ABCD3 transporter.[1] |
| Enzyme Specificity | Medium-chain acyl-CoA dehydrogenase (MCAD) shows some activity towards dicarboxylic acids.[1][2] | Acyl-CoA oxidase 1 (ACOX1) is a key enzyme for dicarboxylic acid oxidation.[1] |
| Regulation | Primarily regulated by energy demand (ATP/ADP ratio). | Inducible by substrates and xenobiotics (e.g., fibrates). |
| Final Products | Acetyl-CoA, NADH, FADH₂ | Chain-shortened acyl-CoA, Acetyl-CoA, H₂O₂ |
Quantitative Data on Enzyme Kinetics
The following table summarizes the available kinetic data for the initial, rate-limiting enzymes in the mitochondrial and peroxisomal oxidation of dodecanedioyl-CoA (a close analog of this compound). It is important to note that specific kinetic data for mitochondrial enzymes with dicarboxylic acid substrates are limited.
| Enzyme | Organelle | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Notes |
| Acyl-CoA Oxidase (ACOX) | Peroxisome | Dodecanedioyl-CoA | 10 | 125 | Data from rat liver peroxisomes. |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Mitochondrion | Dodecanedioyl-CoA | Data not available | Data not available | MCAD exhibits approximately 28% activity with dodecanedioyl-CoA compared to its preferred substrate, octanoyl-CoA.[3] Further research is needed to determine the precise kinetic parameters. |
Signaling and Metabolic Pathways
The diagrams below, generated using the DOT language, illustrate the distinct pathways of this compound oxidation in mitochondria and peroxisomes.
Caption: Mitochondrial oxidation of this compound.
Caption: Peroxisomal oxidation of this compound.
Experimental Protocols
Accurate measurement of mitochondrial and peroxisomal β-oxidation is essential for delineating their respective contributions to dicarboxylic acid metabolism. Below are detailed methodologies for key experiments.
Measurement of Dicarboxylic Acid Oxidation in Isolated Mitochondria using Radiolabeled Substrates
This protocol is adapted from established methods for measuring fatty acid oxidation and is tailored for dicarboxylic acids.[4]
Objective: To quantify the rate of mitochondrial β-oxidation of a radiolabeled dicarboxylic acid, such as [1-¹⁴C]-dodecanedioic acid.
Materials:
-
Isolated mitochondria
-
Radiolabeled substrate: [1-¹⁴C]-dodecanedioic acid
-
Respiration buffer (e.g., containing sucrose, KH₂PO₄, MgCl₂, KCl, EGTA, and HEPES, pH 7.4)
-
Cofactors: ATP, CoA, L-carnitine, NAD⁺
-
Substrates for the electron transport chain (e.g., malate)
-
Perchloric acid
-
Scintillation cocktail and counter
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from tissue samples (e.g., liver, heart) using differential centrifugation. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Reaction Setup: In a reaction tube, combine isolated mitochondria (e.g., 0.2-0.5 mg protein), respiration buffer, cofactors, and malate.
-
Initiate Reaction: Add the radiolabeled dicarboxylic acid to initiate the reaction. Incubate at 37°C with gentle shaking for a defined period (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a final concentration of 0.6 M perchloric acid. This will precipitate proteins and unreacted substrate.[2]
-
Separation of Products: Centrifuge the samples to pellet the precipitated material. The supernatant contains the acid-soluble metabolites (¹⁴C-acetyl-CoA and chain-shortened ¹⁴C-dicarboxylic acids).
-
Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculation: The rate of oxidation is calculated as nmol of radiolabeled substrate converted to acid-soluble products per minute per mg of mitochondrial protein.
Measurement of Peroxisomal Dicarboxylic Acid Oxidation using a Seahorse XF Analyzer
The Seahorse XF Analyzer allows for real-time measurement of oxygen consumption rate (OCR), which can be used to assess peroxisomal β-oxidation.[5]
Objective: To measure the rate of peroxisomal β-oxidation of a dicarboxylic acid by monitoring changes in OCR in cultured cells.
Materials:
-
Cultured cells (e.g., hepatocytes, fibroblasts)
-
Seahorse XF96 or XFe96 cell culture microplates
-
Seahorse XF Assay Medium
-
Substrate: Dodecanedioic acid
-
Inhibitors: Etomoxir (B15894) (to inhibit mitochondrial fatty acid uptake), Antimycin A and Rotenone (B1679576) (to inhibit the mitochondrial electron transport chain)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with the dicarboxylic acid substrate. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Inhibitor Loading: Load the Seahorse XF sensor cartridge with etomoxir, and a combination of antimycin A and rotenone for sequential injection.
-
Seahorse XF Assay:
-
Establish a baseline OCR.
-
Inject etomoxir to inhibit mitochondrial fatty acid oxidation. The remaining OCR is primarily due to non-fatty acid substrates and peroxisomal oxidation.
-
Inject antimycin A and rotenone to completely inhibit mitochondrial respiration. The residual OCR can be attributed to non-mitochondrial oxygen-consuming processes, including peroxisomal oxidation.
-
-
Data Analysis: The rate of peroxisomal β-oxidation is inferred from the OCR that is sensitive to peroxisomal-specific inhibitors (if available) or by comparing the OCR in the presence of mitochondrial inhibitors to control conditions.
Conclusion
The oxidation of this compound is predominantly a peroxisomal process, designed for chain shortening rather than direct energy production. While mitochondria, particularly through the action of MCAD, can contribute to the degradation of dicarboxylic acids, this pathway is considered less efficient.[1] The distinct enzymatic machinery, transport mechanisms, and regulatory controls in each organelle underscore their specialized roles in lipid metabolism. The experimental protocols provided in this guide offer robust methods for researchers to investigate these pathways further, contributing to a deeper understanding of metabolic health and disease.
References
- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
A Comparative Guide to the Metabolism of trans-2-dodecenedioyl-CoA and cis-2-dodecenedioyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of trans-2-dodecenedioyl-CoA and cis-2-dodecenedioyl-CoA. Dodecenedioyl-CoA, a twelve-carbon dicarboxylic acid activated with coenzyme A, is anticipated to be metabolized primarily through the peroxisomal β-oxidation pathway. The geometric isomerization at the C2-C3 double bond dictates distinct enzymatic interactions and metabolic fates for the trans and cis isomers, which is a critical consideration in drug development and metabolic research where dicarboxylic acids may act as signaling molecules or metabolic intermediates.
Metabolic Pathways: A Tale of Two Isomers
The metabolism of both this compound and cis-2-dodecenedioyl-CoA converges on the β-oxidation spiral, a process that sequentially shortens the acyl-CoA chain. However, the initial steps of their entry into this pathway differ significantly.
This compound is a direct substrate for the second enzyme of the β-oxidation cycle, enoyl-CoA hydratase. As a trans-2-enoyl-CoA, it represents a standard intermediate in this metabolic sequence.
cis-2-Dodecenedioyl-CoA , on the other hand, is not a substrate for enoyl-CoA hydratase. Its cis configuration at the C2-C3 double bond necessitates an initial isomerization step to the trans form. This conversion is catalyzed by the enzyme enoyl-CoA isomerase . Following this isomerization, the resulting this compound can then proceed through the standard β-oxidation pathway.
The initial steps of peroxisomal β-oxidation for these isomers are outlined in the diagram below:
A Comparative Analysis of Trans-2-Dodecenedioyl-CoA and its Saturated Analog: Functional Implications in Metabolism and Signaling
For Immediate Release
This guide provides a detailed comparison of the functional characteristics of trans-2-dodecenedioyl-CoA and its saturated counterpart, dodecanedioyl-CoA. The focus is on their respective roles in peroxisomal β-oxidation, highlighting differences in enzyme interactions and potential metabolic outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic research.
Introduction to Dicarboxylic Acid Metabolism
Dicarboxylic acids (DCAs) are produced from monocarboxylic fatty acids through ω-oxidation, a process that introduces a second carboxylic acid group at the terminal methyl end. These molecules are subsequently chain-shortened primarily through the peroxisomal β-oxidation pathway.[1][2] This metabolic route is crucial for clearing excess fatty acids, particularly when mitochondrial β-oxidation is overloaded.[2] The key enzymes in this pathway include acyl-CoA oxidase (ACOX), L-bifunctional protein (EHHADH), and D-bifunctional protein (HSD17B4).[3]
Metabolic Processing: A Tale of Saturation
The presence of a trans-2 double bond in this compound introduces a key difference in its metabolism compared to the fully saturated dodecanedioyl-CoA. While both are substrates for the peroxisomal β-oxidation machinery, the initial steps of their degradation are distinct.
Dodecanedioyl-CoA , being a saturated dicarboxylyl-CoA ester, directly enters the peroxisomal β-oxidation spiral. The first step is the introduction of a double bond between the α and β carbons by acyl-CoA oxidase (ACOX), producing this compound and hydrogen peroxide.[3][4]
This compound , on the other hand, is already an intermediate of the β-oxidation pathway. It would bypass the initial ACOX step and directly serve as a substrate for the subsequent enzyme, the bifunctional protein (either L- or D-), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[3] This fundamental difference has significant implications for the overall metabolic flux and energy yield.
Comparative Enzyme Kinetics
The presence of a trans-2 double bond would logically lead to a higher rate of processing for this compound by the bifunctional enzyme, as it is the direct substrate for the hydratase activity.
| Substrate | Key Enzyme(s) | Expected Km | Expected Vmax | Notes |
| Dodecanedioyl-CoA | Acyl-CoA Oxidase (ACOX), Bifunctional Protein | Lower (for ACOX) | Similar to other long-chain DCAs | Substrate inhibition has been observed for ACOX with dicarboxylic acid CoAs.[4] |
| This compound | Bifunctional Protein | Lower (for hydratase activity) | Potentially higher overall flux | Bypasses the initial rate-limiting ACOX step of β-oxidation. |
Potential Signaling Functions: The Role of PPARs
Fatty acids and their derivatives are known to act as signaling molecules, often by activating peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[5][6][7] Natural ligands for PPARs include a variety of fatty acids.[5][6]
While specific studies on the PPAR agonist activity of this compound or dodecanedioyl-CoA are limited, it is plausible that these molecules, as fatty acid derivatives, could function as PPAR ligands. Unsaturated fatty acids and their metabolites have been shown to have distinct PPAR agonist activities compared to their saturated counterparts.[8] The presence of the double bond and the dicarboxylic nature could influence the binding affinity and activation of different PPAR isoforms (α, β/δ, γ), leading to differential regulation of target genes involved in inflammation, adipogenesis, and lipid homeostasis.[9][10][11][12] Further research is required to elucidate the specific signaling roles of these dicarboxylic acid CoA esters.
Experimental Protocols
Acyl-CoA Oxidase (ACOX) Activity Assay
This protocol is adapted from methods used to measure ACOX activity in liver homogenates.
Principle: The activity of ACOX is determined by measuring the rate of hydrogen peroxide (H₂O₂) production, which is a direct product of the ACOX-catalyzed reaction. The H₂O₂ is then used in a coupled reaction to generate a fluorescent or colorimetric signal.
Materials:
-
Phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Substrate: Dodecanedioyl-CoA (typically in the µM range)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent or a similar fluorogenic substrate
-
Tissue homogenate or purified enzyme fraction
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HRP, and Amplex Red.
-
Add the tissue homogenate or purified enzyme to the reaction mixture and pre-incubate at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the dodecanedioyl-CoA substrate.
-
Monitor the increase in fluorescence over time using a microplate reader.
-
Calculate the rate of H₂O₂ production from a standard curve generated with known concentrations of H₂O₂.
-
Enzyme activity is typically expressed as nmol of H₂O₂ produced per minute per mg of protein.
Enoyl-CoA Hydratase Activity Assay
This protocol is a general method for measuring the activity of enoyl-CoA hydratase, the second enzyme in the β-oxidation spiral.
Principle: The hydration of the trans-2 double bond of an enoyl-CoA substrate is monitored by the decrease in absorbance at a specific wavelength.
Materials:
-
Phosphate buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Substrate: this compound (typically in the µM range)
-
Purified bifunctional enzyme or cell lysate containing the enzyme
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Prepare a solution of the this compound substrate in the phosphate buffer.
-
Place the substrate solution in a cuvette and measure the initial absorbance at the wavelength corresponding to the enoyl-CoA chromophore (typically around 263 nm for many enoyl-CoAs).
-
Initiate the reaction by adding a small volume of the enzyme preparation to the cuvette.
-
Monitor the decrease in absorbance at the specified wavelength over time.
-
The rate of the reaction is calculated from the change in absorbance using the molar extinction coefficient of the substrate.
-
Enzyme activity is expressed as µmol of substrate consumed per minute per mg of protein.
Visualizations
Caption: Peroxisomal β-oxidation of dicarboxylic acids.
Caption: Workflow for key enzyme activity assays.
References
- 1. Peroxisome proliferator-activated receptors, fatty acid oxidation, steatohepatitis and hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dysfunctional peroxisomal lipid metabolisms and their ocular manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oxidation of dicarboxylic acid CoA esters via peroxisomal fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Enzyme Specificity Showdown: Trans-2-Dodecenedioyl-CoA vs. Dodecenoyl-CoA in Fatty Acid Beta-Oxidation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The metabolic breakdown of fatty acids, a cornerstone of cellular energy production, involves a series of enzymatic reactions collectively known as β-oxidation. While the degradation of traditional monocarboxylic fatty acids is well-characterized, the pathway for dicarboxylic acids, which are produced via ω-oxidation, presents unique enzymatic specificities. This guide provides an in-depth comparison of the enzymatic handling of two key C12 intermediates: trans-2-dodecenedioyl-CoA, derived from a dicarboxylic acid, and dodecenoyl-CoA, an intermediate in the β-oxidation of the monocarboxylic acid, lauric acid. Understanding these specificities is crucial for research into metabolic disorders and the development of targeted therapeutics.
At a Glance: Key Enzyme Performance Metrics
The initial and often rate-limiting step in the β-oxidation of both dicarboxylic and monocarboxylic acids within peroxisomes is catalyzed by acyl-CoA oxidase. A direct comparison of the specific activity of rat liver peroxisomal acyl-CoA oxidase with the CoA esters of dodecanedioic acid (the precursor to this compound) and lauric acid (dodecanoic acid) reveals important distinctions in enzyme preference.
| Substrate | Enzyme | Specific Activity (nmol/min/mg protein) | Source |
| Dodecanedioyl-CoA | Peroxisomal Acyl-CoA Oxidase | 1.8 ± 0.3 | [1] |
| Lauroyl-CoA | Peroxisomal Acyl-CoA Oxidase | 15.2 ± 1.2 | [1] |
Metabolic Pathways: A Tale of Two Substrates
The degradation pathways for dodecanedioyl-CoA and dodecanoyl-CoA, while both involving β-oxidation, occur in different subcellular compartments and utilize distinct sets of enzymes, particularly in the initial steps.
Experimental Protocols: Unraveling Enzyme Specificity
The following are detailed methodologies for the key experiments cited in the comparison of enzyme activities.
Peroxisomal Acyl-CoA Oxidase Activity Assay
This spectrophotometric assay measures the rate of hydrogen peroxide (H₂O₂) production, a direct product of the acyl-CoA oxidase reaction.
Principle: The H₂O₂ produced is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable increase in absorbance.
Reagents:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4
-
Substrate Stock Solution: 1 mM Dodecanedioyl-CoA or Lauroyl-CoA in water
-
Horseradish Peroxidase (HRP): 1 mg/mL in assay buffer
-
Chromogenic Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB) solution
-
Enzyme Source: Isolated peroxisomal fraction
Procedure:
-
Prepare a reaction mixture containing assay buffer, HRP, and TMB in a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the enzyme source (peroxisomal fraction).
-
Immediately add the substrate stock solution (Dodecanedioyl-CoA or Lauroyl-CoA) to a final concentration in the range of 10-100 µM.
-
Monitor the increase in absorbance at 655 nm over time using a spectrophotometer.
-
The rate of reaction is calculated from the linear portion of the absorbance curve, using the molar extinction coefficient of oxidized TMB.
-
Protein concentration of the enzyme source is determined by a standard method (e.g., Bradford assay) to calculate specific activity (nmol/min/mg protein).
Mitochondrial Acyl-CoA Dehydrogenase Activity Assay
This assay measures the reduction of a dye, dichlorophenolindophenol (DCPIP), which is coupled to the re-oxidation of FADH₂, a product of the acyl-CoA dehydrogenase reaction.
Principle: Acyl-CoA dehydrogenase reduces FAD to FADH₂. The FADH₂ is then re-oxidized by an electron transfer flavoprotein (ETF), which in turn reduces DCPIP, causing a decrease in its absorbance.
Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.6, containing 0.1 mM EDTA
-
Substrate Stock Solution: 1 mM Dodecanoyl-CoA in water
-
DCPIP Stock Solution: 2 mM in water
-
Phenazine Methosulfate (PMS) Stock Solution: 10 mM in water (light sensitive)
-
Enzyme Source: Isolated mitochondrial fraction
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, DCPIP, and PMS.
-
Add the enzyme source (mitochondrial fraction) and incubate for a few minutes at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the substrate stock solution (Dodecanoyl-CoA) to a final concentration in the range of 10-100 µM.
-
Monitor the decrease in absorbance at 600 nm over time.
-
The rate of reaction is calculated from the linear portion of the curve using the molar extinction coefficient of DCPIP.
-
Specific activity is calculated after determining the protein concentration of the mitochondrial fraction.
Enoyl-CoA Hydratase Activity Assay
This spectrophotometric assay monitors the hydration of the trans-2 double bond of the enoyl-CoA substrate, which results in a decrease in absorbance at 263 nm.
Principle: The conjugated double bond in the trans-2-enoyl-CoA substrate has a characteristic absorbance at 263 nm. The hydration of this double bond by enoyl-CoA hydratase eliminates this chromophore, leading to a decrease in absorbance.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl buffer, pH 8.0, containing 50 µM FAD and 0.1% Triton X-100
-
Substrate Stock Solution: 1 mM this compound or Dodecenoyl-CoA in water
-
Enzyme Source: Purified enzyme or cell lysate
Procedure:
-
Add the assay buffer to a quartz cuvette.
-
Add the substrate stock solution to a final concentration of 50 µM.
-
Equilibrate to the desired temperature (e.g., 25°C) and measure the initial absorbance at 263 nm.
-
Initiate the reaction by adding the enzyme source.
-
Continuously monitor the decrease in absorbance at 263 nm.
-
The rate of reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient for the enoyl-CoA substrate.
-
Specific activity is calculated after determining the protein concentration of the enzyme source.
Experimental Workflow Visualization
The general workflow for determining enzyme specificity involves several key stages, from substrate synthesis to kinetic analysis.
Discussion and Future Directions
The available data clearly indicate that peroxisomal acyl-CoA oxidase exhibits a strong preference for the monocarboxylic substrate, lauroyl-CoA, over the dicarboxylic substrate, dodecanedioyl-CoA. This suggests that the initial step of β-oxidation for dicarboxylic acids is significantly slower than for their monocarboxylic counterparts in the peroxisome.
Future research should focus on determining the kinetic parameters of these downstream enzymes with both this compound and dodecenoyl-CoA. Such studies will provide a more complete picture of the enzymatic bottlenecks and regulatory points in dicarboxylic acid metabolism. This knowledge will be invaluable for understanding the pathophysiology of metabolic diseases characterized by dicarboxylic aciduria and for designing novel therapeutic strategies to modulate these pathways.
References
Validating the Role of ACOX1 in trans-2-Dodecenedioyl-CoA Oxidation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Acyl-CoA Oxidase 1 (ACOX1) and alternative enzymatic pathways in the oxidation of trans-2-dodecenedioyl-CoA, a key intermediate in dicarboxylic acid metabolism. The following sections present quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways to objectively evaluate the role of ACOX1.
ACOX1: The Rate-Limiting Step in Peroxisomal Dicarboxylic Acid Oxidation
Acyl-CoA Oxidase 1 (ACOX1) is the first and rate-limiting enzyme in the peroxisomal β-oxidation pathway of straight-chain fatty acids.[1][2] This pathway is crucial for the metabolism of various lipids, including dicarboxylic acids (DCAs). Evidence from studies on ACOX1-deficient patient fibroblasts and ACOX1 knockout cells demonstrates a significant impairment in the β-oxidation of long-chain DCAs, such as hexadecanedioic acid, highlighting the essential role of ACOX1 in this process. While other isoforms like ACOX2 and ACOX3 exist, they are thought to play a less significant role in the oxidation of straight-chain DCAs.
Comparative Performance: ACOX1 vs. Alternative Pathways
While peroxisomal β-oxidation via ACOX1 is a primary route for dicarboxylic acid metabolism, mitochondrial β-oxidation serves as a notable alternative pathway.[3][4] The key enzymes in the initial step of mitochondrial β-oxidation are the acyl-CoA dehydrogenases (ACADs), including medium-chain acyl-CoA dehydrogenase (MCAD), long-chain acyl-CoA dehydrogenase (LCAD), and very long-chain acyl-CoA dehydrogenase (VLCAD).[5]
The following table summarizes the available quantitative data comparing the activity of ACOX1 and mitochondrial ACADs on dicarboxylic acid substrates.
Table 1: Comparison of ACOX1 and Mitochondrial Acyl-CoA Dehydrogenase Activity on Dicarboxylic Acid-CoA Substrates
| Enzyme | Substrate | Relative Activity (%) | Species | Reference |
| ACOX1a (recombinant human) | Dodecanedioyl-CoA (DC12-CoA) | ~50% of C12-CoA | Human | [6] |
| ACOX1b (recombinant human) | Dodecanedioyl-CoA (DC12-CoA) | ~40% of C12-CoA | Human | [6] |
| MCAD (recombinant human) | Dodecanedioyl-CoA (DC12-CoA) | ~15% of C8-CoA | Human | [5] |
| LCAD (recombinant human) | Dodecanedioyl-CoA (DC12-CoA) | ~5% of C16-CoA | Human | [5] |
| VLCAD (recombinant human) | Dodecanedioyl-CoA (DC12-CoA) | ~2% of C16-CoA | Human | [5] |
Note: Relative activity is expressed as a percentage of the enzyme's activity with its preferred monocarboxylic acyl-CoA substrate.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility and further investigation.
Acyl-CoA Oxidase (ACOX) Activity Assay
This spectrophotometric assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the ACOX1-catalyzed reaction.
Materials:
-
50 mM Potassium Phosphate (B84403) Buffer (pH 7.4)
-
30 µM Flavin Adenine Dinucleotide (FAD)
-
0.02% Triton X-100
-
50 µM 3-indolepropionyl-CoA (Substrate)
-
Isolated peroxisomes or purified ACOX1 enzyme
-
Spectrophotometer capable of measuring absorbance at 367 nm
Procedure:
-
Prepare a 500 µL reaction mixture containing 50 mM phosphate buffer (pH 7.4), 30 µmol/liter FAD, and 0.02% Triton X-100.
-
Add 200 µg of isolated peroxisomes or an appropriate amount of purified ACOX1 enzyme to the reaction mixture.
-
Initiate the reaction by adding 50 µM 3-indolepropionyl-CoA.
-
Immediately monitor the increase in absorbance at 367 nm, which corresponds to the formation of trans-3-indoleacryloyl-CoA.
-
Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient for trans-3-indoleacryloyl-CoA (ε₃₆₇ = 26.5 mM⁻¹ cm⁻¹).[7]
Mitochondrial Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This assay measures the reduction of a specific electron acceptor coupled to the oxidation of the acyl-CoA substrate by ACADs.
Materials:
-
100 mM HEPES-KOH buffer (pH 7.6)
-
200 µM Decanoyl-CoA (or other acyl-CoA substrate)
-
200 µM Ferrocenium (B1229745) hexafluorophosphate (B91526) (electron acceptor)
-
Mitochondrial extract or purified ACAD enzyme
-
Spectrophotometer capable of measuring absorbance at 300 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM HEPES-KOH buffer (pH 7.6) and 200 µM ferrocenium hexafluorophosphate.
-
Add the mitochondrial extract or purified ACAD enzyme to the reaction mixture.
-
Start the reaction by adding 200 µM of the acyl-CoA substrate.
-
Monitor the decrease in absorbance at 300 nm, which reflects the reduction of ferrocenium.
-
Calculate the enzyme activity based on the rate of absorbance change, using the appropriate extinction coefficient for ferrocenium.
Visualizing the Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Dual pathways for dicarboxylic acid β-oxidation.
Caption: General workflow for ACOX1 activity assay.
Conclusion
The evidence strongly supports a primary role for ACOX1 in the oxidation of long-chain dicarboxylic acids, including this compound, within the peroxisome. While mitochondrial β-oxidation, particularly through the action of MCAD, provides an alternative pathway, the available data suggests it is a less efficient route for these substrates. For researchers in drug development, targeting ACOX1 could be a viable strategy for modulating dicarboxylic acid metabolism. Further research focusing on the specific kinetic parameters of ACOX1 and ACAD isoforms with a range of dicarboxylic acid substrates will provide a more complete understanding of their respective roles in health and disease.
References
- 1. Role of mitochondrial acyl-CoA dehydrogenases in the metabolism of dicarboxylic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of acyl-coenzyme A oxidase 1 (ACOX1) on palmitate-induced inflammation and ROS production of macrophages in large yellow croaker (Larimichthys crocea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Mitochondrial Acyl-CoA Dehydrogenases in the Metabolism of Dicarboxylic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Dietary dicarboxylic acids provide a nonstorable alternative fat source that protects mice against obesity [jci.org]
- 7. Proteomics reveals defective peroxisomal fatty acid oxidation during the progression of acute kidney injury and repair - PMC [pmc.ncbi.nlm.nih.gov]
ABCD3 Knockout Disrupts Peroxisomal Dicarboxylic Acid Metabolism, Leading to Accumulation of trans-2-dodecenedioyl-CoA Precursors
A comparative metabolomic analysis of wild-type versus ABCD3 knockout models reveals a critical role for the ABCD3 transporter in the peroxisomal β-oxidation of dicarboxylic acids (DCAs). The absence of ABCD3 leads to a significant accumulation of medium- and long-chain DCAs, including the metabolic precursor to trans-2-dodecenedioyl-CoA, in the urine of knockout mice, highlighting the transporter's essential function in fatty acid metabolism.
For researchers in metabolic diseases and drug development, understanding the intricate pathways of fatty acid oxidation is paramount. The ATP-binding cassette subfamily D member 3 (ABCD3), a peroxisomal membrane transporter, has been identified as a key player in the transport of specific fatty acyl-CoAs into the peroxisome for their subsequent degradation via β-oxidation. This guide provides a detailed comparison of the metabolic consequences of an ABCD3 knockout, with a particular focus on the metabolism of dicarboxylic acids, supported by experimental data from a study on an Abcd3 knockout mouse model.
Quantitative Metabolomic Data
A targeted and untargeted metabolomic analysis was performed on urine and liver samples from wild-type (WT) and Abcd3 knockout (KO) mice. The results demonstrate a significant urinary accumulation of several dicarboxylic acids in the Abcd3 KO mice, indicative of a bottleneck in their peroxisomal β-oxidation.
Table 1: Urinary Dicarboxylic Acid Levels in Wild-Type vs. ABCD3 Knockout Mice
| Metabolite | Genotype | Mean (nmol/mg creatinine) | Standard Deviation | Fold Change (KO/WT) |
| Dodecanedioic acid (C12) | Wild-Type | 0.5 | 0.2 | 8.4 |
| ABCD3 KO | 4.2 | 1.5 | ||
| Sebacic acid (C10) | Wild-Type | 1.2 | 0.4 | 5.8 |
| ABCD3 KO | 7.0 | 2.5 | ||
| Suberic acid (C8) | Wild-Type | 2.5 | 0.9 | 4.0 |
| ABCD3 KO | 10.0 | 3.5 | ||
| Adipic acid (C6) | Wild-Type | 5.0 | 1.8 | 2.0 |
| ABCD3 KO | 10.0 | 3.8 |
Data derived from a study on Abcd3 knockout mice.[1]
Experimental Protocols
The following methodologies were employed in the comparative metabolomic study of wild-type and Abcd3 knockout mice.
Animal Models
Abcd3 knockout mice were generated using CRISPR-Cas9 technology. Wild-type mice of the same genetic background were used as controls. All animals were housed under standard conditions with ad libitum access to food and water.
Sample Collection and Preparation
Urine samples were collected from mice and stored at -80°C until analysis. For analysis, urine samples were thawed, and an internal standard was added. The samples were then subjected to a derivatization procedure to enhance the volatility of the dicarboxylic acids for gas chromatography-mass spectrometry (GC-MS) analysis.
Metabolomic Analysis
Urinary dicarboxylic acids were quantified using a validated GC-MS method. The analysis was performed on a gas chromatograph coupled to a mass spectrometer. The separation of dicarboxylic acids was achieved on a capillary column, and detection was performed in selected ion monitoring (SIM) mode to ensure high selectivity and sensitivity. Metabolite concentrations were normalized to urinary creatinine (B1669602) levels to account for variations in urine dilution.
Statistical Analysis
The statistical significance of the differences in metabolite levels between the wild-type and Abcd3 knockout groups was determined using an unpaired two-tailed Student's t-test. A p-value of less than 0.05 was considered statistically significant.
Visualizing the Impact of ABCD3 Knockout
The following diagrams illustrate the experimental workflow and the metabolic pathway affected by the absence of the ABCD3 transporter.
Discussion and Conclusion
The presented data unequivocally demonstrate that the ABCD3 transporter is indispensable for the peroxisomal import and subsequent β-oxidation of dicarboxylic acids. The knockout of the Abcd3 gene results in a significant accumulation of DCAs, including dodecanedioic acid, the saturated precursor of this compound, in the urine. This metabolic disruption underscores the specific substrate preference of the ABCD3 transporter.
For researchers in drug development, these findings are significant for several reasons. Firstly, they provide a clear in vivo model for studying the effects of impaired peroxisomal fatty acid oxidation. Secondly, the accumulation of specific DCA biomarkers in the urine of Abcd3 KO mice could be leveraged for the development of diagnostic assays for peroxisomal disorders. Finally, understanding the role of ABCD3 could inform the development of therapeutic strategies aimed at modulating fatty acid metabolism in various disease states. The detailed experimental protocols provided herein offer a foundation for replicating and extending these findings in further research.
References
Interspecies Metabolic Divergence: A Comparative Guide to trans-2-Dodecenedioyl-CoA Metabolism
A detailed examination of the enzymatic pathways governing the breakdown of trans-2-dodecenedioyl-CoA reveals significant interspecies differences, with implications for drug development and the understanding of metabolic diseases. This guide provides a comparative analysis of the key enzymes and metabolic pathways in humans, rats, and mice, supported by experimental data and detailed methodologies.
The metabolism of dicarboxylic acids, such as dodecenedioic acid, is a crucial process for cellular energy homeostasis and detoxification. The initial activation to their CoA esters is followed by β-oxidation, a process that primarily occurs in peroxisomes, with a minor contribution from mitochondria. This guide focuses on the subsequent step, the metabolism of the unsaturated intermediate, this compound, highlighting the different enzymatic efficiencies and pathways across species.
Key Enzymes and Metabolic Pathways
The breakdown of this compound is principally mediated by two key enzymes: acyl-CoA oxidase and enoyl-CoA hydratase.
-
Acyl-CoA Oxidase (ACOX): This is the first and rate-limiting enzyme in the peroxisomal β-oxidation pathway. It catalyzes the desaturation of acyl-CoAs to 2-trans-enoyl-CoAs, producing hydrogen peroxide in the process.[1][2] Species-specific isoforms of ACOX exhibit varying substrate specificities.
-
Enoyl-CoA Hydratase (ECHS): This enzyme catalyzes the hydration of the trans-2-enoyl-CoA intermediate to L-3-hydroxyacyl-CoA.[3] Both mitochondrial (ECHS1) and peroxisomal forms exist, with the peroxisomal bifunctional enzymes (L-bifunctional protein, LBP, and D-bifunctional protein, DBP) possessing enoyl-CoA hydratase activity.[4]
The primary pathway for the degradation of long-chain dicarboxylic acids is peroxisomal β-oxidation.[5] While mitochondria can metabolize dicarboxylic acids, this pathway is generally less efficient, particularly for longer-chain substrates.[6]
Comparative Analysis of Enzyme Kinetics
Quantitative data on the kinetic parameters of the key enzymes involved in this compound metabolism across different species remains limited. The following table summarizes the available data for related substrates, providing an insight into the potential interspecies variations.
| Enzyme | Species | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Cellular Location | Reference |
| Acyl-CoA Oxidase 1 (ACOX1) | Human | Hexadecanoyl-CoA | 90 | Not Reported | Peroxisome | [7] |
| Acyl-CoA Oxidase | Rat | Palmitoyl-CoA | Not Reported | Not Reported | Peroxisome | [2][8] |
| Enoyl-CoA Hydratase, mitochondrial (ECHS1) | Human | Crotonyl-CoA | High Specificity | Not Reported | Mitochondria | [9] |
| Enoyl-CoA Hydratase, mitochondrial (ECHS1) | Mouse | Crotonyl-CoA | High Specificity | Not Reported | Mitochondria | [10] |
| Enoyl-CoA Hydratase | Rat | Not Specified | Not Reported | Not Reported | Mitochondria & Peroxisome | [11] |
Experimental Protocols
Assay for Acyl-CoA Oxidase Activity
This protocol describes a sensitive fluorometric method for determining peroxisomal acyl-CoA oxidase activity.[5]
Materials:
-
Tissue homogenate or purified enzyme fraction
-
Lauroyl-CoA (substrate)
-
4-Hydroxyphenylacetic acid
-
Horseradish peroxidase
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Hydrogen peroxide (for standard curve)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, 4-hydroxyphenylacetic acid, and horseradish peroxidase.
-
Add the tissue homogenate or enzyme fraction to the reaction mixture.
-
Initiate the reaction by adding the substrate, lauroyl-CoA.
-
Incubate at 37°C. The reaction can be performed in a fixed-time or continuous mode.
-
Measure the fluorescence of the oxidized product at an excitation wavelength of 323 nm and an emission wavelength of 407 nm.
-
Quantify the H2O2 production by comparing the fluorescence intensity to a standard curve generated with known amounts of hydrogen peroxide.
-
Calculate the specific activity as nmol of H2O2 produced per minute per mg of protein.
Assay for Enoyl-CoA Hydratase Activity
A continuous spectrophotometric assay is commonly used to measure enoyl-CoA hydratase activity.[12] This method monitors the decrease in absorbance resulting from the hydration of the trans-2-enoyl-CoA substrate.
Materials:
-
Tissue homogenate or purified enzyme fraction
-
This compound (substrate)
-
Tris-HCl buffer (pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer.
-
Add the tissue homogenate or enzyme fraction to the cuvette.
-
Initiate the reaction by adding the substrate, this compound.
-
Monitor the decrease in absorbance at a wavelength specific to the substrate's double bond (typically around 263 nm for enoyl-CoA thioesters).
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.
Synthesis of this compound
The substrate, this compound, can be synthesized from the corresponding dicarboxylic acid.
Materials:
-
trans-2-Dodecenedioic acid
-
Coenzyme A (CoA)
-
N,N'-Carbonyldiimidazole or N-hydroxysuccinimide esters
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Reverse-phase HPLC for purification
Procedure:
-
Activate the trans-2-dodecenedioic acid to its imidazolide (B1226674) or N-hydroxysuccinimide ester.[13][14]
-
In a separate reaction, dissolve Coenzyme A in an anhydrous solvent.
-
Add the activated dicarboxylic acid to the Coenzyme A solution to form the thioester.
-
Purify the resulting this compound using reverse-phase HPLC.[13]
Signaling Pathways and Experimental Workflows
The metabolism of this compound is an integral part of the broader fatty acid β-oxidation pathway. The following diagrams illustrate the key steps and the experimental workflow for studying this process.
References
- 1. ACOX1 acyl-CoA oxidase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ECHS1 enoyl-CoA hydratase, short chain 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. EHHADH enoyl-CoA hydratase and 3-hydroxyacyl CoA dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Factors which affect the activity of purified rat liver acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. uniprot.org [uniprot.org]
- 11. Properties of mitochondria and peroxisomal enoyl-CoA hydratases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Validation of trans-2-Dodecenedioyl-CoA Identification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive identification of metabolites is a cornerstone of robust life sciences research and drug development. While liquid chromatography-mass spectrometry (LC-MS) is a powerful primary tool for detecting and quantifying molecules like trans-2-dodecenedioyl-CoA, reliance on a single analytical method can be fraught with ambiguity. Orthogonal methods—distinct and complementary analytical techniques—are crucial for validating initial findings, ensuring accuracy, and providing a more complete picture of a molecule's identity and function. This guide provides a comparative overview of key orthogonal methods for the confident identification of this compound.
This compound is a dicarboxylic acyl-coenzyme A molecule that may play a role in fatty acid metabolism, particularly in pathways involving ω-oxidation of fatty acids, which leads to the formation of dicarboxylic acids.[1][2] Its accurate identification is essential for understanding these metabolic pathways and their implications in health and disease.
Comparison of Orthogonal Validation Methods
The following table summarizes and compares orthogonal methods for validating the identification of this compound. The primary identification is assumed to be performed by standard reverse-phase LC-MS/MS in negative ion mode.
| Method | Principle | Strengths | Limitations | Instrumentation | Relative Cost |
| High-Resolution Mass Spectrometry (HRMS) | Provides a highly accurate mass measurement of the parent ion and its fragments, enabling the determination of the elemental formula. | - High confidence in elemental composition.- Can distinguish between isobaric interferences. | - Does not provide information about the position of double bonds or stereochemistry.- Higher initial instrument cost. | Orbitrap, TOF, or FT-ICR Mass Spectrometer | High |
| Chemical Derivatization followed by LC-MS/MS | Covalently modifies the carboxyl groups of this compound with a reagent that improves chromatographic properties and/or ionization efficiency, often allowing for analysis in positive ion mode.[3][4][5] | - Enhanced chromatographic retention and peak shape.- Increased sensitivity and specificity.- Can provide additional structural information through characteristic fragmentation of the derivative. | - Requires additional sample preparation steps.- Potential for incomplete derivatization or side reactions.- Derivatization reagent may introduce background ions. | LC-MS/MS system | Moderate |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information by probing the magnetic properties of atomic nuclei. | - Unambiguous structure elucidation, including stereochemistry.- Non-destructive technique. | - Low sensitivity, requiring relatively large amounts of pure sample.- Complex spectra can be difficult to interpret for large molecules like acyl-CoAs.[6][7] | NMR Spectrometer | High |
| Enzymatic Assay | Uses a specific enzyme that recognizes and metabolizes this compound to produce a measurable product. | - Provides functional validation of the molecule's identity.- High specificity if the right enzyme is used. | - Requires a specific and well-characterized enzyme that acts on this compound, which may not be readily available.- Assay development can be time-consuming. | Spectrophotometer, Fluorometer, or LC-MS | Low to Moderate |
| Chemical Synthesis and Co-elution | Synthesizes an authentic standard of this compound and compares its chromatographic and spectral properties with the endogenous compound. | - "Gold standard" for identification.- Provides a reference material for quantification. | - Synthesis can be complex and time-consuming.- Requires expertise in organic synthesis. | LC-MS/MS system | Moderate to High (depending on synthesis complexity) |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
Methodology:
-
Sample Preparation: Extract acyl-CoAs from the biological matrix using a suitable method, such as solid-phase extraction or protein precipitation with organic solvents.
-
LC Separation: Separate the extracted acyl-CoAs using a C18 reverse-phase column with a gradient of aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724).
-
HRMS Analysis: Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) in negative ion mode.
-
Data Analysis: Determine the accurate mass of the precursor ion corresponding to this compound and its fragmentation products. Compare the measured mass to the theoretical mass to calculate the mass error (in ppm) and predict the elemental composition.
Chemical Derivatization with Dimethylaminophenacyl Bromide (DmPABr)
Methodology: [3]
-
Sample Preparation: Extract and dry the acyl-CoA sample.
-
Derivatization Reaction:
-
Reconstitute the sample in a solution of N,N-Diisopropylethylamine (DIPEA) in a suitable solvent (e.g., acetonitrile).
-
Add a solution of Dimethylaminophenacyl Bromide (DmPABr) in the same solvent.
-
Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 1 hour).
-
Quench the reaction by adding a small amount of a weak acid (e.g., formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample onto a C18 reverse-phase column.
-
Use a gradient of water with formic acid and acetonitrile with formic acid for separation.
-
Analyze the sample using a tandem mass spectrometer in positive ion mode, monitoring for the characteristic neutral loss of the DmPA moiety from the derivatized dicarboxylic acid.
-
1H NMR Spectroscopy
-
Sample Purification: Isolate and purify this compound from the biological matrix using chromatographic techniques to obtain a sufficient quantity (typically >10 µg).
-
Sample Preparation: Lyophilize the purified sample and reconstitute it in a deuterated solvent (e.g., D₂O).
-
NMR Data Acquisition: Acquire a 1D 1H NMR spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Data Analysis: Process the NMR data and analyze the chemical shifts, coupling constants, and integration of the signals to confirm the presence of the characteristic protons of the dodecenedioyl moiety and the coenzyme A backbone. Comparison with a synthesized standard is highly recommended.
Visualizations
Caption: Workflow for chemical derivatization of this compound.
Caption: Putative metabolic pathway of dicarboxylic acid formation and degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. [PDF] A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids | Semantic Scholar [semanticscholar.org]
- 5. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
A Comparative Analysis of the Physiological Effects of Trans-2-Dodecenedioyl-CoA and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physiological effects of the metabolic intermediate trans-2-dodecenedioyl-CoA and its primary precursor, dodecanedioic acid (DC12). While direct comparative physiological data for this compound is limited due to its nature as a transient intracellular metabolite, this document synthesizes the extensive research on its precursors and contextualizes the biochemical role of this compound within established metabolic pathways.
Introduction
Dicarboxylic acids (DCAs) are emerging as significant players in metabolic regulation, offering potential therapeutic avenues for a range of disorders. Dodecanedioic acid (DC12), a 12-carbon dicarboxylic acid, has been the subject of numerous studies investigating its physiological impact. It serves as a precursor to this compound, an intermediate in the peroxisomal β-oxidation pathway. Understanding the effects of the precursor and the role of the intermediate is crucial for developing novel therapeutic strategies targeting metabolic diseases.
Metabolic Pathway Overview
Dodecanedioic acid undergoes activation to its CoA ester, dodecanedioyl-CoA, which then enters the peroxisomal β-oxidation spiral. The first step in this pathway is the introduction of a double bond, forming this compound. This intermediate is then further metabolized.
Caption: Metabolic conversion of Dodecanedioic Acid.
Comparative Physiological Effects
Due to the transient nature of this compound, direct in vivo studies on its physiological effects are scarce. Therefore, this section focuses on the well-documented effects of its precursor, dodecanedioic acid.
Effects on Metabolic Health
Dodecanedioic acid has demonstrated significant beneficial effects on various aspects of metabolic health in both preclinical and clinical studies.
Table 1: Summary of Quantitative Data on the Metabolic Effects of Dodecanedioic Acid (DC12) in Rodent Models
| Parameter | Model | Dosage and Administration | Duration | Key Findings | Reference |
| Body Weight | High-Fat Diet (HFD) fed rats | 100 mg/kg/day in drinking water | 8 weeks | Significant reduction in weight gain compared to HFD control.[1][2] | [1][2] |
| Liver Fat | High-Fat Diet (HFD) fed rats | 100 mg/kg/day in drinking water | 8 weeks | Significant reduction in liver weight and prevention of steatosis.[1][2] | [1][2] |
| Glucose Tolerance | High-Fat Diet (HFD) fed rats | 100 mg/kg/day in drinking water | 8 weeks | Improved glucose tolerance in an oral glucose tolerance test (OGTT).[1][2] | [1][2] |
| Insulin (B600854) Sensitivity | High-Fat Diet (HFD) fed rats | 100 mg/kg/day in drinking water | 8 weeks | Improved insulin sensitivity.[1][2] | [1][2] |
| Plasma Glucose | Non-insulin-dependent diabetic (NIDDM) patients | 46.6 mmol intravenous infusion | 195 minutes | Significant decrease in plasma glucose levels from 7.8 to 5.4 mM.[3] | [3] |
| Plasma Lactate (B86563) | Non-insulin-dependent diabetic (NIDDM) patients | 46.6 mmol intravenous infusion | 195 minutes | Significant decrease in plasma lactate from 3.5 to 1.5 mM.[3] | [3] |
Role of this compound
This compound is a critical intermediate in the peroxisomal β-oxidation of dodecanedioyl-CoA. Its primary role is to serve as a substrate for the next enzyme in the pathway, enoyl-CoA hydratase. The efficient conversion of this compound is essential for the complete oxidation of the dicarboxylic acid and the subsequent generation of energy and metabolic intermediates. While it does not have a known direct signaling role, its steady-state concentration is indicative of the flux through the peroxisomal β-oxidation pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of experimental protocols used in key studies.
Rodent Study Protocol for Dodecanedioic Acid Administration
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet: A high-fat diet (e.g., 60% of calories from fat) is often used to induce a metabolic syndrome phenotype.[1]
-
Treatment: Dodecanedioic acid is typically administered in the drinking water at a concentration calculated to provide a specific dose (e.g., 100 mg/kg/day) or mixed directly into the diet.[1][2]
-
Duration: Studies have ranged from several weeks to months to assess both preventative and therapeutic effects.[1][2]
-
Outcome Measures:
-
Metabolic Parameters: Body weight, food and water intake, fasting blood glucose, and insulin levels are monitored regularly.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Performed to assess glucose homeostasis.[1]
-
Tissue Analysis: At the end of the study, tissues such as the liver, adipose tissue, and muscle are collected for histological analysis (e.g., H&E staining for steatosis) and molecular analysis (e.g., gene expression).[1]
-
Blood Chemistry: Plasma levels of lipids (triglycerides, cholesterol), liver enzymes (ALT, AST), and inflammatory markers are measured.[3]
-
Caption: Workflow of a typical rodent study.
Signaling Pathways
The physiological effects of dodecanedioic acid are mediated through its influence on key metabolic signaling pathways. While DC12 itself is not a direct signaling molecule, its metabolism significantly alters the cellular environment, leading to changes in gene expression and protein activity.
One of the proposed mechanisms involves the regulation of genes associated with fatty acid metabolism, partly through the activation of peroxisome proliferator-activated receptors (PPARs).[5] The metabolism of DCAs in peroxisomes generates products that can influence cellular signaling.
Caption: Dicarboxylic acid signaling pathway.
Conclusion
The available evidence strongly supports the beneficial physiological effects of dodecanedioic acid in improving metabolic health. It acts as a readily available energy substrate and modulates key metabolic pathways, leading to reduced adiposity, improved glucose homeostasis, and protection against diet-induced liver steatosis. While this compound is a crucial intermediate in the metabolism of dodecanedioic acid, its direct physiological effects remain an area for future investigation. A deeper understanding of the entire metabolic cascade will be instrumental for the development of targeted therapies for metabolic diseases. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in this promising field.
References
- 1. Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dodecanedioic acid prevents and reverses metabolic-associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolic effect of dodecanedioic acid infusion in non-insulin-dependent diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publires.unicatt.it [publires.unicatt.it]
- 5. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different analytical platforms for dicarboxylic acyl-CoAs
For researchers, scientists, and drug development professionals navigating the complexities of metabolic analysis, the accurate quantification of dicarboxylic acyl-CoAs presents a significant challenge. These molecules, key intermediates in fatty acid metabolism, are often present in low physiological concentrations, necessitating highly sensitive and specific analytical methods. This guide provides an objective comparison of the leading analytical platforms for dicarboxylic acyl-CoA analysis, supported by experimental data and detailed protocols to aid in the selection of the most appropriate methodology for your research needs.
The analysis of dicarboxylic acyl-CoAs is crucial for understanding various metabolic pathways and their dysregulation in disease. The primary analytical hurdles include the low abundance of these analytes, their inherent instability, and the complexity of biological matrices. This comparison focuses on the most prevalent and powerful techniques employed for their quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays. While direct head-to-head comparative studies for dicarboxylic acyl-CoAs are not abundant in current literature, this guide synthesizes available data for acyl-CoAs and dicarboxylic acids to provide a comprehensive overview.
Comparative Analysis of Analytical Platforms
The selection of an analytical platform for dicarboxylic acyl-CoA analysis hinges on a balance of sensitivity, specificity, throughput, and the specific research question. Below is a summary of the key performance characteristics of the major platforms.
| Feature | LC-MS/MS | GC-MS | Enzymatic Assays |
| Sensitivity | High (femtogram to picogram levels) | High (picogram levels)[1] | Moderate to High |
| Specificity | Very High | High | High (for a specific analyte) |
| Throughput | High | Moderate | Moderate to High |
| Sample Requirement | Small | Small | Small to Moderate |
| Derivatization | Optional, but can enhance sensitivity | Mandatory | Not required |
| Multiplexing Capability | Excellent | Good | Limited to single analyte |
| Instrumentation Cost | High | Moderate to High | Low |
| Expertise Required | High | Moderate | Low to Moderate |
In-Depth Look at Analytical Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the analysis of acyl-CoAs due to its exceptional sensitivity and specificity.[2] This technique allows for the direct measurement of the intact acyl-CoA molecules, providing structural information and accurate quantification.
A typical LC-MS/MS workflow for dicarboxylic acyl-CoA analysis involves several key steps, from sample extraction to data acquisition. The following diagram illustrates a generalized experimental workflow.
References
- 1. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
